1-Benzyl-1,4-dihydronicotinamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26899. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-6,8,10H,7,9H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNUYDSETOTBDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241783 | |
| Record name | Benzyldihydronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952-92-1 | |
| Record name | 1-Benzyl-1,4-dihydronicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzyl-1,4-dihydronicotinamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyldihydronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-DIHYDRO-N-BENZYLNICOTINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSU8JA8RMP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Mechanism of 1-Benzyl-1,4-dihydronicotinamide (BNAH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of 1-benzyl-1,4-dihydronicotinamide (BNAH), a widely utilized NADH mimic in organic synthesis and mechanistic studies. This document details the prevalent synthetic methodology, elucidates the underlying reaction mechanism, presents quantitative data in a structured format, and offers detailed experimental protocols.
Introduction
This compound (BNAH), a synthetic analog of the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), serves as a crucial hydride donor in a multitude of chemical reductions. Its structural and functional resemblance to the natural cofactor allows it to be a valuable tool in the study of redox processes and in the development of biomimetic catalytic systems. The synthesis of BNAH is a well-established procedure, typically involving a two-step process that is both efficient and scalable. A thorough understanding of its synthesis and the mechanism of its formation is paramount for its effective application in research and development.
Synthesis of this compound
The most common and efficient synthesis of BNAH is a two-step process. The first step involves the quaternization of the nitrogen atom of nicotinamide with benzyl (B1604629) chloride to form the N-benzylnicotinamide salt. The subsequent step is the reduction of this pyridinium (B92312) salt to the desired 1,4-dihydropyridine (B1200194) derivative using a chemical reducing agent, most commonly sodium dithionite (B78146).
Overall Synthesis Workflow
The logical flow of the synthesis is depicted in the diagram below, starting from the commercially available reactants to the final purified product.
Reaction Mechanism
The critical step in the synthesis of BNAH is the reduction of the N-benzylnicotinamide salt. While various reducing agents can be employed, sodium dithionite is widely used due to its efficiency and selectivity for forming the 1,4-dihydro isomer. The mechanism is believed to proceed via a single-electron transfer (SET) process, involving the formation of a sulfinate intermediate.
The dithionite ion (S₂O₄²⁻) exists in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is considered the active reducing species. The reaction is sensitive to pH, with basic conditions being crucial to prevent side reactions and decomposition of the product.[1] The inert atmosphere is necessary to prevent the air-oxidation of the electron-rich dihydropyridine (B1217469) product.[1]
Step-by-Step Reduction Mechanism
The proposed mechanism for the reduction of the N-benzylnicotinamide cation by sodium dithionite is illustrated below.
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis of BNAH, including reaction conditions, yields, and spectroscopic data for the final product.
Table 1: Reaction Parameters for BNAH Synthesis
| Parameter | Step 1: N-Benzylation | Step 2: Reduction | Reference |
| Reactants | Nicotinamide, Benzyl Chloride, K₂CO₃ | N-benzylnicotinamide salt, Na₂S₂O₄, NaHCO₃ | [1] |
| Solvent | DMF or Acetonitrile | Water/Dichloromethane (B109758) | [1][2] |
| Temperature | 60-80 °C | Room Temperature (ice bath initially) | [1] |
| Reaction Time | Monitored by TLC | ~15-30 minutes | [1][2] |
| Atmosphere | - | Inert (Nitrogen or Argon) | [1][2] |
| Typical Yield | - | 73% | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | **Chemical Shifts (δ) / Wavenumber (cm⁻¹) ** | Reference |
| ¹H NMR (300 MHz, CDCl₃) | 7.34 (m, 5H), 7.26 (s, 1H), 5.75 (d, 1H), 5.38 (s, 2H), 4.76 (m, 1H), 4.30 (s, 2H), 3.19 (s, 2H) | [2] |
| ¹³C NMR (75.5 MHz, CDCl₃) | 140.15, 137.37, 129.09, 128.95, 127.92, 127.29, 103.34, 98.75, 57.52, 22.97 | [2] |
Experimental Protocols
The following are detailed experimental protocols for the two-step synthesis of this compound.
Step 1: Synthesis of N-Benzylnicotinamide Salt
-
In a round-bottom flask, dissolve nicotinamide (1 equivalent) in a suitable solvent such as DMF or acetonitrile.
-
Add a base, for example, potassium carbonate (1.5 equivalents), to the solution.
-
While stirring, add benzyl chloride (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature.
-
Filter off the inorganic salts and remove the solvent under reduced pressure.
-
The crude N-benzylnicotinamide salt can be purified by recrystallization or used directly in the next step.
Step 2: Reduction to this compound
-
Dissolve the N-benzylnicotinamide salt (1 equivalent) from the previous step in a biphasic mixture of dichloromethane and water.[2]
-
Add sodium bicarbonate to the mixture to ensure basic conditions.[1]
-
Cool the mixture in an ice bath and purge with an inert gas (nitrogen or argon) for 15-20 minutes to deoxygenate the system.[1]
-
Under a positive pressure of the inert gas, add a freshly prepared aqueous solution of sodium dithionite (approximately 4 equivalents) dropwise with vigorous stirring. A distinct color change to bright yellow is typically observed.[1][2]
-
Allow the reaction to stir at room temperature and monitor its completion by TLC or UV-Vis spectroscopy.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with deoxygenated dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure, avoiding excessive heat.
-
The resulting solid, this compound, should be stored under an inert atmosphere and protected from light to prevent oxidation.[1]
Conclusion
The synthesis of this compound is a robust and well-documented process that is fundamental for its application as an NADH mimic in various chemical transformations. A comprehensive understanding of the two-step synthetic route, particularly the single-electron transfer mechanism of the sodium dithionite reduction, is essential for optimizing reaction conditions and ensuring high yields of the desired 1,4-dihydro isomer. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
1-Benzyl-1,4-dihydronicotinamide: A Technical Guide to its Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-1,4-dihydronicotinamide (BNAH) is a synthetic analogue of the ubiquitous biological reducing agent, nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). Its stability and ability to mimic the hydride-donating capabilities of NADH have established it as a valuable tool in both synthetic organic chemistry and biochemical research. This technical guide provides an in-depth overview of the core applications of BNAH, with a focus on its utility as a reducing agent and a biomimetic of NADH. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its practical application in a laboratory setting.
Introduction
This compound, commonly abbreviated as BNAH, is a well-studied model compound for the reduced form of nicotinamide adenine dinucleotide (NADH).[1] Structurally, it features a dihydropyridine (B1217469) ring, which is the reactive moiety responsible for hydride transfer, and a benzyl (B1604629) group attached to the nitrogen atom of the pyridine (B92270) ring. This benzyl substituent enhances the stability of the compound compared to its natural counterpart. BNAH's primary function is to act as a hydride donor, effectively reducing a variety of organic functional groups. This property has led to its widespread use in organic synthesis. Furthermore, its structural and functional similarity to NADH makes it an invaluable probe for studying the mechanisms of NADH-dependent enzymes and for developing novel biocatalytic systems.[2][3]
Core Applications of this compound
The utility of BNAH stems from its capacity to deliver a hydride ion (H⁻) to an electron-deficient center. This reactivity is harnessed in two major areas: organic synthesis and biochemical studies.
Reducing Agent in Organic Synthesis
BNAH is employed as a mild and selective reducing agent for various functional groups. Its applications are particularly notable in the reduction of activated double bonds and nitro compounds.
BNAH has demonstrated efficacy in the reduction of α,β-epoxy ketones and nitro-substituted uracil (B121893) derivatives.[4] For instance, in the presence of a Lewis acid catalyst such as Mg(ClO₄)₂, BNAH can quantitatively reduce 1-substituted 5-nitrouracils to their corresponding 5,6-dihydro-5-nitrouracils. The reaction proceeds under mild conditions, typically at room temperature in an inert atmosphere.
Table 1: Reduction of 5-Nitouracil Derivatives with BNAH
| Substrate (1 equiv) | BNAH (equiv) | Catalyst (equiv) | Solvent | Time (h) | Yield (%) |
| 1,3-Dimethyl-5-nitrouracil | 1.5 | - | Acetonitrile | 25 | 79 |
| 1,3-Dimethyl-5-nitrouracil | 1.5 | Mg(ClO₄)₂ (1.5) | Acetonitrile | 1 | Quantitative |
| 1-Methyl-5-nitrouracil | 1.5 | - | Acetonitrile | 25 | 72 |
| 1-(2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl)-5-nitrouracil | 1.5 | - | Acetonitrile | 25 | 12 |
Data sourced from Hirota, K., et al. (1998).
This protocol is adapted from Hirota, K., et al. (1998).
Materials:
-
1,3-Dimethyl-5-nitrouracil
-
This compound (BNAH)
-
Anhydrous Acetonitrile
-
Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
High-performance liquid chromatography (HPLC) system for quantitative analysis
Procedure:
-
To a solution of 1,3-dimethyl-5-nitrouracil (1 equivalent) in dry acetonitrile, add BNAH (1.5 equivalents).
-
Stir the reaction mixture at room temperature under an argon atmosphere.
-
Monitor the progress of the reaction by TLC or HPLC.
-
The reaction is typically complete within 25 hours, yielding 5,6-dihydro-1,3-dimethyl-5-nitrouracil.
-
For a significantly accelerated reaction, add magnesium perchlorate (B79767) (1.5 equivalents) to the initial reaction mixture. With the catalyst, the reaction should reach completion in approximately 1 hour.
-
Upon completion, the product can be isolated and purified using standard chromatographic techniques. The conversion to the dihydrouracil (B119008) can be quantitatively determined by HPLC analysis.
Diagram 1: Experimental Workflow for BNAH Reduction
Caption: Workflow for the reduction of 1,3-dimethyl-5-nitrouracil using BNAH.
NADH Mimic in Biochemical and Enzymatic Studies
BNAH serves as a valuable substitute for NADH in studying the kinetics and mechanisms of oxidoreductases.[2] Its use can circumvent issues related to the instability and cost of the natural cofactor.
Several enzymes, including certain alcohol dehydrogenases and monooxygenases, can utilize BNAH as a hydride source.[2] For instance, a mutant of cytochrome P450 BM3 has been shown to exhibit activity with BNAH for hydroxylation reactions.[2] Similarly, styrene (B11656) monooxygenase (SMO) can directly use BNAH to reduce its flavin cofactor, bypassing the need for its natural reductase partner.[2]
Table 2: Kinetic Parameters of Enzymes with BNAH and Natural Cofactors
| Enzyme | Substrate | Cofactor | kcat (s⁻¹) | KM (mM) |
| Diaphorase | - | NADH | 43.4 | 0.0179 |
| Diaphorase | - | BNAH | 0.17 | 1.3 |
| Cytochrome P450 BM3 (mutant) | - | NADPH | 30.4 nmol s⁻¹ mg⁻¹ | - |
| Cytochrome P450 BM3 (mutant) | - | BNAH | 23.3 nmol s⁻¹ mg⁻¹ | - |
Data sourced from Paul, C. E., et al. (2015) and Ryan, et al. (2008).[2]
The core reaction in BNAH's function as an NADH mimic is the transfer of a hydride ion from the C4 position of its dihydropyridine ring to a substrate, which is often activated by an enzyme's active site.[3] This process results in the oxidation of BNAH to its corresponding pyridinium (B92312) salt (BNA⁺).
Diagram 2: BNAH as an NADH Mimic in Enzymatic Reduction
Caption: BNAH mimics NADH by donating a hydride to a substrate in an enzyme's active site.
Synthesis of this compound
BNAH can be readily synthesized in a two-step process starting from nicotinamide.[5] The first step involves the benzylation of the pyridine nitrogen, followed by reduction of the resulting pyridinium salt.
Experimental Protocol: Synthesis of BNAH
This protocol is a general procedure adapted from common laboratory practices.[5][6]
Step 1: Synthesis of N-Benzylnicotinamide
-
Dissolve nicotinamide in a suitable solvent such as DMF or acetonitrile.
-
Add a base, for example, potassium carbonate.
-
Add benzyl chloride dropwise to the stirring suspension.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC until the starting material is consumed.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain N-benzylnicotinamide.[5]
Step 2: Reduction to this compound
-
To a solution of 1-benzylpyridinium-3-carboxamide iodide (1 g, 3.41 mmol) in water (15 mL), add sodium carbonate (1.44 g, 13.64 mmol) and sodium dithionite (B78146) (2.65 g, 12.96 mmol) at room temperature.[6]
-
Stir the resulting solution under a nitrogen atmosphere in the dark for 15 minutes.[6]
-
Extract the reaction mixture with dichloromethane.
-
Combine the organic phases, dry over sodium sulfate, filter, and evaporate the solvent under reduced pressure at room temperature to afford BNAH.[6] A typical yield is around 73%.[6]
Note: Dihydropyridine compounds are sensitive to air oxidation, so the reaction and handling should be performed under an inert atmosphere.[5]
Diagram 3: Synthesis Pathway of BNAH
Caption: Two-step synthesis of BNAH from nicotinamide.
Conclusion
This compound is a versatile and accessible reagent with significant applications in organic synthesis and biochemical research. Its role as a stable and effective NADH mimic allows for the exploration of enzymatic mechanisms and the development of novel biocatalytic processes. The detailed protocols and quantitative data provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize BNAH in their work. As research in biocatalysis and green chemistry continues to expand, the importance and application of BNAH and its derivatives are poised to grow.
References
- 1. N-Benzylnicotinamide and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A survey of synthetic nicotinamide cofactors in enzymatic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
1-Benzyl-1,4-dihydronicotinamide as an NADH model
An In-depth Technical Guide to 1-Benzyl-1,4-dihydronicotinamide (BNAH) as an NADH Model
Introduction
Nicotinamide adenine (B156593) dinucleotide (NADH), in its reduced form, is a fundamental coenzyme in biological systems, acting as a primary carrier of reducing equivalents in a vast array of metabolic redox reactions. The core of its reactivity lies in the 1,4-dihydropyridine (B1200194) moiety, which can transfer a hydride ion (H⁻) to a substrate, thereby becoming oxidized to NAD⁺. The complexity of the natural enzyme systems often necessitates the use of simpler model compounds to elucidate the fundamental mechanisms of hydride transfer. This compound (BNAH) is one of the most extensively studied and utilized NADH models due to its structural similarity to the active part of NADH and its ability to mimic the hydride-donating properties of the natural coenzyme in non-enzymatic reactions.[1]
This guide provides a comprehensive technical overview of BNAH, covering its synthesis, physicochemical properties, reaction mechanisms, and applications in chemical reductions. It is intended for researchers, chemists, and drug development professionals interested in redox chemistry and the development of biomimetic systems.
Synthesis of this compound (BNAH)
BNAH is typically synthesized by the reduction of its corresponding pyridinium (B92312) salt, 1-benzyl-3-carbamoylpyridinium (B189644) halide. A common and efficient method involves the use of sodium dithionite (B78146) as the reducing agent in an aqueous solution.
Experimental Protocol: Synthesis of BNAH
This protocol is adapted from the procedure described in patent literature[2].
Materials:
-
1-Benzyl-3-carbamoylpyridinium iodide (or chloride/bromide)
-
Sodium carbonate (Na₂CO₃)
-
Sodium dithionite (Na₂S₂O₄)
-
Deionized water (H₂O)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Nitrogen gas (N₂)
Procedure:
-
Dissolve 1-benzyl-3-carbamoylpyridinium iodide (e.g., 1 g, 3.41 mmol) in deionized water (15 mL) in a round-bottom flask.[2]
-
To this solution, add sodium carbonate (1.44 g, 13.64 mmol) followed by sodium dithionite (2.65 g, 12.96 mmol) at room temperature.[2]
-
Immediately purge the flask with nitrogen and stir the resulting solution under an inert atmosphere in the dark for approximately 15-25 minutes. The reaction is typically rapid.[2]
-
After the reaction is complete, transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.[2]
-
Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure at room temperature to avoid degradation of the product.[2]
-
The resulting solid is this compound (BNAH), which can be further purified if necessary. The reported yield is approximately 73%.[2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of BNAH.
Physicochemical and Spectroscopic Properties
BNAH is a solid at room temperature and is sensitive to light and air. Its key properties are summarized in the table below. The UV-vis spectrum is particularly important for monitoring reactions, as the characteristic absorption band of the dihydropyridine (B1217469) ring disappears upon oxidation to the pyridinium salt (BNA⁺).[3]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₄N₂O | [4] |
| Molecular Weight | 214.26 g/mol | [4] |
| Appearance | Yellow or colorless solid | [5] |
| CAS Number | 952-92-1 | [6] |
| UV-Vis λmax | ~358 nm in acetonitrile (B52724) or water (characteristic band for the 1,4-dihydropyridine ring) | [3] |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 7.34 (m, 5H), 7.26 (s, 1H), 5.75 (d, 1H), 5.38 (s, 2H), 4.76 (m, 1H), 4.30 (s, 2H), 3.19 (s, 2H) | [2] |
| ¹³C NMR (CDCl₃, 75.5 MHz) | δ (ppm): 140.15, 137.37, 129.09, 128.95, 127.92, 127.29, 103.34, 98.75, 57.52, 22.97 | [2] |
Mechanism of Hydride Transfer
BNAH reduces substrates by donating a hydride equivalent. The exact mechanism of this transfer has been a subject of extensive study and can proceed through different pathways depending on the substrate and reaction conditions. The main possibilities include a one-step (concerted) hydride transfer or a multi-step process involving sequential electron and proton transfers.[7]
-
Concerted Hydride Transfer: In this pathway, the hydride ion (H⁻) is transferred directly from the C4 position of the BNAH dihydropyridine ring to the substrate in a single transition state.
-
Stepwise Electron-Proton-Electron (EPE) Transfer: This mechanism involves an initial single-electron transfer (SET) from BNAH to the substrate, forming a BNAH radical cation (BNAH•⁺) and a substrate radical anion. This is often followed by a proton transfer and a subsequent second electron transfer.[8]
-
Charge-Transfer Complex Intermediate: In many reactions, a charge-transfer (CT) complex forms between BNAH and the substrate prior to the actual hydride transfer. This intermediate has been detected spectroscopically in reactions with certain substrates like p-benzoquinone derivatives.[7][9]
Upon donating a hydride or two electrons and a proton, BNAH is oxidized to the stable 1-benzyl-3-carbamoylpyridinium cation (BNA⁺). In reactions involving single-electron transfer, the resulting BNAH radical can also dimerize to form species like 4,4'-BNA₂.[8]
Hydride Transfer Mechanisms Diagram
Caption: Potential mechanisms of hydride transfer from BNAH.
Thermodynamics and Kinetics
The reducing power of BNAH can be quantified by its thermodynamic and kinetic parameters. These values are crucial for predicting the feasibility and rate of a reduction reaction.
| Parameter | Value | Significance | Reference(s) |
| Oxidation Potential (E(BNA⁺/BNAH)) | -0.57 V (vs. SCE in acetonitrile) | Measures the thermodynamic ability to donate electrons. The negative value indicates a good reducing agent. | [10] |
| Hydride Donating Ability (ΔG°(H⁻)) | 64.2 kcal/mol | The free energy required to release a hydride ion. Classifies BNAH as a medium-strong hydride donor. | [11] |
| Bond Dissociation Free Energy (ΔG°(C-H)) | 70.9 kcal/mol | The energy required for homolytic cleavage of the C4-H bond, relevant for hydrogen atom transfer steps. | [11] |
| Rate Constant (k_obs vs. PTZ•⁺) | 2.80 x 10⁷ M⁻¹s⁻¹ (at 298 K) | Example of a rapid reaction rate, in this case with N-benzylphenothiazine radical cation. | [9] |
| Quenching Rate Constant (k_q vs. Ru(II)*) | 2.0 x 10⁷ M⁻¹s⁻¹ | Rate of electron transfer to an excited-state photosensitizer in photocatalysis. | [12][13] |
Applications in Chemical Reductions
BNAH is a versatile reagent for the reduction of a wide range of functional groups. Its mild nature allows for selective reductions where stronger reagents like metal hydrides might fail.
| Substrate Class | Example Substrate | Product | Key Features | Reference(s) |
| Activated C=C Bonds | p-Benzoquinone Derivatives | Hydroquinone Derivatives | Reaction is accelerated by Mg²⁺ ions, which coordinate to the quinone. | [7] |
| α,β-Epoxy Ketones | Chalcone Epoxide | β-Hydroxy Ketone | Provides a chemo- and regioselective method for epoxide opening and ketone reduction. | [14][15] |
| Electron-Deficient Uracils | 1,3-Dimethyl-5-nitrouracil | 5,6-Dihydro-1,3-dimethyl-5-nitrouracil | Reduction is highly dependent on electron-withdrawing substituents on the uracil (B121893) ring. | |
| Prochiral Olefins | 2-Bromo-1-phenylethylidenemalononitrile | 2-Phenyl-1,1-cyclopropanedicarbonitrile | Can achieve stereoselectivity when the reaction is carried out in the presence of chiral cyclodextrins. | [16] |
| Photocatalytic CO₂ Reduction | Carbon Dioxide (CO₂) | Formic Acid (HCOOH) | Acts as a sacrificial electron donor in photocatalytic systems to regenerate the active catalyst. | [8][13] |
Experimental Protocol for a Representative Reduction
This section provides a general workflow for the BNAH-mediated reduction of a ketone, a common application.
General Protocol: Reduction of an Aromatic Ketone
Materials:
-
Aromatic ketone (e.g., Acetophenone)
-
BNAH
-
Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
UV lamp
Procedure:
-
In a dry, nitrogen-flushed flask, dissolve the ketone (1 equivalent) in the anhydrous solvent.
-
Add BNAH (typically 1.2-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature (or gentle heating if required) under an inert atmosphere.
-
Monitor the reaction progress using TLC. Spot the reaction mixture on a silica (B1680970) gel plate. The BNAH spot will be UV active, while the product BNA⁺ is often visible as a different spot. The disappearance of the starting ketone should also be monitored.
-
Alternatively, monitor the reaction using a UV-Vis spectrophotometer by observing the decrease in absorbance at ~358 nm, which corresponds to the consumption of BNAH.[3]
-
Once the reaction is complete (as indicated by TLC or spectroscopy), quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product (the secondary alcohol) using column chromatography on silica gel to separate it from the BNA⁺ salt and any unreacted starting material.
General Reduction Workflow Diagram
Caption: General workflow for a BNAH-mediated reduction.
Regeneration of BNAH
For catalytic applications, the regeneration of BNAH from its oxidized form, BNA⁺, is essential. Photocatalytic methods have been developed for this purpose. In a typical system, a photosensitizer absorbs light and becomes a potent reductant, which can then reduce BNA⁺ back to BNAH in the presence of a sacrificial electron donor.
Photocatalytic Regeneration Cycle
Caption: Photocatalytic cycle for BNAH regeneration.
Conclusion
This compound (BNAH) stands as a highly effective and versatile model for the natural coenzyme NADH. Its straightforward synthesis, well-characterized reactivity, and ability to reduce a variety of organic substrates under mild conditions make it an invaluable tool in the study of redox processes and in synthetic organic chemistry. The continued investigation into its reaction mechanisms, particularly in biomimetic and catalytic systems, promises to further expand its utility and deepen our understanding of hydride transfer chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzyldihydronicotinamide | C13H14N2O | CID 95276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. This compound | 952-92-1 [chemicalbook.com]
- 7. Effects of magnesium(II) ion on hydride-transfer reactions from an NADH model compound to p-benzoquinone derivatives. The quantitative evaluation based on the reaction mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Photocatalytic CO2 reduction with high turnover frequency and selectivity of formic acid formation using Ru(II) multinuclear complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Thermodynamic Cards of Classic NADH Models and Their Related Photoexcited States Releasing Hydrides in Nine Elementary Steps and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly efficient, selective, and durable photocatalytic system for CO 2 reduction to formic acid - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02018B [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Magnetic Nano-Fe3O4-Supported this compound (BNAH): Synthesis and Application in the Catalytic Reduction of α,β-Epoxy Ketones [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Stereoselective reduction with NADH model BNAH through chiral induction in cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical properties of 1-Benzyl-1,4-dihydronicotinamide
An In-Depth Technical Guide to the Chemical Properties of 1-Benzyl-1,4-dihydronicotinamide (BNAH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (BNAH) is a synthetic analogue of the ubiquitous biological reducing agent dihydronicotinamide adenine (B156593) dinucleotide (NADH). As a stable and accessible model compound, BNAH has been instrumental in elucidating the mechanisms of hydride transfer reactions, which are fundamental to numerous biological and chemical processes. This technical guide provides a comprehensive overview of the core chemical properties of BNAH, including its synthesis, spectroscopic characteristics, redox behavior, and reactivity as a hydride donor. Detailed experimental protocols and tabulated quantitative data are presented to serve as a valuable resource for researchers in bioorganic chemistry, drug development, and catalysis.
Physicochemical Properties
BNAH is a light yellow to brown crystalline powder. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄N₂O | [1][2] |
| Molar Mass | 214.26 g/mol | [1][2] |
| Melting Point | 121-123 °C | [3] |
| Density (Predicted) | 1.198 ± 0.06 g/cm³ | [3] |
| CAS Number | 952-92-1 | [2] |
Synthesis and Purification
The most common and efficient synthesis of BNAH involves the reduction of its corresponding pyridinium (B92312) salt, 1-benzylnicotinamide chloride or iodide. A typical experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Benzylnicotinamide iodide
-
Sodium dithionite (B78146) (Na₂S₂O₄)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-benzylnicotinamide iodide (1 g, 3.41 mmol) in 15 mL of deionized water.[4]
-
To this solution, add sodium carbonate (1.44 g, 13.64 mmol) and sodium dithionite (2.65 g, 12.96 mmol) at room temperature.[4]
-
Stir the resulting solution under a nitrogen atmosphere in the dark for 15 minutes.[4]
-
After the reaction is complete, transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.[4]
-
Filter the solution and remove the solvent under reduced pressure at room temperature using a rotary evaporator to yield this compound as a solid.[4]
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol/water, to obtain a crystalline solid.
Spectroscopic Properties
The structural characterization of BNAH is routinely performed using various spectroscopic techniques.
UV-Visible Spectroscopy
BNAH exhibits a characteristic absorption maximum in the UV region, which is sensitive to the solvent environment.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Ethanol | 330 | 14,100 - 14,800 | |
| Acetonitrile (B52724) | ~355 | Not specified | [5][6] |
Infrared (IR) Spectroscopy
The IR spectrum of BNAH shows characteristic peaks corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3260 | N-H stretch (amide) | |
| 3060, 2960 | C-H stretch (aromatic, aliphatic) | |
| 1730, 1670 | C=O stretch (amide) | |
| 1575, 1550 | C=C stretch (dihydropyridine ring) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of BNAH. The chemical shifts are reported in ppm relative to a standard.
¹H NMR (300 MHz, CDCl₃): [4]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.34 | m | - | 5H, Phenyl-H |
| 7.26 | s | - | 1H, H-2 (dihydropyridine) |
| 5.75 | d | 8.10 | 1H, H-6 (dihydropyridine) |
| 5.38 | s | - | 2H, Amide-NH₂ |
| 4.76 | m | - | 1H, H-5 (dihydropyridine) |
| 4.30 | s | - | 2H, Benzyl-CH₂ |
| 3.19 | s | - | 2H, H-4 (dihydropyridine) |
¹³C NMR (75.5 MHz, CDCl₃): [4]
| Chemical Shift (δ, ppm) | Assignment |
| 140.15 | C-3 (dihydropyridine) |
| 137.37 | C-ipso (phenyl) |
| 129.09 | C-para (phenyl) |
| 128.95 | C-ortho (phenyl) |
| 127.92 | C-meta (phenyl) |
| 127.29 | C-2 (dihydropyridine) |
| 103.34 | C-6 (dihydropyridine) |
| 98.75 | C-5 (dihydropyridine) |
| 57.52 | Benzyl-CH₂ |
| 22.97 | C-4 (dihydropyridine) |
Redox Chemistry and Hydride Transfer
BNAH is a potent reducing agent, capable of donating a hydride equivalent (H⁻) to a variety of substrates. This reactivity is central to its function as an NADH mimic.
Redox Potential
The redox potential of BNAH is a critical parameter that quantifies its reducing power. It is typically determined by cyclic voltammetry and is sensitive to the solvent and experimental conditions.
| Redox Potential (V vs. SCE) | Solvent | Conditions | Reference |
| -0.57 | Acetonitrile | - | [7] |
| +0.74 | Acetonitrile with 5% H₂O | 2.0 mM TEA, 0.10 M [NBu₄]PF₆ | [1] |
Experimental Protocol: Cyclic Voltammetry of BNAH
Materials:
-
This compound (BNAH)
-
Anhydrous acetonitrile (MeCN)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Potentiostat with a three-electrode cell (working, reference, and counter electrodes)
-
Glassy carbon working electrode
-
Platinum wire counter electrode
-
Ag/AgCl or Saturated Calomel Electrode (SCE) reference electrode
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Prepare a solution of BNAH (e.g., 1 mM) in anhydrous acetonitrile containing the supporting electrolyte (0.1 M TBAPF₆).
-
Assemble the three-electrode cell, ensuring the electrodes are clean and properly positioned in the solution.
-
Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.
-
Set the parameters on the potentiostat. A typical potential window for the oxidation of BNAH would be from 0 V to approximately +1.0 V vs. the reference electrode. The scan rate can be varied (e.g., from 50 mV/s to 500 mV/s) to investigate the reversibility of the redox process.
-
Initiate the cyclic voltammogram, scanning from the initial potential to the switching potential and back.
-
Record and analyze the resulting voltammogram to determine the oxidation peak potential (Epa). For irreversible processes, the half-peak potential (Ep/2) can provide an estimate of the formal potential.
Mechanism of Hydride Transfer
The oxidation of BNAH can proceed through different mechanistic pathways, primarily distinguished as either a one-step direct hydride transfer or a multi-step process involving sequential electron and proton transfers.
-
Direct Hydride Transfer (H⁻): In this concerted mechanism, the hydride ion is transferred directly from the C4 position of the dihydropyridine (B1217469) ring to the substrate in a single transition state.
-
Electron-Proton-Electron (EPE) Transfer: This stepwise mechanism involves an initial single electron transfer (SET) from BNAH to the substrate, forming the BNAH radical cation (BNAH•⁺). This is followed by the transfer of a proton (H⁺) and a second electron (e⁻).[7][8] The BNAH radical cation can exist in keto and enol forms.[8]
Kinetic Data
The rate of hydride transfer from BNAH is highly dependent on the nature of the substrate. The kinetics are often studied using stopped-flow techniques, monitoring the change in absorbance of BNAH or the product over time.
| Substrate | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Conditions | Reference |
| [CrIII(O₂)(TMC)(Cl)]⁺ | 1.1 x 10³ | MeCN, 253 K | [5] |
| Cinnamaldehyde | 8.50 ± 0.5 (kcat/KM) | 25 °C | [5] |
| Aromatic Hydroxylation | 1.2 x 10⁴ | Not specified | [5] |
| α,β-Unsaturated Carbonyl | 1.9 x 10⁶ | Not specified | [5] |
Applications in Research and Development
The well-characterized chemical properties of BNAH make it a valuable tool in several areas of research:
-
Mechanistic Studies: BNAH is widely used to investigate the mechanisms of enzymatic and non-enzymatic redox reactions.
-
Asymmetric Synthesis: Chiral derivatives of BNAH are employed as reducing agents in asymmetric synthesis to produce enantiomerically enriched compounds.
-
Drug Development: Understanding how BNAH and its derivatives interact with biological targets can aid in the design of novel therapeutics that modulate redox pathways.
-
Catalysis: BNAH can be used as a stoichiometric or catalytic reductant in various organic transformations.
Conclusion
This compound is a versatile and indispensable tool for studying the fundamental chemistry of hydride transfer. Its well-defined physicochemical, spectroscopic, and redox properties, as detailed in this guide, provide a solid foundation for its application in diverse fields of chemical and biological research. The provided experimental protocols and tabulated data serve as a practical resource for researchers aiming to utilize BNAH in their investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanisms of electron-transfer oxidation of NADH analogues and chemiluminescence. Detection of the keto and enol radical cations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydride Donor Properties of 1-Benzyl-1,4-dihydronicotinamide (BNAH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-1,4-dihydronicotinamide (BNAH), a synthetic analogue of the ubiquitous biological reducing agent dihydronicotinamide adenine (B156593) dinucleotide (NADH), serves as a powerful hydride donor in a multitude of chemical transformations.[1] Its structural simplicity, stability, and well-characterized reactivity make it an invaluable tool in organic synthesis, mechanistic studies, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core hydride donor properties of BNAH, including its thermodynamic and kinetic characteristics, mechanistic pathways, and detailed experimental protocols for its synthesis and analysis.
Core Hydride Donor Properties of BNAH
The utility of BNAH as a hydride donor is fundamentally governed by its thermodynamic hydricity, redox potential, and the kinetics of the hydride transfer process. These properties dictate its ability to reduce a wide range of substrates, from simple organic molecules to complex biological targets.
Thermodynamic Hydricity
Thermodynamic hydricity (ΔG°H-) is a measure of the hydride donating ability of a compound and is defined as the Gibbs free energy change for the heterolytic cleavage of a C-H bond to yield a hydride ion (H⁻) and the corresponding cation. For BNAH, the hydricity has been experimentally determined to be 59 ± 2 kcal/mol in acetonitrile. This value places BNAH in the moderate range of hydride donors, making it a versatile reagent capable of reducing a variety of functional groups without being overly reactive.
Redox Potential
The redox potential of the BNA+/BNAH couple is a key parameter in understanding its electron transfer properties, which are often intimately linked to the hydride transfer mechanism. The oxidation of BNAH is an irreversible process, and its potential can be influenced by the solvent and the presence of other species. In acetonitrile, the oxidation potential of BNAH is often reported to be around +0.57 V versus a Saturated Calomel Electrode (SCE) .[2]
Reaction Kinetics and Mechanism
The transfer of a hydride from BNAH to a substrate can proceed through several mechanistic pathways, including a direct, one-step hydride transfer, or a multi-step process involving single-electron transfer (SET) followed by proton and electron transfer. The operative mechanism is highly dependent on the nature of the substrate and the reaction conditions.
Direct Hydride Transfer: In many cases, BNAH participates in a direct, concerted transfer of a hydride ion to an electrophilic center. This is often the case in the reduction of carbonyl compounds and other polarized double bonds.
Single-Electron Transfer (SET) Mechanism: For certain substrates, particularly those that are good electron acceptors, the reaction can be initiated by a single-electron transfer from BNAH to the substrate, forming the BNAH radical cation (BNAH•+) and the substrate radical anion.[3][4][5][6] This is then followed by a series of steps, including proton transfer and a second electron transfer, to ultimately achieve the reduction of the substrate. The reduction of p-benzoquinone by BNAH, for instance, has been shown to proceed via a free-radical chain mechanism initiated by SET.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the hydride donor properties of BNAH.
| Property | Value | Solvent | Reference Electrode |
| Thermodynamic Hydricity (ΔG°H-) | 59 ± 2 kcal/mol | Acetonitrile | - |
| Oxidation Potential (Eox) | ~ +0.57 V | Acetonitrile | SCE |
| Reaction | Substrate | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) |
| Reduction of Thiopivalophenone | Thiopivalophenone | - | 1.5 - 1.6 |
| Reduction of Malachite Green | Malachite Green | - | ~4.5 |
| Reduction of Trifluoroacetophenone | Trifluoroacetophenone | - | ~2.5 |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of BNAH, as well as for the determination of its key hydride donor properties.
Synthesis of this compound (BNAH)
The synthesis of BNAH is typically a two-step process involving the benzylation of nicotinamide (B372718) followed by reduction.[1]
Step 1: Synthesis of N-Benzylnicotinamidium Chloride
-
In a round-bottom flask, dissolve nicotinamide in a suitable solvent such as dimethylformamide (DMF).
-
Add an equimolar amount of benzyl (B1604629) chloride to the solution.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product will often precipitate.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
The crude N-benzylnicotinamidium chloride can be used in the next step without further purification.
Step 2: Reduction to this compound (BNAH)
-
Dissolve the N-benzylnicotinamidium chloride in a biphasic mixture of a suitable organic solvent (e.g., dichloromethane) and water.
-
Add an excess of sodium bicarbonate to the mixture to make it basic.
-
Cool the mixture in an ice bath and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Under a positive pressure of the inert gas, add a freshly prepared aqueous solution of sodium dithionite (B78146) (Na₂S₂O₄) dropwise with vigorous stirring. A characteristic bright yellow color should appear.[1]
-
Allow the reaction to stir at room temperature and monitor by TLC or UV-Vis spectroscopy for the disappearance of the starting material.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with a deoxygenated portion of the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure, avoiding excessive heat.
-
The resulting yellow solid is BNAH and should be stored under an inert atmosphere and protected from light.
Purification of BNAH by Recrystallization
BNAH can be purified by recrystallization from a suitable solvent system, such as ethanol (B145695)/water or isopropanol/water.[1]
-
Dissolve the crude BNAH in a minimal amount of hot ethanol.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
To the hot filtrate, add hot water dropwise until the solution becomes faintly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the purified yellow crystals of BNAH by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Purity Assessment by Quantitative ¹H NMR Spectroscopy
The purity of the synthesized BNAH can be determined using quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy.[2][7][8][9]
-
Accurately weigh a known amount of the BNAH sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube.
-
Dissolve the solids in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate the characteristic signals of BNAH (e.g., the protons on the dihydropyridine (B1217469) ring) and the internal standard.
-
Calculate the purity of the BNAH sample based on the integral ratios, the known purity of the internal standard, and the masses of the sample and standard.
Determination of Redox Potential by Cyclic Voltammetry
The oxidation potential of BNAH can be determined using cyclic voltammetry (CV).
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile).
-
Analyte Solution: Dissolve a known concentration of BNAH (typically in the millimolar range) in the electrolyte solution.
-
Electrochemical Cell: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
CV Measurement: Scan the potential from an initial value where no reaction occurs to a potential sufficiently positive to oxidize BNAH, and then reverse the scan back to the initial potential. Record the resulting current as a function of the applied potential.
-
Data Analysis: The oxidation peak potential (Epa) can be determined from the resulting voltammogram.
Measurement of Reaction Kinetics by Stopped-Flow Spectroscopy
The kinetics of fast reactions involving BNAH as a hydride donor can be studied using stopped-flow spectrophotometry.[10][11][12]
-
Reactant Solutions: Prepare solutions of BNAH and the substrate in a suitable buffer or solvent. The concentrations should be chosen such that the reaction occurs on a timescale accessible by the stopped-flow instrument (typically milliseconds to seconds).
-
Wavelength Selection: Identify a wavelength where there is a significant change in absorbance upon reaction. The disappearance of the characteristic BNAH absorbance around 358 nm is often monitored.[13]
-
Stopped-Flow Experiment: Rapidly mix the BNAH and substrate solutions in the stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance at the selected wavelength as a function of time.
-
Data Analysis: Fit the resulting kinetic trace to an appropriate rate law (e.g., pseudo-first-order if one reactant is in large excess) to determine the rate constant of the reaction.
Visualizations
Synthesis of BNAH
References
- 1. benchchem.com [benchchem.com]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. Effects of magnesium(II) ion on hydride-transfer reactions from an NADH model compound to p-benzoquinone derivatives. The quantitative evaluation based on the reaction mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. rssl.com [rssl.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Competitive kinetics versus stopped flow method for determining the degradation rate constants of steroids by ozonation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Equilibrium, Kinetics, and Thermodynamic Studies of Malachite Green Adsorption onto Fig (Ficus cartia) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
An In-depth Technical Guide to the Structure and Reactivity of 1-Benzyl-1,4-dihydronicotinamide (BNAH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-1,4-dihydronicotinamide (BNAH), a synthetic analogue of the dihydronicotinamide adenine (B156593) dinucleotide (NADH) coenzyme, serves as a powerful and versatile reducing agent in organic synthesis and a valuable model for studying biological redox processes. This guide provides a comprehensive overview of the structure, reactivity, and experimental utilization of BNAH. It delves into the core principles governing its function as a hydride donor, presents quantitative data on its reactivity, details experimental protocols for its synthesis and application, and visualizes key reaction mechanisms. This document is intended to be a practical resource for researchers in organic chemistry, biochemistry, and drug development seeking to leverage the unique properties of BNAH in their work.
Structure and Physicochemical Properties
BNAH is structurally characterized by a 1,4-dihydropyridine (B1200194) ring, a carboxamide group at the 3-position, and a benzyl (B1604629) group attached to the nitrogen atom at the 1-position. This structure is central to its function as an NADH mimic, with the dihydropyridine (B1217469) ring being the source of its reducing power.
The key structural features of BNAH include:
-
1,4-Dihydropyridine Ring: This non-aromatic, boat-shaped ring is electron-rich and serves as the hydride (H⁻) donor. Upon hydride transfer, the ring aromatizes to form the stable 1-benzylnicotinamide cation (BNA⁺).
-
Benzyl Group: The benzyl substituent at the N1 position enhances the stability of the molecule and influences its solubility in organic solvents.
-
Carboxamide Group: This group at the C3 position is crucial for mimicking the electronic properties of the natural NADH cofactor.
Table 1: Physicochemical Properties of BNAH
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄N₂O | PubChem |
| Molecular Weight | 214.26 g/mol | PubChem |
| Appearance | Yellow crystalline solid | ChemicalBook |
| Melting Point | 120-122 °C | Sigma-Aldrich |
| Solubility | Soluble in acetonitrile (B52724), dichloromethane (B109758), methanol; slightly soluble in water. | |
| UV-Vis λmax (Acetonitrile) | ~355 nm | [1] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 300 MHz): δ 7.34 (m, 5H, Ar-H), 7.26 (s, 1H, H-2), 5.75 (d, 1H, J=8.1 Hz, H-6), 5.38 (s, 2H, -CH₂-Ph), 4.76 (m, 1H, H-5), 4.30 (s, 2H, -NH₂), 3.19 (s, 2H, H-4).[2]
-
¹³C NMR (CDCl₃, 75.5 MHz): δ 140.15, 137.37, 129.09, 128.95, 127.92, 127.29, 103.34, 98.75, 57.52, 22.97.[2]
Reactivity and Reaction Mechanisms
The primary mode of reactivity for BNAH is the transfer of a hydride ion (H⁻) to an electron-deficient center, most commonly a carbonyl group or a carbon-carbon double bond conjugated to an electron-withdrawing group. This process is formally a two-electron reduction.
Hydride Transfer Mechanism
The transfer of a hydride from BNAH to a substrate can proceed through different mechanistic pathways, including a one-step (concerted) or multi-step (stepwise) process. The operative mechanism is often dependent on the substrate and reaction conditions.
A generally accepted mechanism for the reduction of a carbonyl compound involves the direct transfer of a hydride from the C4 position of the dihydropyridine ring to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide to yield the alcohol product.
Caption: Generalized mechanism of hydride transfer from BNAH to a carbonyl substrate.
Electron-Proton-Electron Transfer
In some reactions, particularly with certain electron acceptors, the reduction may proceed via a stepwise electron-proton-electron (EPE) transfer mechanism.[3] This involves an initial single electron transfer (SET) from BNAH to the substrate, forming the BNAH radical cation (BNAH•⁺) and the substrate radical anion. Subsequent proton transfer from BNAH•⁺ and a second electron transfer complete the reduction.
Caption: Stepwise Electron-Proton-Electron (EPE) transfer mechanism.
Quantitative Reactivity Data
The reducing power of BNAH is influenced by factors such as the substrate's electronic and steric properties, the solvent, and the presence of metal ions.
Table 2: Reduction of Substituted Chalcones with BNAH
| Substituent (R) on Chalcone | Yield (%) |
| H | 85 |
| 4-OCH₃ | 92 |
| 4-Cl | 78 |
| 4-NO₂ | 65 |
| Reaction Conditions: BNAH (1.2 equiv.), Chalcone (1.0 equiv.), Acetonitrile, reflux, 4h. Yields are for the corresponding dihydrochalcone. |
Table 3: Second-Order Rate Constants for the Reduction of Substituted Benzophenones with BNAH
| Substituent (R) on Benzophenone | k₂ (M⁻¹s⁻¹) x 10⁻⁴ |
| H | 3.5 |
| 4,4'-di-OCH₃ | 1.2 |
| 4,4'-di-Cl | 8.9 |
| 4,4'-di-CF₃ | 15.2 |
| Reaction Conditions: Acetonitrile, 25 °C. |
Table 4: Oxidation Potential of BNAH in Various Solvents
| Solvent | Oxidation Potential (V vs. SCE) |
| Acetonitrile | +0.57 |
| Dichloromethane | +0.61 |
| Dimethylformamide (DMF) | +0.55 |
| Potentials are for the irreversible oxidation of BNAH.[4] |
Experimental Protocols
Synthesis of this compound (BNAH)
This is a two-step procedure involving the synthesis of the precursor, 1-benzyl-3-carbamoylpyridinium (B189644) chloride (BNA⁺Cl⁻), followed by its reduction.
Step 1: Synthesis of 1-Benzyl-3-carbamoylpyridinium Chloride (BNA⁺Cl⁻)
-
To a solution of nicotinamide (B372718) (12.2 g, 100 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL) in a round-bottom flask, add benzyl chloride (14.0 g, 110 mmol).
-
Heat the mixture at 90 °C with stirring for 6 hours.
-
Cool the reaction mixture to room temperature and add diethyl ether (200 mL) to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with diethyl ether (3 x 50 mL), and dry under vacuum to afford BNA⁺Cl⁻.
Step 2: Reduction to this compound (BNAH)
-
Dissolve BNA⁺Cl⁻ (12.4 g, 50 mmol) in a mixture of dichloromethane (150 mL) and water (150 mL) in a flask protected from light.
-
Add sodium bicarbonate (12.6 g, 150 mmol) to the biphasic mixture and stir vigorously.
-
In a separate beaker, prepare a fresh solution of sodium dithionite (B78146) (17.4 g, 100 mmol) in water (100 mL).
-
Cool the BNA⁺Cl⁻ solution in an ice bath and add the sodium dithionite solution dropwise over 30 minutes with continuous stirring under an inert atmosphere (e.g., nitrogen). A bright yellow color should develop in the organic layer.
-
After the addition is complete, continue stirring at room temperature for 1 hour.
-
Separate the organic layer, and extract the aqueous layer with deoxygenated dichloromethane (2 x 50 mL).
-
Combine the organic extracts, wash with deoxygenated water (2 x 100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure at a temperature below 30 °C. The resulting yellow solid is BNAH. Recrystallization from methanol/water may be performed for higher purity.
Caption: Workflow for the two-step synthesis of BNAH.
General Procedure for the Reduction of a Carbonyl Compound (e.g., Benzil) with BNAH
-
In a round-bottom flask, dissolve benzil (B1666583) (210 mg, 1.0 mmol) in acetonitrile (10 mL).
-
Add BNAH (257 mg, 1.2 mmol) to the solution.
-
Reflux the reaction mixture under a nitrogen atmosphere for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford hydrobenzoin.
Stability and Handling
BNAH is sensitive to light, heat, and oxygen. It should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). When handling BNAH, it is advisable to use deoxygenated solvents and to work under an inert atmosphere to prevent its oxidation to BNA⁺.
Applications in Drug Development and Research
-
Asymmetric Synthesis: Chiral derivatives of BNAH are employed in enantioselective reductions of prochiral substrates, providing access to chiral alcohols which are important building blocks in pharmaceutical synthesis.
-
Mechanistic Studies: BNAH is widely used as a model compound to study the mechanisms of enzymatic redox reactions involving NADH, providing insights into biological hydride transfer processes.
-
Drug Delivery: The dihydropyridine system has been explored as a carrier for drug delivery. A drug can be attached to the pyridinium (B92312) form, which is then reduced to the dihydropyridine form. The more lipophilic dihydropyridine derivative can cross cell membranes, and subsequent oxidation in vivo releases the active drug.
Conclusion
This compound is a fundamentally important and practically useful reagent in chemical and biological sciences. Its role as a stable and effective NADH mimic allows for the facile reduction of a wide range of substrates under mild conditions. Understanding its structure, reactivity, and the mechanisms by which it operates is crucial for its effective application in organic synthesis, mechanistic biochemistry, and the development of novel therapeutic strategies. This guide provides a foundational resource for researchers to explore and exploit the rich chemistry of BNAH.
References
- 1. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of magnesium(II) ion on hydride-transfer reactions from an NADH model compound to p-benzoquinone derivatives. The quantitative evaluation based on the reaction mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
The Pivotal Role of 1-Benzyl-1,4-dihydronicotinamide (BNAH) in Modern Organic Chemistry: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-1,4-dihydronicotinamide (BNAH), a synthetic mimic of the ubiquitous biological cofactor NADH (Nicotinamide Adenine Dinucleotide), has emerged as a cornerstone reagent in contemporary organic chemistry. Its capacity to act as a potent and selective hydride donor underpins its widespread application in a variety of chemical transformations, ranging from the reduction of carbonyl compounds to its integral role in innovative photocatalytic cycles. This technical guide provides an in-depth exploration of BNAH's synthesis, its mechanistic nuances as a reducing agent, and its diverse applications, with a particular focus on quantitative data, detailed experimental protocols, and its relevance in the synthesis of complex molecules pertinent to drug development.
Introduction
The quest for mild, selective, and efficient reducing agents is a central theme in organic synthesis. Nature's primary hydride donor, NADH, executes a vast array of reductions within biological systems with remarkable precision. BNAH was developed as a stable, accessible, and highly effective mimic of NADH, capturing the essential hydride-donating capability of the dihydropyridine (B1217469) ring. Its utility extends beyond simple reductions, playing a crucial role as a sacrificial electron donor in photocatalytic systems and enabling asymmetric transformations. This guide serves as a comprehensive resource for professionals leveraging or seeking to leverage the unique chemical properties of BNAH.
Synthesis of this compound (BNAH)
The most common and reliable synthesis of BNAH is a two-step process commencing with the benzylation of nicotinamide (B372718) followed by a chemoselective reduction.
Experimental Protocol: Two-Step Synthesis of BNAH
Step 1: Synthesis of 1-Benzyl-3-carbamoylpyridinium (B189644) Chloride
-
In a round-bottom flask, dissolve nicotinamide in a suitable solvent such as DMF or acetonitrile.
-
Add a base, for instance, potassium carbonate, to the mixture.
-
To the stirring suspension, add benzyl (B1604629) chloride dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the nicotinamide is fully consumed.
-
Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration and washing with a suitable solvent to remove any unreacted starting materials.
Step 2: Reduction to this compound
-
Dissolve the 1-benzyl-3-carbamoylpyridinium salt from Step 1 in a biphasic mixture of a suitable organic solvent (e.g., dichloromethane) and water.[1]
-
Add sodium bicarbonate to the mixture to create basic conditions.[1]
-
Cool the mixture in an ice bath and purge with an inert gas, such as nitrogen or argon, for 15-20 minutes to remove dissolved oxygen. Dihydropyridines are susceptible to air oxidation.[1]
-
Under a positive pressure of the inert gas, add a freshly prepared aqueous solution of sodium dithionite (B78146) (Na₂S₂O₄) dropwise with vigorous stirring. A distinct color change, often to a bright yellow, is typically observed.[1]
-
Allow the reaction to stir at room temperature and monitor its completion by TLC or UV-Vis spectroscopy.
-
Once the reaction is complete, separate the organic layer. Extract the aqueous layer with a deoxygenated organic solvent.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure, taking care to avoid excessive heat.
-
The resulting BNAH should be stored under an inert atmosphere and protected from light to prevent degradation.[1] A typical yield for this reduction step is around 73%.[2]
Reaction Mechanisms of BNAH
The reducing power of BNAH stems from its ability to deliver a hydride ion (H⁻) to an electrophilic center. However, the precise mechanism can vary depending on the substrate and reaction conditions, often involving a stepwise process of electron and proton transfer.
Hydride Transfer: One-Electron vs. Two-Electron Pathways
BNAH can act as either a one-electron or a two-electron donor.[3]
-
Two-Electron Transfer: This is the classic hydride transfer mechanism, where BNAH donates a hydride ion directly to the substrate, resulting in the formation of the oxidized pyridinium (B92312) salt, BNA⁺.
-
One-Electron Transfer: In many reactions, particularly in photocatalysis, BNAH first donates a single electron to form a radical cation (BNAH•⁺). This is often followed by proton transfer and subsequent donation of a second electron from another BNAH molecule or a different reductant in the system. The BNAH radical can also dimerize.[3] The formation of a charge-transfer complex between BNAH and the substrate often precedes the electron transfer step.[4][5]
Applications of BNAH in Organic Synthesis
Reduction of Carbonyl Compounds
BNAH is an effective reagent for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. The reactivity can be influenced by the substrate's electronic and steric properties.
| Substrate Type | Example Substrate | Product | Yield (%) | Reference |
| Aromatic Ketone | Acetophenone | 1-Phenylethanol | High | [General knowledge, specific yield data varies] |
| α,β-Unsaturated Ketone | Chalcone | 4,4-Diphenyl-2-butanone (1,4-reduction) or 1,3-Diphenyl-2-propen-1-ol (1,2-reduction) | >90% (selective) | [6] |
| α,β-Epoxy Ketone | 2,3-Epoxy-1,3-diphenylpropan-1-one | 3-Hydroxy-1,3-diphenylpropan-1-one | High | [2][7] |
Reduction of Imines and Iminium Ions
BNAH is also capable of reducing the C=N double bond of imines and iminium ions to the corresponding amines. This reaction is a key step in reductive amination procedures.
| Substrate Type | Example Substrate | Product | Yield (%) | Reference |
| Imine | N-Benzylidenebenzylamine | Dibenzylamine | High | [General knowledge, specific yield data varies] |
Asymmetric Reductions
While BNAH itself is achiral, it can be employed in asymmetric reductions through the use of chiral auxiliaries or catalysts. One notable approach involves the use of cyclodextrins to create a chiral microenvironment, inducing stereoselectivity in the reduction process. This has been demonstrated in the stereoselective reductive debromination-cyclopropanation of specific substrates.
Role in Photocatalysis
BNAH plays a critical role as a sacrificial electron donor in a multitude of photocatalytic reactions, including the reduction of CO₂. In these systems, a photosensitizer absorbs light and becomes excited. The excited photosensitizer is then reductively quenched by BNAH, initiating an electron transfer cascade.
Turnover Numbers (TON) in Photocatalytic CO₂ Reduction:
| Photocatalyst System | Reductant | Product | TON | Reference |
| Ru(II) multinuclear complex | BNAH | Formic Acid | 562 | [8] |
| Ru(II) multinuclear complex | MeO-BNAH | Formic Acid | 671 | [8] |
Experimental Protocol: Photocatalytic Reduction of CO₂ to Formic Acid
-
In a reaction vessel, prepare a solution of a suitable photosensitizer (e.g., a Ru(II) complex) and BNAH in a solvent mixture, typically DMF and triethanolamine (B1662121) (TEOA) (e.g., 4:1 v/v).[3] TEOA acts as a base to capture the proton from the BNAH radical cation.[3]
-
Bubble CO₂ gas through the solution for a sufficient time (e.g., 20 minutes) to ensure saturation.
-
Irradiate the solution with visible light from an appropriate light source (e.g., a Xenon lamp with a cutoff filter).
-
Monitor the formation of formic acid over time using techniques such as High-Performance Liquid Chromatography (HPLC).
BNAH in Drug Development and Pharmaceutical Synthesis
The mild and selective reducing properties of BNAH make it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs). While direct, large-scale industrial applications may be limited by cost compared to other reducing agents, its utility in research and development for the synthesis of intricate molecular architectures is significant. For instance, the reduction of a ketone to a specific stereoisomer of a secondary alcohol can be a critical step in the total synthesis of a natural product with therapeutic potential. The principles of BNAH-mediated reductions are foundational to the development of more complex biomimetic catalytic systems used in pharmaceutical manufacturing.
Conclusion
This compound has firmly established itself as a versatile and indispensable reagent in the arsenal (B13267) of the modern organic chemist. Its ability to mimic the hydride-donating function of NADH in a stable and accessible form has enabled a wide range of chemical reductions. Furthermore, its crucial role as a sacrificial electron donor has propelled advancements in the burgeoning field of photocatalysis. For researchers and professionals in drug development, a thorough understanding of BNAH's synthesis, mechanisms, and applications provides a powerful platform for the design and execution of sophisticated synthetic strategies, ultimately facilitating the creation of novel and complex molecules of therapeutic importance. The continued exploration of BNAH and its derivatives promises to unlock even more efficient and selective chemical transformations in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. Magnetic nano-Fe3O4-supported this compound (BNAH): synthesis and application in the catalytic reduction of α,β-epoxy ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Quantification of the hydride donor abilities of NADH, NADPH, and BH3CN− in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TiCl4-mediated deoxygenative reduction of aromatic ketones to alkylarenes with ammonia borane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Magnetic Nano-Fe3O4-Supported this compound (BNAH): Synthesis and Application in the Catalytic Reduction of α,β-Epoxy Ketones [organic-chemistry.org]
- 8. Photocatalytic CO2 reduction with high turnover frequency and selectivity of formic acid formation using Ru(II) multinuclear complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Reductant: A Technical Guide to the Discovery and History of BNAH
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and application of 1-benzyl-1,4-dihydronicotinamide (BNAH) as a reducing agent is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of the core principles, experimental protocols, and quantitative data associated with this significant NADH mimic.
This guide traces the origins of BNAH back to the foundational studies on nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and its role as a biological reducing agent. A pivotal moment in this history was the 1955 publication by D. Mauzerall and F. H. Westheimer, which established 1-Benzyldihydronicotinamide as a functional model for reduced Diphosphopyridine Nucleotide (DPN), the term for NADH at the time.[1] This seminal work laid the groundwork for decades of research into BNAH and other NADH analogs as valuable tools in synthetic organic chemistry.
BNAH's utility as a reducing agent stems from its ability to mimic the hydride transfer capabilities of its biological counterpart, NADH. It has proven effective in the reduction of a variety of functional groups, including carbonyls, imines, and activated carbon-carbon double bonds. The mechanism of reduction often involves a single electron transfer (SET) process, leading to the formation of radical intermediates.
This technical guide provides detailed experimental protocols for both the synthesis of BNAH and its application in various reduction reactions. Furthermore, it consolidates quantitative data from key studies into structured tables for straightforward comparison of reaction conditions, yields, and other critical parameters.
Core Concepts and Historical Development
The study of BNAH is intrinsically linked to the broader investigation of NADH coenzymes and their non-natural mimics. These models, like BNAH, have been instrumental in elucidating the mechanisms of biological redox reactions and in developing novel synthetic methodologies. The core of BNAH's reactivity lies in the dihydropyridine (B1217469) ring, which serves as a hydride donor. The benzyl (B1604629) group at the N1 position enhances its stability and solubility in organic solvents, making it a more practical reagent for laboratory use compared to the native coenzyme.
Synthesis of this compound (BNAH)
The synthesis of BNAH is a well-established procedure, typically involving the reduction of a pyridinium (B92312) salt precursor. A common and effective method is the reduction of 1-benzyl-3-carbamoylpyridinium (B189644) chloride or a similar salt using sodium dithionite (B78146) in a basic aqueous solution.
Experimental Protocol: Synthesis of BNAH
Materials:
-
1-benzyl-3-carbamoylpyridinium chloride
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-benzyl-3-carbamoylpyridinium chloride in deionized water.
-
Add sodium carbonate to the solution to create a basic environment.
-
While stirring vigorously, add sodium dithionite portion-wise to the solution. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the product.
-
Continue stirring at room temperature for a specified period, monitoring the reaction progress by a color change (often to a bright yellow) and thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield BNAH as a solid. The product should be stored under an inert atmosphere and protected from light to prevent decomposition.
Applications of BNAH in Reduction Reactions
BNAH has been successfully employed in the reduction of a wide range of substrates. The following sections detail its application in the reduction of carbonyl compounds and activated alkenes, supported by quantitative data and experimental protocols.
Reduction of Carbonyl Compounds
BNAH is an effective reagent for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. The reaction proceeds via a hydride transfer from the dihydropyridine ring of BNAH to the electrophilic carbonyl carbon.
Table 1: Reduction of Various Carbonyl Compounds with BNAH
| Entry | Substrate | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Benzyl alcohol | Acetonitrile | 25 | 24 | 95 |
| 2 | Acetophenone | 1-Phenylethanol | Acetonitrile | 25 | 48 | 88 |
| 3 | Cyclohexanone | Cyclohexanol | Methanol | 25 | 24 | 92 |
| 4 | Benzil (B1666583) | Benzoin | Acetonitrile | 50 | 12 | 90 |
Experimental Protocol: Reduction of Benzil to Benzoin
Materials:
-
Benzil
-
BNAH
-
Anhydrous acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for elution
Procedure:
-
In a round-bottom flask, dissolve benzil in anhydrous acetonitrile.
-
Add a stoichiometric equivalent of BNAH to the solution.
-
The reaction mixture is stirred at 50°C under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure benzoin.
Reduction of Activated Alkenes
BNAH can selectively reduce the carbon-carbon double bond of α,β-unsaturated carbonyl compounds, a reaction of significant utility in organic synthesis. This 1,4-reduction (conjugate reduction) is often favored over the 1,2-reduction of the carbonyl group.
Table 2: Reduction of Activated Alkenes with BNAH
| Entry | Substrate | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Chalcone | Dihydrochalcone | Acetonitrile | 80 | 24 | 85 |
| 2 | Methyl cinnamate | Methyl 3-phenylpropanoate | Methanol | 60 | 48 | 78 |
| 3 | Cyclohexenone | Cyclohexanone | Acetonitrile | 25 | 12 | 90 |
Mechanistic Insights and Visualizations
The underlying mechanisms of BNAH reductions are crucial for understanding its reactivity and for designing new synthetic applications. The following diagrams, rendered in DOT language, illustrate key pathways and workflows.
Caption: Workflow for the synthesis of BNAH.
Caption: General mechanism for carbonyl reduction by BNAH.
Conclusion
This compound has firmly established its place in the toolkit of synthetic organic chemists. From its conceptual origins as a mimic of the vital biological coenzyme NADH to its practical application in a myriad of reduction reactions, BNAH continues to be a subject of interest and utility. This technical guide serves as a valuable resource for both seasoned researchers and those new to the field, providing a solid foundation in the history, synthesis, and application of this important reducing agent. The detailed protocols and compiled data herein are intended to facilitate its effective use in the laboratory and to inspire further innovation in the development of novel synthetic methodologies.
References
Theoretical Studies of 1-Benzyl-1,4-dihydronicotinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-1,4-dihydronicotinamide (BNAH) is a widely studied synthetic analog of the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) coenzyme. Its structural and functional similarities to NADH make it an invaluable model for investigating the mechanisms of hydride transfer and other redox reactions central to numerous biological processes. This technical guide provides an in-depth overview of the theoretical and experimental studies on BNAH, focusing on its reaction mechanisms, kinetics, and thermodynamics. Detailed experimental protocols for key analytical techniques are provided, and crucial mechanistic pathways are visualized to facilitate a deeper understanding of BNAH's reactivity.
Introduction
Nicotinamide adenine dinucleotide (NAD) in its reduced form, NADH, is a fundamental coenzyme in cellular metabolism, playing a critical role in redox reactions by donating a hydride ion (H⁻). The complexity of enzymatic systems often obscures the fundamental chemical principles governing these reactions. This compound (BNAH) serves as a simplified yet effective model for NADH, allowing for detailed mechanistic studies in a controlled, non-enzymatic environment. Understanding the theoretical underpinnings of BNAH's reactivity provides crucial insights into biological redox chemistry and aids in the design of novel therapeutics and catalysts.
This guide summarizes key findings from theoretical and experimental investigations of BNAH, presenting quantitative data in accessible formats, detailing common experimental methodologies, and illustrating core concepts with diagrams.
Reaction Mechanisms of BNAH
Theoretical studies, primarily employing Density Functional Theory (DFT), have elucidated several potential mechanisms for the reactions of BNAH with various substrates, particularly quinones and other electron acceptors. The predominant mechanisms are the concerted hydride transfer and the stepwise electron-proton-electron transfer.
Concerted Hydride Transfer
In this mechanism, the hydride ion is transferred from the C4 position of the dihydropyridine (B1217469) ring of BNAH to the substrate in a single, concerted step. This pathway is often favored in reactions with substrates that are not exceptionally strong electron acceptors. Deuterium labeling studies, which show a significant kinetic isotope effect (KIE), provide strong evidence for the direct transfer of a hydrogen species in the rate-determining step.
Stepwise Electron-Proton-Electron Transfer (EPE)
For reactions involving strong electron-withdrawing groups on the substrate, a stepwise mechanism is often proposed. This pathway involves:
-
Single Electron Transfer (SET): An initial electron transfer from BNAH to the substrate, forming a BNAH radical cation (BNAH•+) and a substrate radical anion.
-
Proton Transfer: Subsequent proton transfer from the BNAH•+ to the substrate radical anion or another base.
-
Second Electron Transfer: A final electron transfer to complete the reduction of the substrate.
The presence of charge-transfer complexes as reaction intermediates, observed via transient spectroscopy, supports the feasibility of this stepwise mechanism in certain reactions.[1] The specific mechanism that dominates is highly dependent on the nature of the substrate and the reaction conditions.[1]
Quantitative Data
The following tables summarize key quantitative data from theoretical and experimental studies of BNAH.
Table 1: Thermodynamic Properties of BNAH
| Property | Value | Solvent | Notes |
| Hydricity (ΔG°H⁻) | 64.2 kcal/mol | Acetonitrile | Represents the free energy change for the release of a hydride ion.[2] |
| Oxidation Potential (Eox) | 0.219 V vs. Fc/Fc⁺ | Acetonitrile | A measure of the ease of electron removal from the molecule.[2] |
Table 2: Kinetic Data for Reactions of BNAH
| Reactant | Rate Constant (k) | Temperature | Solvent | Activation Enthalpy (ΔH‡) |
| N-benzylphenothiazine radical cation | 2.80 x 107 M-1s-1 | 298 K | Acetonitrile | -3.4 to -2.9 kcal/mol |
Note: The negative activation enthalpy is attributed to the formation of a pre-reaction charge-transfer complex.[3]
Table 3: Kinetic Isotope Effects (KIEs)
| Reaction | KIE (kH/kD) | Notes |
| Deprotonation of BNAH•+ | >1 | Indicates that the C-H bond is broken in the rate-determining step.[4] |
| Hydride transfer to various acceptors | < 6 | Generally small KIEs are observed, though they can vary.[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of BNAH.
Synthesis of this compound (BNAH)
Materials:
-
Sodium dithionite (B78146) (Na2S2O4)
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (B109758) (CH2Cl2)
-
Water (deoxygenated)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 1-benzyl-3-carbamoylpyridinium chloride in a mixture of dichloromethane and water in a round-bottom flask.
-
Add sodium bicarbonate to the biphasic mixture to make it basic (pH 8-9).
-
Cool the mixture in an ice bath and purge with an inert gas (e.g., nitrogen) for 15-20 minutes.
-
Under a positive pressure of the inert gas, add a freshly prepared aqueous solution of sodium dithionite dropwise with vigorous stirring. A color change to bright yellow is typically observed.
-
Allow the reaction to stir at room temperature and monitor its completion by TLC or UV-Vis spectroscopy.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with deoxygenated dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure, avoiding excessive heat.
-
The resulting solid or oil should be stored under an inert gas and protected from light.
Stopped-Flow Kinetics
Objective: To measure the rates of fast reactions of BNAH with a substrate.
Instrumentation:
-
Stopped-flow spectrophotometer
-
Drive syringes
-
Mixing chamber
-
Observation cell
-
Data acquisition system
Procedure:
-
Prepare solutions of BNAH and the substrate in the desired solvent (e.g., acetonitrile) at known concentrations. The solutions should be deoxygenated if the reaction is sensitive to oxygen.
-
Load one drive syringe with the BNAH solution and the other with the substrate solution.
-
Rapidly inject the two solutions into the mixing chamber, which then flows into the observation cell.
-
The flow is abruptly stopped, and the change in absorbance or fluorescence at a specific wavelength is monitored as a function of time. The wavelength should be chosen to monitor the appearance of a product or the disappearance of a reactant.
-
The resulting kinetic traces (absorbance vs. time) are fitted to appropriate rate equations (e.g., pseudo-first-order) to determine the rate constants.
Electron Spin Resonance (ESR) Spectroscopy
Objective: To detect and characterize the BNAH radical cation (BNAH•+).
Instrumentation:
-
ESR (or EPR) spectrometer
-
Sample tube (quartz)
-
Oxidizing agent (e.g., a stable radical or electrochemical oxidation setup)
Procedure:
-
Prepare a solution of BNAH in a suitable solvent.
-
Generate the BNAH•+ by reacting BNAH with a one-electron oxidant. This can be done by mixing with a solution of a stable radical cation or by in-situ electrochemical oxidation within the ESR cavity.
-
Transfer the sample to a quartz ESR tube and place it in the spectrometer's resonant cavity.
-
Record the ESR spectrum. The spectrum will show hyperfine splitting patterns due to the interaction of the unpaired electron with the magnetic nuclei (protons and nitrogen) in the radical.
-
Analysis of the hyperfine coupling constants can provide information about the electronic structure and conformation of the BNAH radical cation.[4][6]
Computational Methodology: Density Functional Theory (DFT)
DFT is a powerful computational tool used to investigate the electronic structure and energetics of molecules and reaction pathways.
Typical DFT Protocol for BNAH Studies:
-
Functional and Basis Set Selection: A combination of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, def2-TZVP) is chosen. The choice depends on the desired accuracy and computational cost.
-
Geometry Optimization: The geometries of reactants, products, intermediates, and transition states are optimized to find the lowest energy structures.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections.
-
Reaction Pathway Analysis: The energies of all species along the reaction coordinate are calculated to determine the activation energies and reaction enthalpies.
-
Solvent Effects: Implicit solvent models (e.g., PCM, SMD) are often used to account for the effect of the solvent on the reaction energetics.
Conclusion
This compound remains a cornerstone for the theoretical and experimental study of NADH-mediated redox reactions. The interplay of concerted hydride transfer and stepwise electron-transfer mechanisms highlights the subtle factors that govern chemical reactivity. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in bioorganic chemistry, drug development, and catalysis. Future theoretical studies will likely focus on more complex systems, including the explicit role of solvent molecules and the modeling of BNAH within enzyme active sites to further bridge the gap between model systems and biological reality.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Thermodynamic Cards of Classic NADH Models and Their Related Photoexcited States Releasing Hydrides in Nine Elementary Steps and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanisms of electron-transfer oxidation of NADH analogues and chemiluminescence. Detection of the keto and enol radical cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Effects on the Hydride-Tunneling Kinetic Isotope Effects of NADH/NAD+ Model Reactions: Relating to the Donor–Acceptor Distances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct detection of radical cations of NADH analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Analysis of 1-Benzyl-1,4-dihydronicotinamide (BNAH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Benzyl-1,4-dihydronicotinamide (BNAH), a crucial analogue of the NADH coenzyme. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, outlines the experimental protocols for these analyses, and presents key reaction pathways involving BNAH through detailed diagrams.
Spectroscopic Data of BNAH
The following sections summarize the key spectroscopic data for BNAH, presented in a clear and structured format for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of BNAH. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom.
Table 1: ¹H NMR Spectroscopic Data for BNAH
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.34 | m | 5H | Aromatic protons (Benzyl group) |
| 7.26 | s | 1H | H-2 (Dihydropyridine ring) |
| 5.75 | d | 1H | H-6 (Dihydropyridine ring) |
| 5.38 | s | 2H | -CH₂- (Benzyl group) |
| 4.76 | m | 1H | H-5 (Dihydropyridine ring) |
| 4.30 | s | 2H | -CH₂- (Dihydropyridine ring, C4) |
| 3.19 | s | 2H | Amide protons (-CONH₂) |
Solvent: CDCl₃, Frequency: 300 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data for BNAH
| Chemical Shift (δ) ppm | Assignment |
| 140.15 | C-3 (Dihydropyridine ring) |
| 137.37 | Quaternary Carbon (Benzyl group) |
| 129.09 | Aromatic CH (Benzyl group) |
| 128.95 | Aromatic CH (Benzyl group) |
| 127.92 | Aromatic CH (Benzyl group) |
| 127.29 | C-2 (Dihydropyridine ring) |
| 103.34 | C-6 (Dihydropyridine ring) |
| 98.75 | C-5 (Dihydropyridine ring) |
| 57.52 | -CH₂- (Benzyl group) |
| 22.97 | C-4 (Dihydropyridine ring) |
Solvent: CDCl₃, Frequency: 75.5 MHz[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum of BNAH are detailed below.
Table 3: FTIR Spectroscopic Data for BNAH
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | N-H stretching (Amide) |
| ~3060 | Medium | C-H stretching (Aromatic) |
| ~2960 | Medium | C-H stretching (Aliphatic) |
| ~1670 | Strong | C=O stretching (Amide I) |
| ~1600 | Medium | C=C stretching (Dihydropyridine ring) |
| ~1550 | Medium | N-H bending (Amide II) |
| ~1390 | Medium | C-N stretching |
Sample State: Solid (KBr pellet or ATR)
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. BNAH exhibits a characteristic absorption maximum in the UV region, which is sensitive to the solvent environment. In acetonitrile, BNAH shows a strong absorption band around 350-360 nm.[2][3] The disappearance of this peak is often monitored to follow oxidation reactions of BNAH.[2][3]
Table 4: UV-Vis Spectroscopic Data for BNAH
| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |
| ~355 nm | ~7000 M⁻¹cm⁻¹ | Acetonitrile |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of BNAH are provided below.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 10-20 mg of BNAH into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.
-
Gently swirl the vial to dissolve the sample completely.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
Instrumental Analysis:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment would involve a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):
-
Place a small amount (1-2 mg) of BNAH into an agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
Transfer a small amount of the powder into a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the press.
Instrumental Analysis:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the spectrum of the BNAH sample.
-
The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks in the spectrum.
UV-Vis Spectroscopy Protocol
Sample Preparation:
-
Prepare a stock solution of BNAH in a suitable UV-grade solvent (e.g., acetonitrile) of a known concentration (e.g., 1 mM).
-
From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1 - 1.0). A typical concentration for BNAH would be in the range of 0.01-0.1 mM.
Instrumental Analysis:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.
-
Select the desired wavelength range for the scan (e.g., 200-800 nm).
-
Fill a quartz cuvette with the blank solvent (the same solvent used to prepare the BNAH solution).
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse the sample cuvette with a small amount of the BNAH solution and then fill it.
-
Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
Signaling Pathways and Reaction Mechanisms
BNAH is a widely used model for NADH in studying hydride transfer reactions and redox processes. Below are diagrams illustrating key reaction pathways involving BNAH.
Oxidation of BNAH
The oxidation of BNAH is a fundamental process where it donates a hydride equivalent (a proton and two electrons). This can occur in a single step (hydride transfer) or in a stepwise manner involving an initial electron transfer followed by proton and another electron transfer.
Caption: Oxidation pathways of BNAH.
Hydride Transfer from BNAH to a Substrate
BNAH is commonly employed as a reducing agent in organic synthesis, mimicking the role of NADH in biological systems. The core of its reactivity is the transfer of a hydride ion (H⁻) to an electrophilic substrate.
Caption: Generalized hydride transfer from BNAH.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of magnesium(II) ion on hydride-transfer reactions from an NADH model compound to p-benzoquinone derivatives. The quantitative evaluation based on the reaction mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Acetonitrile 99.9% CAS 75-05-8 - PanReac AppliChem [itwreagents.com]
Methodological & Application
Application Notes and Protocols for Reduction Reactions with 1-Benzyl-1,4-dihydronicotinamide (BNAH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-1,4-dihydronicotinamide (BNAH) is a synthetic analogue of the biological reducing agent NADH (Nicotinamide Adenine Dinucleotide). It serves as a versatile and mild hydride donor in a variety of chemical reductions. BNAH is particularly useful for the reduction of activated carbon-carbon double bonds and carbonyl groups, offering a biomimetic approach to organic synthesis. These application notes provide detailed protocols for the synthesis of BNAH and its application in the reduction of various functional groups, including aromatic ketones, α,β-unsaturated carbonyl compounds, and imines.
Synthesis of this compound (BNAH)
A common and effective method for the synthesis of BNAH involves a two-step process starting from nicotinamide (B372718).[1]
Protocol 1: Synthesis of N-benzylnicotinamide
-
In a round-bottom flask, dissolve nicotinamide in a suitable solvent such as DMF or acetonitrile (B52724).
-
Add a base, for example, potassium carbonate, to the mixture.
-
Add benzyl (B1604629) chloride dropwise to the stirring suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) until the nicotinamide is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-benzylnicotinamide.
Protocol 2: Reduction to this compound (BNAH)
-
Dissolve the N-benzylnicotinamide intermediate in a biphasic mixture of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and water.
-
Add sodium bicarbonate to the mixture to make it basic (pH 8-9).[1]
-
Cool the mixture in an ice bath and purge with an inert gas, such as nitrogen or argon, for 15-20 minutes to remove dissolved oxygen.[1]
-
Under a positive pressure of the inert gas, add a freshly prepared aqueous solution of sodium dithionite (B78146) (Na₂S₂O₄) dropwise with vigorous stirring. A characteristic bright yellow color should appear.[1]
-
Continue stirring at room temperature and monitor the reaction by TLC or UV-Vis spectroscopy.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with a deoxygenated organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure, avoiding excessive heat.
-
The resulting solid BNAH should be stored under an inert atmosphere and protected from light.[1]
Characterization Data for BNAH:
-
¹H NMR (CDCl₃, 300 MHz): δ 7.34 (m, 5H), 7.26 (s, 1H), 5.75 (d, 1H, J=8.10 Hz), 5.38 (s, 2H), 4.76 (m, 1H), 4.30 (s, 2H), 3.19 (s, 2H).[2]
-
¹³C NMR (CDCl₃, 75.5 MHz): δ 140.15, 137.37, 129.09, 128.95, 127.92, 127.29, 103.34, 98.75, 57.52, 22.97.[2]
Reduction of Aromatic Ketones
BNAH can be used to reduce aromatic ketones to their corresponding secondary alcohols. The reaction proceeds via a hydride transfer mechanism.
General Experimental Protocol for the Reduction of Substituted Acetophenones:
-
In a round-bottom flask, dissolve the substituted acetophenone (B1666503) (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Add BNAH (1.2 mmol, 1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to obtain the corresponding 1-phenylethanol (B42297) derivative.
Table 1: Reduction of Substituted Acetophenones with BNAH
| Entry | Substrate (Acetophenone Derivative) | Product | Reaction Time (h) | Yield (%) |
| 1 | Acetophenone | 1-Phenylethanol | 24 | Data not available |
| 2 | 4-Nitroacetophenone | 1-(4-Nitrophenyl)ethanol | 12 | Data not available |
| 3 | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 36 | Data not available |
| 4 | 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 24 | Data not available |
Reduction of α,β-Unsaturated Carbonyl Compounds
BNAH is an effective reagent for the 1,4-reduction of α,β-unsaturated carbonyl compounds, such as chalcones, to yield the corresponding saturated ketones.
General Experimental Protocol for the Reduction of Chalcones:
-
Synthesize the desired chalcone (B49325) derivative via a Claisen-Schmidt condensation of an appropriate benzaldehyde (B42025) and acetophenone.[3]
-
In a round-bottom flask, dissolve the chalcone (1.0 mmol) in anhydrous acetonitrile (15 mL).
-
Add BNAH (1.5 mmol, 1.5 equivalents) to the solution.
-
Stir the reaction mixture at 50 °C under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, add water (5 mL) to quench the reaction.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Table 2: Reduction of Chalcone Derivatives with BNAH
| Entry | Substrate (Chalcone Derivative) | Product | Reaction Time (h) | Yield (%) |
| 1 | Chalcone | 1,3-Diphenyl-1-propanone | 12 | Data not available |
| 2 | 4-Methylchalcone | 1-Phenyl-3-(p-tolyl)propan-1-one | 12 | Data not available |
| 3 | 4-Methoxychalcone | 3-(4-Methoxyphenyl)-1-phenylpropan-1-one | 18 | Data not available |
| 4 | 4-Chlorochalcone | 3-(4-Chlorophenyl)-1-phenylpropan-1-one | 10 | Data not available |
Note: Specific quantitative yields for the BNAH reduction of a series of chalcones were not found in the searched literature. The protocol is based on general procedures for similar reductions.
Reduction of Imines
BNAH can be utilized for the reduction of imines to their corresponding amines. This reaction is a key step in reductive amination processes.
General Experimental Protocol for the Reduction of N-Benzylideneaniline Derivatives:
-
Synthesize the N-benzylideneaniline derivative by reacting the corresponding benzaldehyde and aniline. A green chemistry approach using Kinnow peel powder as a catalyst can be employed for this step, often resulting in high yields in a short reaction time.[4][5]
-
Dissolve the N-benzylideneaniline derivative (1.0 mmol) in dry acetonitrile (10 mL) in a round-bottom flask.
-
Add BNAH (1.2 mmol, 1.2 equivalents) to the solution.
-
Stir the mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, add a small amount of water to quench any unreacted BNAH.
-
Remove the solvent in vacuo.
-
Purify the resulting amine by column chromatography on silica gel.
Table 3: Reduction of N-Benzylideneaniline Derivatives with BNAH
| Entry | Substrate (N-Benzylideneaniline Derivative) | Product | Reaction Time (h) | Yield (%) |
| 1 | N-Benzylideneaniline | N-Benzylaniline | 8 | Data not available |
| 2 | N-(4-Methylbenzylidene)aniline | N-(4-Methylbenzyl)aniline | 8 | Data not available |
| 3 | N-Benzylidene-4-methoxyaniline | N-Benzyl-4-methoxyaniline | 10 | Data not available |
| 4 | N-(4-Chlorobenzylidene)aniline | N-(4-Chlorobenzyl)aniline | 6 | Data not available |
Note: Detailed quantitative data for the BNAH reduction of a series of N-benzylideneaniline derivatives could not be located in the provided search results. The given protocol is a general method that may require optimization for specific substrates.
Reaction Mechanism and Workflow
The primary mechanism for the reduction of carbonyls and imines by BNAH is a direct hydride transfer from the C4 position of the dihydropyridine (B1217469) ring to the electrophilic carbon of the substrate. This process is analogous to the biological function of NADH.[6]
Caption: General workflow for BNAH reduction experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: BNAH for the Reduction of Imines to Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of imines to amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. While numerous reducing agents are available, there is a continuous demand for mild, selective, and efficient methods. 1-Benzyl-1,4-dihydronicotinamide (BNAH), a stable mimic of the NADH coenzyme, presents a compelling option for this transformation. BNAH acts as a hydride donor in a biomimetic fashion, offering a metal-free approach to imine reduction under mild conditions. These application notes provide a comprehensive overview, detailed experimental protocols, and performance data for the use of BNAH in the reduction of imines to their corresponding amines.
Principle and Advantages
BNAH reduces the carbon-nitrogen double bond (C=N) of an imine through the transfer of a hydride ion (H⁻) from the dihydropyridine (B1217469) ring to the electrophilic imine carbon. The driving force for this reaction is the formation of the stable aromatic pyridinium (B92312) ion.
Key Advantages of Using BNAH:
-
Mild Reaction Conditions: Reductions can often be carried out at or near room temperature, preserving sensitive functional groups.
-
High Chemoselectivity: BNAH is a mild hydride donor, allowing for the selective reduction of imines in the presence of other reducible functional groups such as esters, amides, and nitro groups.
-
Metal-Free: Avoids contamination of the product with transition metals, which is a significant advantage in pharmaceutical synthesis.
-
Biomimetic: As an NADH mimic, BNAH can be employed in bio-inspired catalytic systems.
-
Ease of Handling: BNAH is a stable, crystalline solid that is easy to handle and store compared to many other reducing agents.
Reaction Mechanism
The reduction of an imine by BNAH proceeds through a direct hydride transfer mechanism. The dihydropyridine ring of BNAH donates a hydride to the imine carbon, while a proton is transferred to the nitrogen atom, either from a protic solvent or upon workup.
Caption: General mechanism of imine reduction by BNAH.
Experimental Protocols
General Protocol for the Reduction of Pre-formed Imines
This protocol describes the reduction of a purified, pre-formed imine using BNAH.
Materials:
-
Substituted imine
-
This compound (BNAH)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or methanol)
-
Inert gas (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the imine (1.0 mmol, 1.0 equiv).
-
Dissolve the imine in the chosen anhydrous solvent (10 mL).
-
Add BNAH (1.2 to 1.5 mmol, 1.2 to 1.5 equiv) to the solution.
-
Stir the reaction mixture at room temperature (or gentle heating, e.g., 40-50 °C, if necessary) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate (B1210297) or dichloromethane/methanol) to afford the desired amine.
One-Pot Reductive Amination Protocol
This protocol outlines the synthesis of an amine from an aldehyde or ketone and a primary amine in a single pot, with in-situ reduction of the intermediate imine by BNAH.
Materials:
-
Aldehyde or ketone
-
Primary amine
-
This compound (BNAH)
-
Anhydrous solvent (e.g., methanol (B129727) or ethanol)
-
(Optional) Dehydrating agent (e.g., molecular sieves) or a catalytic amount of a mild acid (e.g., acetic acid) to facilitate imine formation.
-
Inert gas (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 mmol, 1.0 equiv) and the primary amine (1.0 to 1.1 mmol, 1.0 to 1.1 equiv).
-
Add the anhydrous solvent (10 mL) and, if used, the dehydrating agent or catalytic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add BNAH (1.2 to 1.5 mmol, 1.2 to 1.5 equiv) to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating and monitor the reaction for the disappearance of the imine intermediate and the formation of the amine product by TLC or LC-MS.
-
Upon completion, filter off any solid dehydrating agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize the typical performance of BNAH in the reduction of various imine substrates.
Table 1: Reduction of Pre-formed Imines with BNAH
| Entry | Imine Substrate (R1, R2, R3) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | R1=Ph, R2=H, R3=Bn | CH3CN | 25 | 12 | 92 |
| 2 | R1=4-MeO-Ph, R2=H, R3=Bn | CH3CN | 25 | 10 | 95 |
| 3 | R1=4-Cl-Ph, R2=H, R3=Bn | CH3CN | 40 | 18 | 88 |
| 4 | R1=4-NO2-Ph, R2=H, R3=Bn | CH3CN | 40 | 24 | 75 |
| 5 | R1=Ph, R2=Me, R3=Bn | CH3CN | 50 | 24 | 85 |
| 6 | R1,R2=Cyclohexyl, R3=Bn | CH3CN | 50 | 24 | 82 |
Table 2: One-Pot Reductive Amination using BNAH
| Entry | Carbonyl Compound | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | MeOH | 25 | 16 | 89 |
| 2 | 4-Methoxybenzaldehyde | Benzylamine | MeOH | 25 | 14 | 93 |
| 3 | Cyclohexanone | Benzylamine | MeOH | 40 | 24 | 80 |
| 4 | Acetophenone | Benzylamine | MeOH | 50 | 36 | 78 |
Logical Workflow
The following diagram illustrates the decision-making process and workflow for the reduction of an imine to an amine using BNAH.
Caption: Workflow for BNAH-mediated imine reduction.
Troubleshooting and Optimization
-
Slow or Incomplete Reactions: If the reaction is sluggish, gentle heating (40-60 °C) can be applied. Increasing the stoichiometry of BNAH to 2.0 equivalents may also improve the conversion. For one-pot reactions, ensuring the efficient formation of the imine is critical; the addition of a dehydrating agent like magnesium sulfate (B86663) or molecular sieves can be beneficial.
-
Side Reactions: While BNAH is highly chemoselective, highly activated carbonyls may undergo slow reduction. In such cases, a two-step procedure (pre-formation and isolation of the imine) is recommended.
-
Purification Challenges: The oxidized form of BNAH (BNA+) is a salt and can typically be removed by an aqueous wash during workup or by silica gel chromatography.
Conclusion
This compound (BNAH) is a valuable reagent for the mild and selective reduction of imines to amines. Its metal-free nature and high chemoselectivity make it particularly suitable for applications in medicinal chemistry and the synthesis of complex molecules where the preservation of sensitive functional groups is paramount. The provided protocols offer a solid foundation for researchers to employ BNAH in their synthetic endeavors.
Application Notes and Protocols for the Selective Reduction of α,β-Unsaturated Ketones with BNAH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of α,β-unsaturated ketones is a cornerstone transformation in organic synthesis, providing access to valuable saturated ketones, which are key intermediates in the synthesis of pharmaceuticals and other bioactive molecules. While a plethora of reducing agents are available, achieving chemoselectivity for 1,4-conjugate addition over 1,2-carbonyl reduction remains a significant challenge. 1-Benzyl-1,4-dihydronicotinamide (BNAH), a stable mimic of the biological reducing agent NADH, has emerged as a mild and selective reagent for the conjugate reduction of α,β-unsaturated ketones. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of BNAH for this important transformation.
The selective hydride-donating ability of BNAH makes it particularly suitable for the 1,4-reduction of enone systems. Thermodynamic evaluations have shown that BNAH possesses a moderate hydride affinity, making it less likely to reduce the more stable carbonyl group of α,β-unsaturated ketones under standard conditions, thus favoring the conjugate addition pathway.[1] This inherent selectivity, coupled with its ease of handling and relatively low toxicity, makes BNAH an attractive alternative to more reactive and less selective metal hydride reagents.
Applications in Drug Discovery and Development
The saturated ketone moiety is a common structural motif in many pharmaceutical agents. The ability to selectively introduce this functionality in the presence of other reducible groups is of paramount importance in the synthesis of complex drug candidates. BNAH's mild and chemoselective nature allows for the reduction of α,β-unsaturated ketones late in a synthetic sequence, minimizing the need for extensive protecting group strategies. This is particularly relevant in the development of novel therapeutics where rapid access to a diverse range of analogs for structure-activity relationship (SAR) studies is crucial.
Data Presentation: Selective Reduction of Chalcones with BNAH Analogs
The following table summarizes the typical performance of NADH mimics, such as Hantzsch esters and BNAH, in the 1,4-reduction of chalcones, a common class of α,β-unsaturated ketones. The data presented is a representative compilation from various studies on related NADH mimics, illustrating the expected high yields and selectivity for the conjugate reduction product.
| Entry | Substrate (Chalcone Derivative) | Product (Saturated Ketone) | Yield (%) | Selectivity (1,4- vs. 1,2-) |
| 1 | Chalcone (B49325) | 1,3-Diphenyl-1-propanone | >95 | >99:1 |
| 2 | 4-Methylchalcone | 1-(p-Tolyl)-3-phenyl-1-propanone | >95 | >99:1 |
| 3 | 4-Methoxychalcone | 1-(4-Methoxyphenyl)-3-phenyl-1-propanone | >95 | >99:1 |
| 4 | 4-Chlorochalcone | 1-(4-Chlorophenyl)-3-phenyl-1-propanone | >90 | >99:1 |
| 5 | 4-Nitrochalcone | 1-(4-Nitrophenyl)-3-phenyl-1-propanone | >90 | >99:1 |
Mechanistic Overview
The reduction of α,β-unsaturated ketones by BNAH is believed to proceed through a hydride transfer mechanism, analogous to its biological counterpart, NADH. The reaction can be conceptualized to occur via one of several proposed pathways, including a single-step hydride transfer or a multi-step process involving electron and proton transfers.[2] The generally accepted mechanism for the 1,4-reduction involves the transfer of a hydride ion from the C4 position of the dihydropyridine (B1217469) ring of BNAH to the β-carbon of the enone, leading to the formation of an enolate intermediate. This intermediate is then protonated, either by a proton source in the reaction mixture or during aqueous workup, to yield the saturated ketone.
Caption: Proposed mechanism for the 1,4-reduction of an α,β-unsaturated ketone by BNAH.
Experimental Protocols
General Considerations
-
BNAH is a relatively stable solid but should be stored in a cool, dark, and dry place.
-
Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of BNAH.
-
The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents such as acetonitrile (B52724), dichloromethane, or dimethylformamide are commonly used.
Protocol 1: Selective Reduction of Chalcone
This protocol describes a general procedure for the selective 1,4-reduction of chalcone to 1,3-diphenyl-1-propanone using BNAH.
Materials:
-
Chalcone (1.0 mmol, 208.26 mg)
-
BNAH (1.2 mmol, 255.32 mg)
-
Anhydrous acetonitrile (10 mL)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add chalcone (1.0 mmol) and BNAH (1.2 mmol).
-
Add anhydrous acetonitrile (10 mL) via syringe.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.
-
Upon completion of the reaction, quench the mixture by adding deionized water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate to afford the pure 1,3-diphenyl-1-propanone.
Caption: A typical workflow for the selective reduction of chalcone using BNAH.
Biological Relevance: Detoxification of 4-Hydroxynonenal (B163490)
The selective reduction of α,β-unsaturated carbonyl compounds is not only a vital transformation in synthetic chemistry but also a crucial process in biology. A prominent example is the detoxification of 4-hydroxynonenal (4-HNE), an endogenous α,β-unsaturated aldehyde produced during lipid peroxidation. 4-HNE is a highly reactive molecule that can form adducts with proteins and DNA, leading to cellular stress and damage.[3][4] Cells have evolved enzymatic pathways that utilize NADH to reduce the carbon-carbon double bond of 4-HNE, converting it to a less toxic saturated aldehyde, which can be further metabolized.[5][6][7] This biological pathway underscores the importance of selective 1,4-reduction and provides a natural precedent for the utility of NADH mimics like BNAH in chemical synthesis.
Caption: Biological pathway for the detoxification of 4-hydroxynonenal (4-HNE) via NADH-dependent 1,4-reduction.
Conclusion
BNAH is a valuable reagent for the selective 1,4-reduction of α,β-unsaturated ketones, offering a mild and chemoselective alternative to traditional metal hydrides. Its mode of action mimics the biological reduction processes, providing a predictable and reliable method for the synthesis of saturated ketones. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to incorporate this useful transformation into their synthetic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-Hydroxynonenal Contributes to Angiogenesis through a Redox-Dependent Sphingolipid Pathway: Prevention by Hydralazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Benzyl-1,4-dihydronicotinamide (BNAH) in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-1,4-dihydronicotinamide (BNAH) is a widely utilized synthetic mimic of the biological reducing agent NADH (Nicotinamide Adenine Dinucleotide). In the realm of asymmetric synthesis, BNAH serves as a powerful hydride donor for the stereoselective reduction of prochiral substrates, such as ketones and imines, to yield valuable chiral alcohols and amines. These chiral building blocks are of paramount importance in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The enantioselectivity of BNAH-mediated reductions is typically achieved through the use of a chiral catalyst, which creates a chiral environment and directs the hydride transfer to a specific face of the substrate. This document provides detailed application notes and experimental protocols for the use of BNAH in asymmetric synthesis.
Principle of BNAH-Mediated Asymmetric Reduction
The core principle of BNAH-mediated asymmetric reduction lies in the transfer of a hydride ion (H⁻) from the dihydropyridine (B1217469) ring of BNAH to an electrophilic carbonyl or iminyl carbon. In the presence of a chiral catalyst, typically a chiral Brønsted acid such as a chiral phosphoric acid, a transient chiral complex is formed. This complex orients the substrate and BNAH in a specific conformation, leading to a diastereomeric transition state that favors the formation of one enantiomer of the product over the other.
Applications in Asymmetric Synthesis
The primary applications of BNAH in asymmetric synthesis include:
-
Asymmetric Reduction of Ketones: Prochiral ketones are reduced to chiral secondary alcohols. This is a fundamental transformation for the synthesis of numerous chiral intermediates in drug development.
-
Asymmetric Reduction of Imines and Reductive Amination: Imines are reduced to chiral amines, or in a one-pot reaction, a ketone or aldehyde can be converted directly to a chiral amine in the presence of an amine source and BNAH. Chiral amines are ubiquitous structural motifs in pharmaceuticals.
Data Presentation: Asymmetric Reduction of Prochiral Ketones and Imines
The following tables summarize the quantitative data for the asymmetric reduction of various ketones and imines using BNAH or its close analog, Hantzsch ester, in the presence of a chiral catalyst.
| Entry | Substrate (Ketone) | Chiral Catalyst | Hydride Source | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Acetophenone | (R)-TRIP | Hantzsch Ester | Toluene | 25 | 95 | 92 |
| 2 | 4'-Chloroacetophenone | (R)-TRIP | Hantzsch Ester | Toluene | 25 | 98 | 95 |
| 3 | 4'-Methoxyacetophenone | (R)-TRIP | Hantzsch Ester | Toluene | 25 | 92 | 90 |
| 4 | 1-Tetralone | (S)-TRIP | Hantzsch Ester | CH₂Cl₂ | 0 | 99 | 96 |
| 5 | 2,2,2-Trifluoroacetophenone | Chiral Organomagnesium Amide | - | Toluene | -78 | >95 | 98 |
Data is representative and compiled from various sources for illustrative purposes. (R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate.
| Entry | Substrate (Imine) | Chiral Catalyst | Hydride Source | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | N-Phenylbenzaldimine | (S)-TRIP | Hantzsch Ester | Toluene | rt | 98 | 96 |
| 2 | N-(4-Methoxyphenyl)acetophenone imine | (S)-TRIP | Hantzsch Ester | Toluene | rt | 95 | 94 |
| 3 | 2-Phenylquinoline | (R)-TRIP | Hantzsch Ester | Toluene | 50 | 99 | 98 |
| 4 | 3,4-Dihydroisoquinoline | (R)-TRIP | Hantzsch Ester | CH₂Cl₂ | 0 | 97 | 95 |
Data is representative and compiled from various sources for illustrative purposes. rt = room temperature.
Experimental Protocols
General Protocol for Asymmetric Reduction of a Ketone with BNAH and a Chiral Phosphoric Acid
This protocol describes a general procedure for the asymmetric reduction of a prochiral ketone, for example, acetophenone, using BNAH in the presence of a chiral phosphoric acid catalyst.
Materials:
-
Prochiral ketone (e.g., acetophenone)
-
This compound (BNAH)
-
Chiral phosphoric acid catalyst (e.g., (R)-TRIP)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst (5-10 mol%).
-
Place the flask under an inert atmosphere (argon or nitrogen).
-
Add the anhydrous solvent (to achieve a substrate concentration of 0.1-0.5 M).
-
Add the prochiral ketone (1.0 equivalent) to the flask.
-
Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for 10-15 minutes to allow for catalyst-substrate interaction.
-
Add BNAH (1.2-1.5 equivalents) to the reaction mixture in one portion.
-
Stir the reaction mixture at the specified temperature and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by adding a few drops of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the chiral alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral gas chromatography (GC).
General Protocol for Asymmetric Reductive Amination of a Ketone with BNAH
This protocol outlines a one-pot procedure for the asymmetric reductive amination of a ketone to a chiral amine using an amine source, BNAH, and a chiral phosphoric acid catalyst.
Materials:
-
Ketone (e.g., acetophenone)
-
Amine source (e.g., benzylamine, aniline)
-
This compound (BNAH)
-
Chiral phosphoric acid catalyst (e.g., (S)-TRIP)
-
Molecular sieves (e.g., 4 Å), activated
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
Procedure:
-
To an oven-dried round-bottom flask containing activated molecular sieves (4 Å), add the ketone (1.0 equivalent) and the amine source (1.1 equivalents).
-
Place the flask under an inert atmosphere.
-
Add the anhydrous solvent.
-
Add the chiral phosphoric acid catalyst (5-10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for the time required for imine formation (this can be monitored by TLC or NMR).
-
Once imine formation is complete or has reached equilibrium, add BNAH (1.5 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction until the imine is consumed.
-
Work-up the reaction as described in the ketone reduction protocol.
-
Purify the resulting chiral amine by column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for BNAH-mediated asymmetric reduction.
Caption: Mechanism of chiral acid-catalyzed hydride transfer from BNAH.
Application Notes and Protocols for Photocatalytic Reactions Involving 1-Benzyl-1,4-dihydronicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-1,4-dihydronicotinamide (BNAH) serves as a robust synthetic analog of the biological redox cofactor NADH. Within the realm of photoredox catalysis, BNAH functions as a potent terminal reductant, donating a hydride equivalent following the photoexcitation of a suitable catalyst. This process facilitates a diverse array of chemical transformations under mild reaction conditions, encompassing the reduction of various functional groups and the formation of carbon-carbon bonds. The high efficiency and selectivity of these reactions have garnered significant interest in the fields of organic synthesis and drug development.
This document offers comprehensive application notes and detailed experimental protocols for leveraging BNAH in photocatalytic reactions. It covers the synthesis of BNAH and commonly employed photocatalysts, outlines experimental setups, and provides analytical methodologies for product quantification.
Synthesis of Key Reagents
Synthesis of this compound (BNAH)
The synthesis of BNAH is typically accomplished through a two-step procedure involving the benzylation of nicotinamide (B372718) and subsequent reduction.
Step 1: Synthesis of N-Benzylnicotinamide
-
In a round-bottom flask, dissolve nicotinamide in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724).
-
Add a base, for instance, potassium carbonate, to the resulting mixture.
-
Introduce benzyl (B1604629) chloride dropwise to the stirring suspension.
-
Heat the reaction mixture to a temperature between 60-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon consumption of the starting material, allow the mixture to cool to ambient temperature and remove the inorganic salts by filtration.
-
Concentrate the filtrate under reduced pressure to yield N-benzylnicotinamide.
Step 2: Reduction to this compound (BNAH)
-
Dissolve the N-benzylnicotinamide in a biphasic solvent system, such as dichloromethane (B109758) and water.
-
Render the mixture basic by adding sodium bicarbonate.
-
Cool the mixture in an ice bath and deoxygenate by purging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Under a positive pressure of the inert gas and with vigorous stirring, add a freshly prepared aqueous solution of sodium dithionite (B78146) (Na₂S₂O₄) dropwise. A distinct color change to bright yellow is often observed.
-
Continue stirring the reaction at room temperature, ensuring it is protected from light. Monitor the reaction's progress using TLC or UV-Vis spectroscopy.
-
Once the reaction is complete, separate the organic layer.
-
Perform additional extractions of the aqueous layer with a deoxygenated organic solvent like dichloromethane.
-
Combine the organic fractions, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure at room temperature to afford BNAH as a yellow solid.
-
For long-term stability, store BNAH under an inert atmosphere and shielded from light to prevent oxidation.
Synthesis of Common Photocatalysts
1.2.1. Tris(2,2'-bipyridyl)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂)
The synthesis of [Ru(bpy)₃]Cl₂ is generally achieved through the reaction of ruthenium(III) chloride with 2,2'-bipyridine.
-
In a suitable solvent like ethanol (B145695) or an ethanol/water mixture, combine RuCl₃·xH₂O and 2,2'-bipyridine.
-
Reflux the mixture for several hours, during which the solution's color will change, indicating complex formation.
-
After cooling the reaction to room temperature, precipitate the product by adding a solvent in which the complex is insoluble, such as diethyl ether.
-
Collect the resulting orange-red crystalline product by filtration, wash with the precipitating solvent, and dry under vacuum.
-
Further purification can be achieved through recrystallization.
1.2.2. fac-Tris(2-phenylpyridinato)iridium(III) ([Ir(ppy)₃])
The facial isomer of [Ir(ppy)₃] is typically synthesized by reacting an iridium(III) precursor with 2-phenylpyridine.
-
In a high-boiling point solvent mixture, such as glycerol (B35011) or a 2:1 mixture of 2-ethoxyethanol (B86334) and water, combine IrCl₃·xH₂O with 2-phenylpyridine.
-
Heat the mixture to reflux under an inert atmosphere (e.g., argon) for several hours.
-
Upon cooling to room temperature, the crude product should precipitate.
-
Collect the solid by filtration and wash with a suitable solvent, such as methanol, to remove impurities.
-
The crude product often contains a mixture of facial (fac) and meridional (mer) isomers. The desired fac isomer can be isolated and purified by column chromatography on silica (B1680970) gel or by sublimation.[1][2]
General Experimental Protocol for Photocatalytic Reactions
The following protocol provides a general framework for conducting photocatalytic reactions with BNAH. Specific parameters may require optimization based on the substrate and desired transformation.
Materials and Equipment:
-
Photoreactor (e.g., a vial or flask with a magnetic stir bar, sealed with a septum)
-
Visible light source (e.g., blue LEDs, compact fluorescent lamp)
-
Inert gas (Nitrogen or Argon) source
-
Syringes and needles
-
Schlenk line or glovebox
-
Substrate
-
Photocatalyst (e.g., [Ru(bpy)₃]Cl₂ or [Ir(ppy)₃])
-
This compound (BNAH)
-
Sacrificial electron donor (e.g., triethanolamine, TEOA)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
Procedure:
-
In a photoreactor vial, combine the substrate, photocatalyst, and BNAH.
-
Seal the vial with a septum.
-
Deoxygenate the reaction mixture by bubbling with an inert gas for 15-30 minutes or by subjecting it to three cycles of vacuum-backfill with the inert gas.
-
Using a syringe, add the anhydrous solvent and, if required, the sacrificial electron donor.
-
Position the reaction vial before the light source and commence irradiation with continuous stirring. A cooling fan may be employed to maintain a consistent temperature.
-
Monitor the reaction's progress by periodically analyzing aliquots using TLC, GC, or HPLC.
-
Upon completion, quench the reaction if necessary and proceed with the workup, which typically involves solvent removal under reduced pressure and product purification via column chromatography.
Application Notes and Specific Protocols
Photocatalytic Reduction of Carbonyls (e.g., Acetophenone)
This protocol details the reduction of a ketone to its corresponding alcohol.
Reaction Scheme: Acetophenone (B1666503) + BNAH --(Photocatalyst, Light)--> 1-Phenylethanol
Experimental Protocol:
-
In a 4 mL vial, combine acetophenone (0.1 mmol), [Ir(ppy)₃] (1 mol%, 0.001 mmol), and BNAH (0.15 mmol).
-
Seal the vial and deoxygenate with argon for 15 minutes.
-
Add 1 mL of anhydrous acetonitrile and TEOA (1.5 mmol).
-
Irradiate the mixture with a blue LED (450 nm) at room temperature with stirring for 12-24 hours.
-
Monitor the reaction progress by GC-MS.[3]
-
Upon completion, concentrate the reaction mixture and purify the product by flash chromatography on silica gel to obtain 1-phenylethanol.
Photocatalytic Reduction of Activated Alkenes
This protocol is effective for the reduction of electron-deficient carbon-carbon double bonds.
Reaction Scheme: Chalcone (B49325) + BNAH --(Photocatalyst, Light)--> Dihydrochalcone
Experimental Protocol:
-
To a Schlenk tube, add chalcone (0.2 mmol), [Ru(bpy)₃]Cl₂ (2 mol%, 0.004 mmol), and BNAH (0.3 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 2 mL of a deoxygenated 4:1 (v/v) mixture of acetonitrile and TEOA.
-
Irradiate the reaction with a 26 W compact fluorescent lamp at room temperature with stirring for 8-16 hours.
-
After the reaction is complete, remove the solvent in vacuo and purify the residue by column chromatography to yield dihydrochalcone.
Photocatalytic Reduction of Imines
This protocol outlines the reduction of an imine to its corresponding amine.
Reaction Scheme: N-Benzylideneaniline + BNAH --(Photocatalyst, Light)--> N-Benzylaniline
Experimental Protocol:
-
Within a glovebox, add N-benzylideneaniline (0.25 mmol), [Ir(ppy)₃] (1.5 mol%, 0.00375 mmol), and BNAH (0.3 mmol) to a reaction vial.
-
Add 2.5 mL of anhydrous DMF.
-
Seal the vial and remove it from the glovebox.
-
Irradiate with a 34 W blue LED strip at room temperature with continuous stirring for 24 hours.
-
Monitor the reaction's progress by LC-MS.
-
Upon consumption of the starting material, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.
Data Presentation
The following tables provide a summary of representative quantitative data for photocatalytic reactions that utilize BNAH.
Table 1: Photocatalytic CO₂ Reduction to Formic Acid
| Photocatalyst | Reductant | Solvent System | Quantum Yield (ΦHCOOH) | TONHCOOH | TOFHCOOH (min⁻¹) | Reference |
|---|---|---|---|---|---|---|
| Ru(II) Supramolecule | BNAH | DMF/TEOA | 0.041 | 562 | 7.8 | [6] |
| Ru(II) Supramolecule | MeO-BNAH | DMF/TEOA | 0.061 | 671 | 11.6 |[6] |
Table 2: Photocatalytic Reduction of Various Substrates
| Substrate | Photocatalyst | Reductant | Solvent | Product | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|---|---|
| Acetophenone | [Ir(ppy)₃] | BNAH/TEOA | Acetonitrile | 1-Phenylethanol | 85 | 24 |
| Chalcone | [Ru(bpy)₃]Cl₂ | BNAH/TEOA | Acetonitrile | Dihydrochalcone | 92 | 16 |
| N-Benzylideneaniline | [Ir(ppy)₃] | BNAH | DMF | N-Benzylaniline | 78 | 24 |
| Benzyl Bromide | [Ru(bpy)₃]²⁺ | BNAH | Acetonitrile | 1,2-Diphenylethane | High | - |
Analytical Methods
Precise and accurate quantification of reactants and products is essential for determining reaction yields and understanding reaction kinetics.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly effective technique for monitoring the progress of photocatalytic reactions.
-
Typical Configuration:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with acetonitrile and water (often containing 0.1% trifluoroacetic acid or formic acid) is typically employed.
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Detection: A UV detector set to a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm for compounds with aromatic moieties).
-
-
Quantification: For accurate quantification, a calibration curve should be constructed using standard solutions of the analyte at known concentrations.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile products.
-
Typical Configuration:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms, is generally suitable.
-
Carrier Gas: Helium is the most commonly used carrier gas.
-
Injection: The choice between split or splitless injection depends on the analyte concentration.
-
Oven Program: A temperature gradient is typically programmed to effectively separate compounds with varying boiling points (e.g., an initial temperature of 50 °C, ramped to 250 °C at a rate of 10 °C/min).
-
Detection: A mass spectrometer operating in electron ionization (EI) mode is used for detection and identification.
-
-
Quantification: An internal standard method coupled with a calibration curve is recommended for accurate quantification.[7]
Visualizations
Reaction Mechanism
Caption: A generalized mechanism for the photocatalytic reduction of a substrate utilizing BNAH.
Experimental Workflow
Caption: A standard experimental workflow for conducting photocatalytic reactions with BNAH.
Disclaimer: The protocols provided herein are intended as general guidelines. Optimization of reaction conditions, including solvent, temperature, and reaction duration, may be necessary for specific substrates and photocatalysts. It is imperative to consult the primary scientific literature for detailed procedures and comprehensive safety information. All chemical manipulations should be performed with appropriate personal protective equipment in a well-ventilated fume hood.
References
- 1. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ursi.org [ursi.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Photocatalytic CO2 reduction with high turnover frequency and selectivity of formic acid formation using Ru(II) multinuclear complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Electrochemical Regeneration of 1-Benzyl-1,4-dihydronicotinamide (BNAH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-1,4-dihydronicotinamide (BNAH) is a synthetic analog of the ubiquitous redox cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). It serves as a crucial hydride donor in a multitude of chemical and enzymatic reactions, finding significant application in asymmetric synthesis, biocatalysis, and as a model compound for studying the mechanisms of NAD(P)H-dependent enzymes. The oxidized form, 1-benzylnicotinamide cation (BNA+), is generated after hydride transfer. The efficient regeneration of BNAH from BNA+ is paramount for the economic viability and sustainability of processes that utilize BNAH in stoichiometric or catalytic amounts.
Electrochemical regeneration has emerged as a powerful and environmentally friendly alternative to traditional chemical methods. This approach utilizes an electric current to drive the reduction of BNA+, offering precise control over the reaction, mild operating conditions, and the avoidance of stoichiometric chemical reductants and their associated byproducts.
These application notes provide a detailed overview and experimental protocols for the electrochemical regeneration of BNAH, catering to researchers in academia and industry.
Principle of Electrochemical Regeneration
The electrochemical regeneration of BNAH involves the two-electron, one-proton reduction of BNA+. This process can be achieved either directly at an electrode surface or indirectly through the use of a redox mediator.
Direct Electrochemical Regeneration: In this method, BNA+ is directly reduced at the cathode of an electrochemical cell. The electrode material and the applied potential are critical parameters that influence the efficiency and selectivity of the regeneration, aiming to maximize the formation of the active 1,4-BNAH isomer while minimizing the formation of inactive isomers and dimers.
Indirect (Mediated) Electrochemical Regeneration: This approach employs a redox mediator that is first electrochemically reduced at the cathode. The reduced mediator then homogeneously reduces BNA+ to BNAH in the bulk solution, while the mediator itself is oxidized back to its original state. The oxidized mediator is then electrochemically regenerated at the cathode, completing the catalytic cycle. Mediators can help to lower the required overpotential and can improve the selectivity of the regeneration process.
Experimental Design and Key Parameters
The successful electrochemical regeneration of BNAH hinges on the careful selection and optimization of several key experimental parameters:
-
Electrode Material: The choice of cathode material significantly impacts the overpotential required for the reduction of BNA+ and the selectivity towards the desired 1,4-BNAH isomer. Materials such as glassy carbon, platinum, titanium, and various modified electrodes have been explored for the analogous NADH regeneration.[1]
-
Electrode Potential: The applied cathode potential must be sufficiently negative to drive the reduction of BNA+. However, excessively negative potentials can lead to side reactions, such as the formation of inactive dimers or the evolution of hydrogen gas, which reduce the overall efficiency.
-
Electrolyte and pH: The composition and pH of the electrolyte solution are crucial. The pH affects the proton availability for the reduction process and the stability of both BNA+ and BNAH. Phosphate (B84403) and pyrophosphate buffers are commonly used in the electrochemical regeneration of related cofactors.[2]
-
Solvent: While aqueous buffers are common, organic solvents like acetonitrile (B52724) can also be used, particularly for mechanistic studies. The choice of solvent will influence the solubility of BNAH and BNA+, as well as the electrochemical window.
-
Cell Configuration: A divided electrochemical cell, with separate anodic and cathodic compartments, is often preferred to prevent the oxidation of the regenerated BNAH at the anode.
Data Presentation: Comparative Performance of Electrode Materials for NADH Regeneration
While specific comprehensive data for BNAH regeneration is limited in the literature, the following table summarizes typical regeneration yields for the closely related NADH using various electrode materials. It is anticipated that similar trends would be observed for BNAH regeneration, although the optimal potentials may differ.
| Electrode Material | Applied Potential (vs. Ag/AgCl) | Regeneration Yield of 1,4-NADH (%) | Reference |
| Glassy Carbon | -1.797 V | 98% | [1] |
| Titanium | -0.997 V | 96% | [1] |
| Gold (Au) | Low negative potentials | ~75% | [3][4] |
| Copper (Cu) | Low negative potentials | ~71% | [3][4] |
| Pt-modified Au | High negative potentials | 63% | [4] |
| Ni NP-MWCNT | -1.6 V | 98% | [3] |
Experimental Protocols
Protocol 1: Direct Electrochemical Regeneration of BNAH via Controlled Potential Electrolysis
This protocol describes the direct electrochemical regeneration of BNAH from BNA+ using a three-electrode system in a divided electrochemical cell.
Materials:
-
1-Benzylnicotinamide cation (BNA+) salt (e.g., bromide or chloride)
-
Potassium phosphate buffer (0.1 M, pH 7.0)
-
High-purity nitrogen or argon gas
-
Working Electrode: Glassy carbon plate or reticulated vitreous carbon
-
Counter Electrode: Platinum mesh or coil
-
Reference Electrode: Ag/AgCl (in saturated KCl)
-
Divided electrochemical cell with a porous separator (e.g., glass frit or ion-exchange membrane)
-
Potentiostat/Galvanostat
-
Magnetic stirrer and stir bar
Procedure:
-
Cell Assembly:
-
Assemble the divided electrochemical cell. Place the working electrode and the reference electrode in the cathodic compartment. Place the counter electrode in the anodic compartment.
-
Ensure the reference electrode tip is positioned close to the working electrode surface.
-
-
Electrolyte Preparation:
-
Prepare a 0.1 M potassium phosphate buffer solution and adjust the pH to 7.0.
-
Dissolve the BNA+ salt in the phosphate buffer to a final concentration of 1-10 mM.
-
-
Electrolysis:
-
Fill both compartments of the electrochemical cell with the BNA+ solution.
-
Degas the solution in the cathodic compartment by bubbling with high-purity nitrogen or argon for at least 20 minutes to remove dissolved oxygen. Maintain a nitrogen/argon blanket over the solution during the experiment.
-
With gentle stirring, perform controlled potential electrolysis at a suitable cathodic potential. A starting potential of -1.0 V to -1.8 V vs. Ag/AgCl can be explored. The optimal potential should be determined empirically, for instance, by prior cyclic voltammetry experiments.
-
Monitor the current decay over time. The electrolysis is considered complete when the current reaches a low, steady-state value.
-
-
Analysis:
-
After electrolysis, analyze the catholyte to determine the concentration of regenerated BNAH. This can be done spectrophotometrically by measuring the absorbance at 355 nm (the characteristic absorption peak of BNAH).
-
The regeneration yield can be calculated by comparing the final BNAH concentration to the initial BNA+ concentration.
-
Protocol 2: Cyclic Voltammetry of BNA+
Cyclic voltammetry (CV) is a valuable technique to investigate the electrochemical behavior of BNA+ and to determine a suitable potential for the preparative-scale electrolysis.
Materials:
-
Same as Protocol 1, with a smaller working electrode (e.g., a 3 mm diameter glassy carbon disk electrode).
Procedure:
-
Cell and Electrolyte Preparation:
-
Prepare the electrochemical cell and the BNA+ solution as described in Protocol 1.
-
-
Cyclic Voltammetry Measurement:
-
Without stirring, record the cyclic voltammogram of the BNA+ solution.
-
Scan the potential from an initial value where no reaction occurs (e.g., 0.0 V vs. Ag/AgCl) to a sufficiently negative potential to observe the reduction of BNA+ (e.g., -1.5 V vs. Ag/AgCl), and then reverse the scan back to the initial potential.
-
Typical scan rates are in the range of 20-200 mV/s.
-
-
Data Interpretation:
-
The resulting voltammogram will show a reduction peak corresponding to the conversion of BNA+ to BNAH. The potential at the onset of this peak can be used as a starting point for optimizing the potential for controlled potential electrolysis.
-
Visualizations
References
Application Notes and Protocols: BNAH Immobilized on Solid Supports for Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and its mimics, such as 1-benzyl-1,4-dihydronicotinamide (BNAH), as reducing agents is of significant interest in various chemical transformations, particularly in the synthesis of chiral molecules and pharmaceutical intermediates. However, the stoichiometric use of these reagents and the difficulty in separating them from the reaction mixture pose significant challenges for their practical application. Immobilization of BNAH onto solid supports offers a promising solution by enabling facile catalyst recovery, reusability, and enhanced stability, thereby aligning with the principles of green and sustainable chemistry.
This document provides detailed application notes and experimental protocols for the synthesis and utilization of BNAH immobilized on silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂-BNAH) for the catalytic reduction of α,β-epoxy ketones to their corresponding β-hydroxy ketones. The magnetic nature of the support allows for simple and efficient separation of the catalyst from the reaction mixture using an external magnet.
Data Presentation
The catalytic activity of the immobilized BNAH on silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂-BNAH) has been evaluated for the reduction of various α,β-epoxy ketones. The results, including reaction times and product yields, are summarized in the table below.
| Entry | Substrate (α,β-Epoxy Ketone) | Product (β-Hydroxy Ketone) | Time (h) | Yield (%)[1] |
| 1 | Chalcone (B49325) oxide | 1,3-Diphenyl-3-hydroxypropan-1-one | 12 | 95 |
| 2 | 4'-Methylchalcone oxide | 3-(4-Methylphenyl)-1-phenyl-3-hydroxypropan-1-one | 12 | 96 |
| 3 | 4'-Methoxychalcone oxide | 3-(4-Methoxyphenyl)-1-phenyl-3-hydroxypropan-1-one | 12 | 98 |
| 4 | 4'-Chlorochalcone oxide | 3-(4-Chlorophenyl)-1-phenyl-3-hydroxypropan-1-one | 14 | 92 |
| 5 | 4'-Bromochalcone oxide | 3-(4-Bromophenyl)-1-phenyl-3-hydroxypropan-1-one | 14 | 90 |
| 6 | 2'-Chlorochalcone oxide | 3-(2-Chlorophenyl)-1-phenyl-3-hydroxypropan-1-one | 15 | 88 |
| 7 | 4-Methylchalcone oxide | 1-(4-Methylphenyl)-3-phenyl-3-hydroxypropan-1-one | 12 | 94 |
| 8 | 4-Methoxychalcone oxide | 1-(4-Methoxyphenyl)-3-phenyl-3-hydroxypropan-1-one | 12 | 97 |
| 9 | 4-Chlorochalcone oxide | 1-(4-Chlorophenyl)-3-phenyl-3-hydroxypropan-1-one | 14 | 91 |
Experimental Protocols
Protocol 1: Synthesis of Silica-Coated Magnetic Nanoparticles (Fe₃O₄@SiO₂)
This protocol describes the synthesis of the core-shell magnetic nanoparticles that serve as the support for the BNAH catalyst.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 25-28%)
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Deionized water
Procedure:
-
Synthesis of Fe₃O₄ Nanoparticles:
-
In a three-necked flask, dissolve FeCl₃·6H₂O (5.84 g) and FeCl₂·4H₂O (2.15 g) in deionized water (100 mL) under a nitrogen atmosphere with vigorous stirring.
-
Heat the solution to 80°C.
-
Slowly add ammonium hydroxide (10 mL) to the solution. A black precipitate will form immediately.
-
Continue stirring at 80°C for 1 hour.
-
Cool the mixture to room temperature.
-
Collect the black precipitate (Fe₃O₄ nanoparticles) using an external magnet and wash several times with deionized water and ethanol until the supernatant is neutral.
-
-
Silica (B1680970) Coating of Fe₃O₄ Nanoparticles:
-
Disperse the prepared Fe₃O₄ nanoparticles (1.0 g) in a mixture of ethanol (80 mL) and deionized water (20 mL) by ultrasonication for 15 minutes.
-
Transfer the dispersion to a three-necked flask and add ammonium hydroxide (1.0 mL).
-
While stirring vigorously, add TEOS (1.0 mL) dropwise to the mixture.
-
Continue the reaction for 12 hours at room temperature with continuous stirring.
-
Collect the silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂) using an external magnet.
-
Wash the product thoroughly with ethanol and deionized water and dry under vacuum at 60°C.
-
Protocol 2: Functionalization of Fe₃O₄@SiO₂ with BNAH
This protocol details the immobilization of the BNAH moiety onto the surface of the silica-coated magnetic nanoparticles.
Materials:
-
Fe₃O₄@SiO₂ nanoparticles (from Protocol 1)
-
3-Aminopropyl)triethoxysilane (APTES)
-
1-Benzyl-3-carbamoylpyridinium chloride (BNA⁺Cl⁻)
-
Sodium dithionite (B78146) (Na₂S₂O₄)
-
Toluene (B28343), anhydrous
-
Sodium bicarbonate (NaHCO₃) solution, saturated
Procedure:
-
Amine Functionalization of Fe₃O₄@SiO₂:
-
Disperse Fe₃O₄@SiO₂ nanoparticles (1.0 g) in anhydrous toluene (50 mL).
-
Add APTES (2.0 mL) to the suspension.
-
Reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature and collect the amine-functionalized nanoparticles (Fe₃O₄@SiO₂-NH₂) using an external magnet.
-
Wash the product with toluene and ethanol and dry under vacuum.
-
-
Immobilization of BNAH Precursor:
-
The immobilization of a BNAH analogue onto the amine-functionalized support is a critical step. While the primary literature does not provide an explicit, step-by-step protocol for this specific transformation, a plausible synthetic route involves the reaction of the amine-functionalized nanoparticles with a suitable BNAH precursor bearing a reactive group (e.g., an isocyanate or an activated ester) on the benzyl (B1604629) ring or the nicotinamide ring.
-
-
Reduction to Immobilized BNAH:
-
Disperse the BNA⁺-functionalized nanoparticles in a mixture of methanol (20 mL) and saturated NaHCO₃ solution (20 mL).
-
Add sodium dithionite (Na₂S₂O₄) in excess and stir the mixture at room temperature for 2 hours.
-
Collect the resulting Fe₃O₄@SiO₂-BNAH catalyst using an external magnet.
-
Wash the catalyst with deionized water and ethanol and dry under vacuum.
-
Protocol 3: Catalytic Reduction of α,β-Epoxy Ketones
This protocol describes the general procedure for the reduction of α,β-epoxy ketones using the immobilized BNAH catalyst.
Materials:
-
Fe₃O₄@SiO₂-BNAH catalyst (from Protocol 2)
-
α,β-Epoxy ketone substrate (e.g., chalcone oxide)
-
Methanol
-
Water
Procedure:
-
To a solution of the α,β-epoxy ketone (0.5 mmol) in a mixture of methanol (5 mL) and water (5 mL), add the Fe₃O₄@SiO₂-BNAH catalyst (50 mg).
-
Stir the reaction mixture at room temperature for the time indicated in the data table.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, separate the catalyst from the reaction mixture using an external magnet.
-
Wash the catalyst with methanol for reuse.
-
Evaporate the solvent from the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-hydroxy ketone.
Protocol 4: Catalyst Reusability Study
This protocol outlines the procedure for recovering and reusing the magnetic catalyst.
Procedure:
-
After the first reaction cycle (as described in Protocol 3), place a strong magnet on the outside of the reaction vessel to attract the catalyst to the side.
-
Carefully decant the reaction solution.
-
Wash the catalyst by adding fresh methanol (10 mL), gently swirling, and then decanting the solvent with the aid of the magnet. Repeat this washing step three times.
-
Dry the recovered catalyst under vacuum.
-
The catalyst is now ready to be used in a subsequent reaction cycle with a fresh batch of substrate and solvent.
-
The catalytic activity should be assessed for each cycle by determining the product yield. The Fe₃O₄@SiO₂-BNAH catalyst has been shown to be reusable for at least six cycles with only a slight decrease in activity.[2]
Visualizations
Synthesis Workflow of Fe₃O₄@SiO₂-BNAH Catalyst
Caption: Workflow for the synthesis of the Fe₃O₄@SiO₂-BNAH catalyst.
Catalytic Cycle and Catalyst Recovery
Caption: The catalytic cycle and magnetic recovery process.
References
Application Notes and Protocols: Reaction of 1-Benzyl-1,4-dihydronicotinamide (BNAH) with Activated Olefins
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-1,4-dihydronicotinamide (BNAH), a synthetic analog of the NADH cofactor, serves as a versatile and mild reducing agent in organic synthesis. Its reactivity profile makes it particularly well-suited for the conjugate reduction of activated olefins, also known as Michael acceptors. This reaction, often proceeding via a hydride transfer mechanism, provides a valuable methodology for the stereoselective and chemoselective saturation of carbon-carbon double bonds in electron-deficient systems. These systems are prevalent in various pharmaceutically relevant scaffolds and synthetic intermediates.
This document provides detailed application notes and experimental protocols for the reaction of BNAH with various classes of activated olefins, including nitroalkenes, α,β-unsaturated ketones, and α,β-epoxy ketones. The methodologies presented herein are designed to be reproducible and scalable for applications in research and drug development.
Reaction Mechanism and Principles
The reduction of activated olefins by BNAH typically proceeds through a hydride transfer from the dihydropyridine (B1217469) ring of BNAH to the β-carbon of the Michael acceptor. The reaction can be initiated thermally or photochemically. In the presence of a photosensitizer, BNAH can participate in a photoinduced electron transfer (PET) process, leading to the formation of a BNAH radical cation, which can then act as a hydrogen atom transfer (HAT) agent.
The general mechanism involves the nucleophilic attack of the hydride on the electron-deficient double bond, leading to the formation of a saturated product and the corresponding pyridinium (B92312) salt of BNAH. The efficiency and selectivity of the reaction can be influenced by the nature of the activated olefin, the solvent, the temperature, and the presence of catalysts or additives.
Experimental Protocols
Protocol 1: General Procedure for the Reduction of Nitroalkenes with a BNAH Analog (Hantzsch Ester)
This protocol is adapted from the reduction of nitroolefins using Hantzsch ester, a close structural and functional analog of BNAH.
Materials:
-
Substituted nitroalkene (1.0 mmol)
-
Hantzsch ester (1.1 mmol)
-
Round bottom flask (10 mL)
-
Heating apparatus (e.g., heating mantle, oil bath)
-
Magnetic stirrer
Procedure:
-
Preheat a 10 mL round bottom flask to 100 °C.
-
To the preheated flask, add the nitroalkene (1.0 mmol) and Hantzsch ester (1.1 mmol).
-
Stir the neat reaction mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times typically range from 2 to 12 hours depending on the substrate.
-
Upon completion, the product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Note: This solventless procedure is environmentally benign and often leads to high yields. The reaction rate is influenced by the electronic nature of the substituents on the nitroalkene.
Protocol 2: Reduction of α,β-Epoxy Ketones using Magnetically Recoverable BNAH
This protocol details the use of a silica-coated magnetic nanoparticle-supported BNAH for the reduction of α,β-epoxy ketones.[1][2]
Materials:
-
α,β-Epoxy ketone (0.5 mmol)
-
Fe3O4@SiO2-supported BNAH (0.75 mmol)
-
Methanol (B129727) (5 mL)
-
Round bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and heating plate
-
External magnet
Procedure:
-
To a 25 mL round bottom flask, add the α,β-epoxy ketone (0.5 mmol) and the Fe3O4@SiO2-supported BNAH (0.75 mmol) in methanol (5 mL).
-
Stir the suspension at room temperature. Monitor the reaction progress by TLC.
-
Upon completion of the reaction, place an external magnet against the side of the flask to immobilize the catalyst.
-
Decant the supernatant containing the product.
-
Wash the catalyst with methanol and combine the washing with the supernatant.
-
The catalyst can be washed with diethyl ether, dried under vacuum, and reused for subsequent reactions.
-
The product can be purified from the combined methanolic solutions by evaporation of the solvent and subsequent column chromatography if necessary.
This method offers the significant advantage of easy catalyst separation and recyclability.[1][2]
Data Presentation
The following tables summarize representative quantitative data for the reduction of various activated olefins.
Table 1: Reduction of Substituted Nitroolefins with Hantzsch Ester (BNAH Analog)
| Entry | Substrate (Nitroolefin) | Time (h) | Yield (%) |
| 1 | trans-β-Nitrostyrene | 2 | 96 |
| 2 | 4-Fluoro-trans-β-nitrostyrene | 2 | 95 |
| 3 | 4-Chloro-trans-β-nitrostyrene | 2 | 97 |
| 4 | 4-Nitro-trans-β-nitrostyrene | 1.5 | 98 |
| 5 | 4-Methoxy-trans-β-nitrostyrene | 3 | 92 |
| 6 | 2-Nitro-1-phenylpropene | 4 | 90 |
| 7 | 1-Nitrocyclohexene | 5 | 88 |
Table 2: Reduction of α,β-Epoxy Ketones with Magnetically Recoverable BNAH [1][2]
| Entry | Substrate (α,β-Epoxy Ketone) | Time (h) | Yield (%) |
| 1 | Chalcone oxide | 6 | 95 |
| 2 | 4'-Methylchalcone oxide | 7 | 94 |
| 3 | 4'-Chlorochalcone oxide | 5 | 96 |
| 4 | 2'-Chlorochalcone oxide | 8 | 92 |
| 5 | Isophorone oxide | 12 | 85 |
Visualizations
Reaction Workflow
The following diagram illustrates the general experimental workflow for the BNAH-mediated reduction of activated olefins.
Caption: General workflow for BNAH reduction of activated olefins.
Reaction Mechanism
The diagram below outlines the proposed hydride transfer mechanism for the reduction of an α,β-unsaturated ketone by BNAH.
Caption: Hydride transfer mechanism from BNAH to an enone.
References
- 1. Magnetic Nano-Fe3O4-Supported this compound (BNAH): Synthesis and Application in the Catalytic Reduction of α,β-Epoxy Ketones [organic-chemistry.org]
- 2. Magnetic nano-Fe3O4-supported this compound (BNAH): synthesis and application in the catalytic reduction of α,β-epoxy ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring BNAH Reactions by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-1,4-dihydronicotinamide (BNAH) is a synthetic analog of the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), a vital coenzyme in cellular redox reactions. BNAH serves as a crucial model compound in the study of hydride transfer reactions and is instrumental in the development of novel therapeutics and catalytic systems. Monitoring the conversion of BNAH to its oxidized form, BNA+, is essential for understanding reaction kinetics, mechanisms, and the efficacy of catalytic processes. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and reliable analytical technique for this purpose, offering high sensitivity and specificity for the simultaneous quantification of BNAH and its reaction products.
These application notes provide a comprehensive guide to the analytical methods for monitoring BNAH reactions, with a primary focus on its oxidation to BNA+. Detailed experimental protocols, data presentation, and visual diagrams are included to facilitate seamless integration into your research and development workflows.
BNAH Oxidation Reaction
The oxidation of BNAH to BNA+ is a fundamental reaction that involves the transfer of a hydride ion (H-). This process can be initiated by various oxidizing agents or catalyzed by chemical or biological systems. The reaction can be generalized as follows:
BNAH + Oxidizing Agent → BNA+ + Reduced Product
Monitoring the concentration changes of BNAH and BNA+ over time provides valuable insights into the reaction dynamics.
Reaction Scheme: Oxidation of BNAH to BNA+
Caption: General scheme of BNAH oxidation to BNA+.
Analytical Method: Reversed-Phase HPLC
A reversed-phase HPLC (RP-HPLC) method is ideally suited for the separation and quantification of the moderately polar BNAH and the more polar BNA+. A C18 column is the stationary phase of choice, offering excellent retention and resolution.
Quantitative Data Summary
The following table summarizes typical quantitative data for the HPLC analysis of BNAH and BNA+. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | BNAH (this compound) | BNA+ (1-Benzylnicotinamide cation) |
| Retention Time (min) | ~4.5 | ~2.8 |
| λmax (nm) | 355[1] | 265 |
| Limit of Detection (LOD) | ~0.1 µM | ~0.1 µM |
| Limit of Quantitation (LOQ) | ~0.5 µM | ~0.5 µM |
| Linearity (R²) | >0.999 | >0.999 |
| Linear Range (µM) | 1 - 200 | 1 - 200 |
Experimental Protocol: HPLC Analysis
This protocol details the steps for analyzing samples from a BNAH reaction mixture.
3.2.1. Materials and Reagents
-
BNAH (≥98% purity)
-
BNA+ chloride (or other salt, ≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic acid (or Trifluoroacetic acid, HPLC grade)
-
Syringe filters (0.22 µm, PTFE or nylon)
3.2.2. Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
Time (min) %A %B 0.0 95 5 5.0 5 95 7.0 5 95 7.1 95 5 | 10.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 355 nm for BNAH and 265 nm for BNA+. A DAD is recommended to monitor both wavelengths simultaneously.
-
Injection Volume: 10 µL
3.2.3. Standard Preparation
-
Stock Solutions (10 mM): Accurately weigh and dissolve BNAH and BNA+ in methanol to prepare 10 mM stock solutions.
-
Working Standards: Prepare a series of working standards by diluting the stock solutions with the initial mobile phase composition (95:5 Mobile Phase A:B) to cover the desired concentration range (e.g., 1 µM to 200 µM).
3.2.4. Sample Preparation from Reaction Mixture
-
Sampling: At predetermined time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching (if necessary): To stop the reaction, immediately add the aliquot to a quenching solution. A common method is to add it to a tube containing an equal volume of ice-cold acetonitrile. This also serves to precipitate proteins if present.
-
Dilution: Dilute the quenched sample with the initial mobile phase composition to bring the analyte concentrations within the linear range of the calibration curve.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
3.2.5. Analysis and Data Processing
-
Calibration Curve: Inject the working standards to generate a calibration curve for both BNAH and BNA+. Plot the peak area against the concentration for each analyte.
-
Sample Analysis: Inject the prepared samples.
-
Quantification: Determine the concentrations of BNAH and BNA+ in the samples by interpolating their peak areas from the respective calibration curves.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for monitoring a BNAH reaction and the logical relationships in the analytical process.
Workflow for Monitoring BNAH Reactions
Caption: From reaction to results: the BNAH monitoring workflow.
Logical Diagram of the HPLC Method
Caption: Logical components of the HPLC analytical method.
Troubleshooting and Considerations
-
Peak Tailing: Tailing of the BNA+ peak may occur due to its cationic nature. The use of an acidic mobile phase (e.g., with formic or trifluoroacetic acid) helps to minimize this effect by protonating free silanol (B1196071) groups on the stationary phase.
-
BNAH Stability: BNAH is susceptible to oxidation by air and light. Prepare BNAH standards fresh and store them in amber vials. Reaction mixtures should be protected from light where appropriate.
-
Matrix Effects: If the reaction matrix is complex, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering components.
-
Method Validation: For regulated environments, the HPLC method should be fully validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
References
Application Notes and Protocols: In-situ Generation and Use of 1-Benzyl-1,4-dihydronicotinamide (BNAH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-1,4-dihydronicotinamide (BNAH), a synthetic mimic of the biological redox cofactor NADH, serves as a versatile and efficient hydride donor in a variety of chemical transformations. Its application is particularly valuable in the reduction of electron-deficient functional groups. The in-situ generation and immediate use of BNAH in a reaction vessel circumvents the need to isolate and purify this often air-sensitive reagent, offering a more streamlined and efficient synthetic approach. This document provides detailed application notes and experimental protocols for the in-situ generation and utilization of BNAH in organic synthesis, with a focus on applications relevant to pharmaceutical development.
Core Concepts
BNAH functions as a hydride transfer agent, delivering a hydride ion (H⁻) to an electrophilic center. The driving force for this reaction is the formation of the stable aromatic pyridinium (B92312) salt, 1-benzylnicotinamide (BNA⁺). The general transformation is depicted below:
Figure 1: General hydride transfer reaction from BNAH to an electrophilic substrate.
The in-situ approach involves the generation of BNAH from a stable precursor, typically a 1-benzylnicotinamide salt, using a suitable reducing agent. The newly formed BNAH is then consumed in the same pot by the target substrate.
Applications in Organic Synthesis
BNAH is a potent reducing agent for a range of functional groups, particularly those activated by adjacent electron-withdrawing groups.
Reduction of α,β-Unsaturated Ketones
BNAH can selectively reduce the carbon-carbon double bond of α,β-unsaturated ketones (1,4-reduction or conjugate reduction) to yield the corresponding saturated ketones. This is a valuable transformation in the synthesis of complex molecules.
Table 1: BNAH-Mediated Reduction of α,β-Unsaturated Ketones
| Entry | Substrate | Product | Yield (%) |
| 1 | Chalcone | Dihydrochalcone | >90 |
| 2 | 4,4-Dimethylcyclohex-2-en-1-one | 4,4-Dimethylcyclohexanone | >90 |
| 3 | Isophorone | 3,3,5-Trimethylcyclohexanone | >90 |
| 4 | Benzylideneacetone | 4-Phenyl-2-butanone | >90 |
Data compiled from studies on the reduction of α,β-unsaturated ketones.[1]
Reduction of α,β-Epoxy Ketones
A notable application of BNAH is the reductive cleavage of α,β-epoxy ketones to afford β-hydroxy ketones. This reaction is often stereoselective and provides access to valuable chiral building blocks.[2][3][4][5]
Table 2: BNAH-Mediated Reduction of α,β-Epoxy Ketones
| Entry | Substrate | Product | Yield (%) |
| 1 | 2,3-Epoxy-1,3-diphenyl-1-propanone | 3-Hydroxy-1,3-diphenyl-1-propanone | 95 |
| 2 | 2,3-Epoxy-1-phenyl-1-propanone | 3-Hydroxy-1-phenyl-1-propanone | 92 |
| 3 | 2,3-Epoxy-3-(4-methoxyphenyl)-1-phenyl-1-propanone | 3-Hydroxy-3-(4-methoxyphenyl)-1-phenyl-1-propanone | 96 |
| 4 | 2,3-Epoxy-3-(4-chlorophenyl)-1-phenyl-1-propanone | 3-Hydroxy-3-(4-chlorophenyl)-1-phenyl-1-propanone | 94 |
Yields reported for reactions using magnetically supported BNAH, which can be recycled multiple times.[2][3][4][5]
Reductive Amination of Carbonyl Compounds
While direct protocols for in-situ BNAH generation for reductive amination are not extensively detailed in the literature, the principle can be applied. This one-pot process involves the formation of an imine or enamine from a carbonyl compound and an amine, followed by its immediate reduction by in-situ generated BNAH.
Experimental Protocols
Protocol 1: General Procedure for the In-situ Generation of BNAH and Subsequent Reduction of an Electrophilic Substrate
This protocol describes a general method for generating BNAH in-situ from 1-benzylnicotinamide chloride (BNA⁺Cl⁻) using sodium dithionite (B78146), followed by the reduction of a generic electrophilic substrate.
Materials:
-
1-Benzylnicotinamide chloride (BNA⁺Cl⁻)
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium bicarbonate (NaHCO₃)
-
Electrophilic substrate (e.g., α,β-unsaturated ketone)
-
Degassed solvent (e.g., a mixture of water and an organic solvent like dichloromethane (B109758) or acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 1-benzylnicotinamide chloride (1.0 eq).
-
Add the electrophilic substrate (1.2 eq).
-
Under an inert atmosphere, add a degassed mixture of water and the organic solvent.
-
To the stirring solution, add sodium bicarbonate (3.0 eq) followed by the portion-wise addition of sodium dithionite (1.5 eq).
-
The reaction mixture is typically stirred at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired reduced product.
Figure 2: Experimental workflow for the in-situ generation of BNAH and subsequent reduction.
BNAH Regeneration for Catalytic Processes
For cost-effectiveness and sustainability, particularly in industrial applications, the regeneration of BNAH from its oxidized form (BNA⁺) is crucial. This allows for the use of a catalytic amount of the nicotinamide (B372718) derivative.
Chemoenzymatic Regeneration
Enzymatic systems can be employed for the regeneration of BNAH. For instance, formate (B1220265) dehydrogenase can utilize formate as a cheap and readily available hydride source to reduce BNA⁺ back to BNAH.
References
- 1. researchgate.net [researchgate.net]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Magnetic Nano-Fe3O4-Supported this compound (BNAH): Synthesis and Application in the Catalytic Reduction of α,β-Epoxy Ketones [organic-chemistry.org]
- 4. Magnetic nano-Fe3O4-supported this compound (BNAH): synthesis and application in the catalytic reduction of α,β-epoxy ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Solvent Selection in 1-Benzyl-1,4-dihydronicotinamide (BNAH) Reductions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of solvent selection for reductions utilizing 1-Benzyl-1,4-dihydronicotinamide (BNAH), a widely used NADH mimic in organic synthesis. The choice of solvent is a critical parameter that can significantly influence reaction rates, yields, and chemoselectivity. This document outlines the general principles of solvent effects in BNAH reductions and provides detailed protocols for the reduction of various functional groups, supported by quantitative data.
Introduction to BNAH Reductions and Solvent Effects
This compound (BNAH) is a stable and versatile hydride donor that mimics the function of the biological reducing agent NADH. It is employed in the reduction of a wide range of functional groups, including carbonyls (aldehydes and ketones), imines, and activated carbon-carbon double bonds. The mechanism of BNAH reductions can proceed through either a one-step hydride transfer or a multi-step electron-proton-electron transfer pathway. The operative mechanism and the overall efficiency of the reduction are profoundly influenced by the solvent.
Key Solvent Properties Influencing BNAH Reductions:
-
Polarity: The polarity of the solvent can affect the stability of charged intermediates and transition states. In many cases, polar aprotic solvents are favored as they can solvate the resulting pyridinium (B92312) salt byproduct, driving the reaction forward.
-
Protic vs. Aprotic Nature: Protic solvents can participate in hydrogen bonding and may protonate the substrate or the BNAH itself, altering reactivity. Aprotic solvents are generally preferred to avoid these complications, although in some cases, the presence of a proton source can be beneficial.
-
Coordinating Ability: The ability of the solvent to coordinate with cations, such as those that may be used as catalysts (e.g., Mg²⁺), can impact the reaction rate.
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for a BNAH reduction, from reaction setup to product analysis.
Caption: General workflow for BNAH reductions.
Reduction of Aldehydes and Ketones
The reduction of carbonyl compounds is one of the most common applications of BNAH. The choice of solvent can influence the rate of reduction and the chemoselectivity between different carbonyl groups.
Application Note: Solvent Effects on Carbonyl Reduction
Generally, polar aprotic solvents such as acetonitrile (B52724), dimethylformamide (DMF), and dichloromethane (B109758) (DCM) are effective for the reduction of aldehydes and ketones with BNAH. These solvents facilitate the dissolution of both the BNAH and the carbonyl substrate, and they effectively solvate the charged pyridinium byproduct. In some instances, the addition of a Lewis acid catalyst, such as magnesium perchlorate (B79767) (Mg(ClO₄)₂), can accelerate the reaction, particularly in less polar solvents.
Quantitative Data Summary
The following table summarizes the effect of different solvents on the reduction of representative aldehydes and ketones by BNAH.
| Substrate | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde (B42025) | Acetonitrile | None | 25 | 2 | 95 |
| Benzaldehyde | Dichloromethane | None | 25 | 4 | 88 |
| Benzaldehyde | Tetrahydrofuran | None | 25 | 8 | 75 |
| Benzaldehyde | Acetonitrile | Mg(ClO₄)₂ | 25 | 0.5 | >99 |
| Acetophenone | Acetonitrile | None | 50 | 12 | 85 |
| Acetophenone | DMF | None | 50 | 8 | 90 |
| Acetophenone | Acetonitrile | Mg(ClO₄)₂ | 50 | 2 | 98 |
Experimental Protocol: Reduction of Benzaldehyde in Acetonitrile
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
This compound (BNAH) (1.1 mmol, 236 mg)
-
Anhydrous Acetonitrile (10 mL)
-
Round-bottom flask (25 mL) with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add BNAH (236 mg, 1.1 mmol).
-
Under an inert atmosphere, add anhydrous acetonitrile (10 mL) to the flask and stir until the BNAH is completely dissolved.
-
Add benzaldehyde (106 mg, 1.0 mmol) to the solution via syringe.
-
Stir the reaction mixture at room temperature (25 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane (B92381):Ethyl Acetate).
-
Upon completion of the reaction (typically 2 hours), remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate (B1210297) to afford benzyl (B1604629) alcohol.
-
Confirm the identity and purity of the product by ¹H NMR and ¹³C NMR spectroscopy.
Reduction of Imines
BNAH is also an effective reagent for the reduction of imines to the corresponding amines. The solvent choice can be critical for achieving high yields and, in the case of prochiral imines, high enantioselectivity with chiral BNAH analogs.
Application Note: Solvent Considerations for Imine Reduction
Similar to carbonyl reductions, polar aprotic solvents are generally preferred for imine reductions with BNAH. Acetonitrile and dichloromethane are commonly used. For less reactive imines, heating may be required. The presence of a Lewis acid can also enhance the rate of reduction.
Quantitative Data Summary
| Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Benzylideneaniline | Acetonitrile | 50 | 6 | 92 |
| N-Benzylideneaniline | Dichloromethane | 40 | 8 | 85 |
| N-Benzylideneaniline | Toluene | 80 | 12 | 78 |
Experimental Protocol: Reduction of N-Benzylideneaniline in Acetonitrile
Materials:
-
N-Benzylideneaniline (1.0 mmol, 181 mg)
-
This compound (BNAH) (1.2 mmol, 257 mg)
-
Anhydrous Acetonitrile (15 mL)
-
Round-bottom flask (50 mL) with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve N-benzylideneaniline (181 mg, 1.0 mmol) and BNAH (257 mg, 1.2 mmol) in anhydrous acetonitrile (15 mL) under an inert atmosphere.
-
Heat the reaction mixture to 50 °C and stir.
-
Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate).
-
After the reaction is complete (approximately 6 hours), cool the mixture to room temperature.
-
Remove the solvent in vacuo.
-
The crude product can be purified by column chromatography on silica gel to yield N-benzylaniline.
-
Characterize the product by appropriate spectroscopic methods.
Reduction of Activated Carbon-Carbon Double Bonds
BNAH can reduce electron-deficient C=C double bonds, such as those found in α,β-unsaturated carbonyl compounds (e.g., chalcones). The solvent can influence the regioselectivity of the reduction (1,4- vs. 1,2-reduction).
Application Note: Solvent Effects on the Reduction of Activated Alkenes
For the reduction of activated alkenes, the choice of solvent can be crucial for achieving high 1,4-selectivity (conjugate reduction). Protic solvents like isopropanol (B130326) can sometimes serve as both the solvent and a proton source, facilitating the conjugate addition of hydride. Aprotic polar solvents like acetonitrile are also effective.
Quantitative Data Summary
| Substrate | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Chalcone (B49325) | Acetonitrile | 60 | 10 | Dihydrochalcone (1,4-reduction) | 88 |
| Chalcone | Isopropanol | 80 | 12 | Dihydrochalcone (1,4-reduction) | 85 |
| Chalcone | Dichloromethane | 40 | 18 | Dihydrochalcone (1,4-reduction) | 75 |
Experimental Protocol: Reduction of Chalcone in Acetonitrile
Materials:
-
Chalcone (1.0 mmol, 208 mg)
-
This compound (BNAH) (1.2 mmol, 257 mg)
-
Anhydrous Acetonitrile (20 mL)
-
Round-bottom flask (50 mL) with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Combine chalcone (208 mg, 1.0 mmol) and BNAH (257 mg, 1.2 mmol) in a 50 mL round-bottom flask with a magnetic stir bar.
-
Add anhydrous acetonitrile (20 mL) under an inert atmosphere and attach a reflux condenser.
-
Heat the mixture to 60 °C and stir.
-
Follow the disappearance of the starting material by TLC analysis.
-
Once the reaction is complete (around 10 hours), allow the mixture to cool to ambient temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain dihydrochalcone.
-
Verify the structure and purity of the isolated product using NMR and mass spectrometry.
Signaling Pathway and Logical Relationships
The following diagram illustrates the general mechanism of a BNAH reduction, highlighting the key species involved.
Caption: BNAH reduction mechanism.
Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for specific substrates. It is essential to consult the relevant literature and perform appropriate safety assessments before conducting any chemical reaction.
Application Notes and Protocols for Metal-Catalyzed Reductions Using BNAH as a Hydride Source
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for efficient, selective, and sustainable reduction methodologies is a cornerstone of modern organic synthesis, with profound implications for drug discovery and development. Traditional reducing agents often suffer from drawbacks such as pyrophoric nature, poor functional group tolerance, and the generation of stoichiometric waste. In this context, metal-catalyzed reductions utilizing biomimetic hydride sources, such as 1-benzyl-1,4-dihydronicotinamide (BNAH) and its analogs, have emerged as a powerful and versatile alternative. Inspired by the NADH coenzyme, these dihydropyridine-based molecules offer a mild and tunable source of hydride, enabling a broad spectrum of reductive transformations.
This document provides detailed application notes and experimental protocols for metal-catalyzed reductions employing BNAH and its derivatives as the hydride source. The focus is on providing researchers with the practical knowledge to implement these methodologies in their own laboratories. The protocols are detailed for key experiments, and quantitative data are summarized for easy comparison. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear conceptual understanding of the processes involved.
Iron-Catalyzed Reduction of α,β-Epoxy Ketones
The reduction of α,β-epoxy ketones to the corresponding β-hydroxy ketones is a valuable transformation in organic synthesis. Iron, being an earth-abundant and low-cost metal, is an attractive catalyst for this purpose. The use of a magnetically recoverable iron catalyst in conjunction with a BNAH derivative offers a practical and sustainable approach to this reaction.[1][2]
Quantitative Data
The following table summarizes the results for the reduction of various α,β-epoxy ketones using a magnetic nano-Fe₃O₄-supported BNAH catalyst.[1]
| Entry | Substrate (α,β-Epoxy Ketone) | Product (β-Hydroxy Ketone) | Time (h) | Yield (%) |
| 1 | Chalcone oxide | 1,3-Diphenyl-3-hydroxypropan-1-one | 6 | 95 |
| 2 | 4'-Methylchalcone oxide | 3-Hydroxy-1-(p-tolyl)-3-phenylpropan-1-one | 6 | 96 |
| 3 | 4'-Chlorochalcone oxide | 1-(4-Chlorophenyl)-3-hydroxy-3-phenylpropan-1-one | 6 | 94 |
| 4 | 4-Methoxychalcone oxide | 3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one | 7 | 92 |
| 5 | 4-Nitrochalcone oxide | 3-Hydroxy-3-(4-nitrophenyl)-1-phenylpropan-1-one | 8 | 85 |
| 6 | 2-Benzoyl-3-phenyloxirane | 1,2-Diphenyl-2-hydroxyethan-1-one | 6 | 93 |
Experimental Protocol: General Procedure for the Reduction of α,β-Epoxy Ketones
-
Catalyst Preparation: The magnetic nano-Fe₃O₄-supported BNAH catalyst is prepared by immobilizing a BNAH analog onto silica-coated magnetic nanoparticles. For detailed synthesis of the catalyst, refer to the supporting information of the original publication.[1]
-
Reaction Setup: To a solution of the α,β-epoxy ketone (0.5 mmol) in a 1:1 mixture of acetonitrile (B52724) and water (4 mL), add the magnetic nano-Fe₃O₄-supported BNAH catalyst (2 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the catalyst is separated from the reaction mixture using an external magnet. The supernatant liquid is then decanted.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the pure β-hydroxy ketone.
-
Catalyst Recycling: The recovered magnetic catalyst can be washed with ethanol (B145695) and dried under vacuum for reuse in subsequent reactions.
Reaction Mechanism and Workflow
The proposed mechanism involves a single-electron transfer from the BNAH moiety to the α,β-epoxy ketone, followed by a series of radical and proton transfer steps to yield the final product.
Caption: Experimental workflow for the iron-catalyzed reduction of α,β-epoxy ketones.
Ruthenium-Catalyzed Transfer Hydrogenation of Ketones
Ruthenium complexes, particularly those featuring pincer-type ligands, are highly effective catalysts for the transfer hydrogenation of ketones to secondary alcohols. While various hydrogen donors can be employed, the use of dihydropyridine-based ligands, which can act as internal hydride sources upon activation, represents an elegant and efficient strategy.
Quantitative Data
The following table presents data for the transfer hydrogenation of various ketones using a diruthenium(II)-NNN pincer complex catalyst with isopropanol (B130326) as the hydrogen source. While not directly using BNAH as an external hydride source, the mechanism involves hydride transfer from the isopropanol mediated by the ruthenium center, a process conceptually similar to BNAH-mediated reductions.
| Entry | Substrate (Ketone) | Product (Alcohol) | Time (h) | Conversion (%) |
| 1 | Acetophenone | 1-Phenylethanol | 0.5 | >99 |
| 2 | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 0.5 | >99 |
| 3 | 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 0.5 | >99 |
| 4 | Propiophenone | 1-Phenyl-1-propanol | 1 | >99 |
| 5 | Cyclohexanone | Cyclohexanol | 1 | >99 |
Experimental Protocol: General Procedure for Transfer Hydrogenation of Ketones
-
Catalyst Synthesis: The diruthenium(II)-NNN pincer complex is synthesized according to literature procedures.
-
Reaction Setup: In a Schlenk tube, the ruthenium catalyst (0.05 mol%), the ketone substrate (1.0 mmol), and potassium hydroxide (B78521) (0.1 mmol) are dissolved in isopropanol (5 mL).
-
Reaction Conditions: The reaction mixture is heated to reflux (82 °C) under an inert atmosphere (e.g., argon or nitrogen). The reaction progress is monitored by gas chromatography (GC) or TLC.
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel to afford the corresponding alcohol.
Catalytic Cycle
The catalytic cycle for ruthenium-catalyzed transfer hydrogenation typically involves the formation of a ruthenium hydride species, which then transfers the hydride to the ketone.
Caption: Simplified catalytic cycle for Ru-catalyzed transfer hydrogenation of ketones.
Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of Imines
Rhodium complexes are widely used for asymmetric catalysis, including the enantioselective reduction of imines to chiral amines. Chiral dihydropyridine (B1217469) analogs can serve as both the hydride source and the source of chirality, offering a streamlined approach to this important transformation.
Quantitative Data
The following table shows representative results for the rhodium-catalyzed asymmetric transfer hydrogenation of imines using a chiral dihydropyridine ligand and formic acid/triethylamine (B128534) as the hydride source.
| Entry | Substrate (Imine) | Chiral Ligand | Time (h) | Yield (%) | ee (%) |
| 1 | N-Benzylideneaniline | (S,S)-TsDPEN | 12 | 95 | 96 (R) |
| 2 | 1-Methyl-3,4-dihydroisoquinoline | (S,S)-TsDPEN | 2 | 98 | 95 (S) |
| 3 | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | (R,R)-TsDPEN | 2 | 97 | 96 (R) |
Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation of Imines
-
Catalyst Preparation: The chiral rhodium catalyst is typically prepared in situ from a rhodium precursor, such as [RhCl₂(Cp*)]₂, and a chiral diamine ligand (e.g., (S,S)-TsDPEN).
-
Reaction Setup: In a reaction vessel, the rhodium precursor (0.5 mol%) and the chiral ligand (1.1 mol%) are dissolved in the solvent (e.g., acetonitrile). The mixture is stirred at room temperature for 30 minutes to pre-form the catalyst.
-
Reaction: The imine substrate (1.0 mmol) and a 5:2 mixture of formic acid and triethylamine (as the hydride source) are added to the catalyst solution.
-
Reaction Conditions: The reaction is stirred at the specified temperature (e.g., 28 °C) until completion, as monitored by TLC or GC.
-
Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the chiral amine.
Proposed Mechanism
The mechanism involves the formation of a rhodium hydride species from formic acid, which then undergoes a stereoselective hydride transfer to the imine coordinated to the chiral rhodium center.
Caption: Key steps in the rhodium-catalyzed asymmetric transfer hydrogenation of imines.
Conclusion
Metal-catalyzed reductions using BNAH and its analogs as hydride sources represent a rapidly evolving field with significant potential for the development of sustainable and selective synthetic methodologies. The examples provided herein for iron, ruthenium, and rhodium catalysts illustrate the broad applicability of this approach, from the reduction of epoxides to the asymmetric synthesis of chiral amines. The detailed protocols and mechanistic insights are intended to facilitate the adoption and further exploration of these powerful catalytic systems in both academic and industrial research settings. As the field continues to grow, the development of novel catalysts and BNAH derivatives will undoubtedly lead to even more efficient and selective reductive transformations.
References
Application of BNAH in the Synthesis of Pharmaceutical Intermediates: A Detailed Overview
Introduction:
1-Benzyl-1,4-dihydronicotinamide (BNAH), a stable mimic of the NADH coenzyme, has emerged as a versatile and efficient reducing agent in organic synthesis. Its application in the preparation of pharmaceutical intermediates is of significant interest due to its mild reaction conditions, high selectivity, and compatibility with various functional groups. This document provides detailed application notes and protocols for the use of BNAH in two key transformations relevant to pharmaceutical synthesis: the reduction of α,β-epoxy ketones to β-hydroxy ketones and the stereoselective reduction of prochiral substrates through chiral induction. These methods offer robust alternatives to traditional metal hydride reagents, often with improved safety profiles and simplified purification procedures.
Application Note 1: Reduction of α,β-Epoxy Ketones to β-Hydroxy Ketones
The reduction of α,β-epoxy ketones is a critical transformation in the synthesis of many complex pharmaceutical molecules, as the resulting β-hydroxy ketone moiety is a common structural motif. BNAH has been successfully employed in this context, both in its unsupported form and immobilized on a magnetically recoverable catalyst for enhanced sustainability.
Protocol 1.1: Catalytic Reduction using a Magnetically Recoverable Nano-Fe3O4-Supported BNAH
This protocol details the reduction of α,β-epoxy ketones using a highly efficient and reusable BNAH catalyst supported on silica-coated magnetic nanoparticles.[1][2] This system allows for a simple workup procedure involving magnetic decantation, minimizing product contamination and enabling catalyst recycling.
Experimental Protocol:
-
Catalyst Synthesis: The Fe3O4@SiO2-BNAH catalyst is prepared by a multi-step procedure involving the synthesis of Fe3O4 nanoparticles, silica (B1680970) coating, functionalization with an amine group, and subsequent reaction with a BNAH precursor. (Detailed catalyst preparation is beyond the scope of this protocol but can be found in the source literature).
-
Reaction Setup: To a solution of the α,β-epoxy ketone (0.5 mmol) in a 1:1 mixture of acetonitrile (B52724) and water (5 mL) is added the Fe3O4@SiO2-BNAH catalyst (5 mol %).
-
Reaction Conditions: The reaction mixture is stirred at 80 °C for the time specified in Table 1. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The magnetic catalyst is separated from the solution using an external magnet. The supernatant is then decanted, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired β-hydroxy ketone.
-
Catalyst Recycling: The recovered magnetic catalyst can be washed with ethanol (B145695) and dried under vacuum for reuse in subsequent reactions.
Data Presentation:
| Entry | Substrate (α,β-Epoxy Ketone) | Time (h) | Yield (%) |
| 1 | Chalcone epoxide | 3 | 95 |
| 2 | 4'-Methylchalcone epoxide | 3 | 96 |
| 3 | 4'-Chlorochalcone epoxide | 4 | 92 |
| 4 | 4'-Bromochalcone epoxide | 4 | 93 |
| 5 | 4'-Nitrochalcone epoxide | 5 | 85 |
| 6 | (E)-1,2-Epoxy-1,3-diphenylpropan-3-one | 3 | 94 |
Table 1: Reduction of various α,β-epoxy ketones using Fe3O4@SiO2-BNAH catalyst.
Experimental Workflow:
Application Note 2: Asymmetric Reduction of Prochiral Olefins
BNAH, in conjunction with a chiral host molecule such as a cyclodextrin (B1172386), can achieve stereoselective reductions. The cyclodextrin forms an inclusion complex with the substrate, creating a chiral microenvironment that directs the hydride transfer from BNAH to one face of the prochiral substrate, leading to an enantiomeric excess of one stereoisomer.[1][3]
Protocol 2.1: Stereoselective Reductive Debromination-Cyclopropanation
This protocol describes the asymmetric reduction of 2-bromo-1-arylethylidenemalononitriles using BNAH in the presence of various cyclodextrins to yield optically active cyclopropane (B1198618) derivatives.
Experimental Protocol:
-
Inclusion Complex Formation: A solution of the cyclodextrin (e.g., β-cyclodextrin, 1.2 mmol) in distilled water (100 mL) is prepared by stirring at 60 °C for 30 minutes. The solution is then cooled to room temperature.
-
Substrate Addition: The 2-bromo-1-arylethylidenemalononitrile (0.2 mmol) is added to the cyclodextrin solution, and the mixture is stirred for 1 hour to ensure the formation of the inclusion complex.
-
BNAH Addition: BNAH (0.4 mmol) is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at 25 °C in the dark for 24 hours.
-
Workup and Isolation: The reaction mixture is extracted with dichloromethane (B109758) (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by preparative TLC. The enantiomeric excess (e.e.) of the product is determined by chiral HPLC analysis.
Data Presentation:
| Entry | Substrate | Cyclodextrin | Yield (%) | e.e. (%) |
| 1 | 2-bromo-1-phenylethylidenemalononitrile | α-CD | 75 | 10 (R) |
| 2 | 2-bromo-1-phenylethylidenemalononitrile | β-CD | 82 | 25 (R) |
| 3 | 2-bromo-1-phenylethylidenemalononitrile | γ-CD | 78 | 15 (R) |
| 4 | 2-bromo-1-(β-naphthyl)ethylidenemalononitrile | α-CD | 72 | 12 (R) |
| 5 | 2-bromo-1-(β-naphthyl)ethylidenemalononitrile | β-CD | 85 | 30 (R) |
| 6 | 2-bromo-1-(β-naphthyl)ethylidenemalononitrile | γ-CD | 80 | 18 (R) |
Table 2: Stereoselective reduction of various substrates with BNAH in the presence of different cyclodextrins.
Reaction Mechanism:
BNAH is a valuable reagent for the synthesis of pharmaceutical intermediates, offering reliable methods for both regioselective and stereoselective reductions. The use of a magnetically recoverable BNAH catalyst represents a significant advancement towards greener and more sustainable chemical processes. Furthermore, the application of BNAH in asymmetric synthesis, guided by chiral auxiliaries like cyclodextrins, opens avenues for the efficient preparation of enantiomerically enriched building blocks for drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore the potential of BNAH in their synthetic endeavors.
References
Application Notes and Protocols for 1-Benzyl-1,4-dihydronicotinamide in Flow Chemistry
Introduction
1-Benzyl-1,4-dihydronicotinamide (BNAH) is a synthetic mimic of the NADH coenzyme, widely recognized for its role as a mild and selective reducing agent in organic synthesis. Its application in continuous flow chemistry offers significant advantages, including enhanced safety, improved process control, and greater efficiency, particularly when utilized in an immobilized form. These notes provide detailed protocols for the application of BNAH in flow chemistry, focusing on the reduction of imines to secondary amines, a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals.
The primary approach detailed herein involves the immobilization of a BNAH derivative onto a solid support, which is then packed into a column reactor. This packed-bed reactor design facilitates the continuous processing of substrates, easy separation of the product from the reagent, and the potential for reagent regeneration.
Key Application: Reductive Amination in Continuous Flow
Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine to form an imine, which is subsequently reduced. In a flow setting, the imine can be pre-formed or generated in situ and then passed through a packed-bed reactor containing an immobilized BNAH derivative.
Reaction Pathway: Reductive Amination
The overall transformation involves two key steps: the formation of an iminium ion from an aldehyde/ketone and a primary/secondary amine, followed by the hydride transfer from BNAH to the iminium ion to yield the corresponding amine.
Caption: General signaling pathway for BNAH-mediated reductive amination.
Experimental Protocols
Protocol 1: Immobilization of a BNAH Derivative on Silica (B1680970) Gel
This protocol describes the preparation of a solid-supported BNAH reagent suitable for use in a packed-bed reactor. The synthesis involves the functionalization of silica gel with a linker and subsequent attachment of a nicotinamide (B372718) salt, followed by reduction.
Materials:
-
Silica gel (pore size 60 Å, 70-230 mesh)
-
(3-Aminopropyl)triethoxysilane
-
Toluene (B28343), dry
-
3-Carbamoyl-1-(4-vinylbenzyl)pyridin-1-ium chloride
-
Sodium dithionite (B78146) (Na₂S₂O₄)
-
Sodium bicarbonate (NaHCO₃)
-
Deoxygenated water and methanol (B129727)
Procedure:
-
Silica Functionalization: Suspend silica gel in dry toluene. Add (3-aminopropyl)triethoxysilane and reflux the mixture under an inert atmosphere for 24 hours. After cooling, filter the functionalized silica, wash with toluene and methanol, and dry under vacuum.
-
Attachment of Nicotinamide Salt: Suspend the aminopropyl-functionalized silica in methanol. Add a solution of 3-carbamoyl-1-(4-vinylbenzyl)pyridin-1-ium chloride and stir at room temperature for 48 hours. Filter the silica, wash with methanol, and dry under vacuum.
-
Reduction to Dihydronicotinamide: Suspend the nicotinamide-functionalized silica in a deoxygenated mixture of methanol and water (1:1). Add sodium bicarbonate to achieve a basic pH. Cool the mixture to 0°C and add a freshly prepared, deoxygenated solution of sodium dithionite portion-wise with vigorous stirring under an inert atmosphere. A characteristic yellow color should develop. Stir for 2-3 hours at room temperature.
-
Final Preparation: Filter the immobilized BNAH derivative, wash thoroughly with deoxygenated water and then deoxygenated methanol. Dry the solid support under a stream of nitrogen and then under vacuum. Store under an inert atmosphere.
Protocol 2: Continuous Flow Reductive Amination Using a Packed-Bed Reactor
This protocol details the setup and execution of a reductive amination reaction in a continuous flow system using the immobilized BNAH prepared in Protocol 1.
Equipment:
-
HPLC pumps (2)
-
T-mixer
-
Packed-bed reactor column (e.g., stainless steel, dimensions: 100 mm length x 4.6 mm inner diameter)
-
Column heater
-
Back pressure regulator (BPR)
-
Collection vessel
Reagent Preparation:
-
Solution A: Prepare a solution of the aldehyde or ketone (1.0 eq.) and the amine (1.2 eq.) in a suitable solvent (e.g., acetonitrile, dichloromethane).
-
The packed-bed reactor is filled with the immobilized BNAH derivative.
Experimental Workflow Diagram:
Caption: Experimental workflow for continuous flow reductive amination.
Procedure:
-
System Setup: Assemble the flow chemistry system as depicted in the workflow diagram. Ensure the packed-bed reactor is uniformly filled with the immobilized BNAH to avoid channeling.
-
Priming: Prime the pump and lines with the reaction solvent to remove any air from the system.
-
Reaction Initiation: Pump Solution A through the system at a defined flow rate. The aldehyde and amine will mix in the T-mixer, initiating imine formation, before entering the packed-bed reactor.
-
Reduction: As the solution flows through the heated packed-bed reactor, the in situ formed imine is reduced by the immobilized BNAH.
-
Steady State and Collection: Allow the system to reach a steady state (typically 3-5 reactor volumes) before collecting the product stream. The back pressure regulator is used to maintain the solvent in the liquid phase at elevated temperatures.
-
Analysis: The collected solution is analyzed by standard techniques (e.g., GC-MS, LC-MS, NMR) to determine conversion, yield, and purity.
Data Presentation
The following tables summarize representative quantitative data for the continuous flow reductive amination of various substrates using an immobilized BNAH packed-bed reactor. These values are based on typical results observed for similar reductions and are intended for illustrative purposes.
Table 1: Optimization of Reaction Conditions for the Reductive Amination of Benzaldehyde with Aniline
| Entry | Flow Rate (mL/min) | Temperature (°C) | Residence Time (min) | Conversion (%) | Yield (%) |
| 1 | 0.2 | 60 | 10.0 | >99 | 98 |
| 2 | 0.5 | 60 | 4.0 | 95 | 92 |
| 3 | 1.0 | 60 | 2.0 | 85 | 81 |
| 4 | 0.2 | 80 | 10.0 | >99 | 99 |
| 5 | 0.5 | 80 | 4.0 | >99 | 97 |
| 6 | 1.0 | 80 | 2.0 | 96 | 94 |
Reactor Volume: 2.0 mL
Table 2: Substrate Scope for the Optimized Continuous Flow Reductive Amination
| Entry | Aldehyde/Ketone | Amine | Product | Residence Time (min) | Yield (%) |
| 1 | Benzaldehyde | Aniline | N-Benzylaniline | 4.0 | 97 |
| 2 | 4-Methoxybenzaldehyde | Aniline | N-(4-Methoxybenzyl)aniline | 4.0 | 98 |
| 3 | 4-Nitrobenzaldehyde | Aniline | N-(4-Nitrobenzyl)aniline | 5.0 | 95 |
| 4 | Cyclohexanone | Benzylamine | N-Benzylcyclohexanamine | 6.0 | 91 |
| 5 | Acetophenone | Aniline | N-(1-Phenylethyl)aniline | 8.0 | 85 |
Conditions: Flow rate = 0.5 mL/min, Temperature = 80°C
The use of immobilized this compound in a continuous flow packed-bed reactor presents a robust and efficient methodology for the reduction of imines. This approach not only enhances the safety and control of the reaction but also simplifies product purification and allows for the reuse of the reducing agent. The provided protocols and data serve as a comprehensive guide for researchers and professionals in drug development and chemical synthesis to implement this technology in their laboratories. Further optimization of the solid support, linker, and reaction conditions can lead to even greater efficiencies and broader applications.
Troubleshooting & Optimization
Technical Support Center: Improving Low Yields in 1-Benzyl-1,4-dihydronicotinamide (BNAH) Reductions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in reduction reactions using 1-Benzyl-1,4-dihydronicotinamide (BNAH).
Troubleshooting Guides
This section addresses specific issues that can lead to diminished yields and provides actionable solutions.
Issue 1: Reaction Stalls or Proceeds Slowly
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Reagent Activity | 1. Verify BNAH Quality: Use freshly prepared or properly stored BNAH. Purity can be checked by ¹H NMR. | BNAH can degrade upon exposure to air, light, or moisture, leading to reduced activity. |
| 2. Increase Stoichiometry: Incrementally increase the molar equivalents of BNAH (e.g., from 1.2 to 1.5 or 2.0 eq.). | An excess of the reducing agent can help drive the reaction to completion, especially if the substrate is sluggish or if side reactions consume some of the BNAH. | |
| Sub-optimal Reaction Temperature | 1. Increase Temperature: If the reaction is slow at room temperature, gradually increase the temperature in 10-20°C increments. | Many reductions benefit from thermal energy to overcome the activation barrier. However, be cautious as excessive heat can lead to decomposition of BNAH or the product. |
| 2. Monitor for Decomposition: Use TLC or LC-MS to monitor for the appearance of degradation products at elevated temperatures. | ||
| Poor Solubility | 1. Solvent Screening: If reactants are not fully dissolved, consider alternative solvents or solvent mixtures (e.g., acetonitrile (B52724), DMF, or mixtures with THF). | Poor solubility of either the substrate or BNAH can significantly hinder reaction kinetics. |
| 2. Co-solvent Addition: Add a co-solvent to improve the solubility of a sparingly soluble reactant. |
Issue 2: Formation of Multiple Byproducts
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | 1. Degas Solvents: Thoroughly degas all solvents prior to use by sparging with an inert gas (N₂ or Ar) or by freeze-pump-thaw cycles. | BNAH can react with molecular oxygen, leading to the formation of radical species and subsequent side reactions.[1] |
| 2. Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. | This prevents the ingress of atmospheric oxygen during the reaction. | |
| Side Reactions of the Substrate | 1. Lower Reaction Temperature: Run the reaction at a lower temperature to minimize competing side reactions that may have a higher activation energy. | |
| 2. pH Control: For reactions sensitive to pH, consider the use of a non-acidic or buffered medium. | The acidity of the reaction medium can influence the stability of both reactants and products. | |
| Radical Intermediates | 1. Radical Scavengers (with caution): In some cases, the addition of a radical scavenger might be beneficial, but this should be approached with caution as it can also inhibit the desired reaction. | The reduction mechanism can sometimes involve single electron transfer steps, generating radical intermediates that can lead to undesired products.[1] |
Issue 3: Product Decomposition or Loss During Workup
| Possible Cause | Troubleshooting Step | Rationale |
| Air Oxidation of Product | 1. Inert Workup Conditions: Perform the aqueous workup and extractions using deoxygenated solvents and under an inert atmosphere. | The reduced product may be sensitive to air oxidation, especially if it contains easily oxidizable functional groups. |
| Acid/Base Sensitivity of Product | 1. Neutral Workup: Use a neutral aqueous wash (e.g., saturated NaCl solution) instead of acidic or basic solutions if the product is sensitive to pH changes. | |
| Emulsion Formation | 1. Brine Wash: Add saturated NaCl solution to the separatory funnel to help break up emulsions. | |
| 2. Filtration: Filter the organic layer through a pad of Celite® or anhydrous sodium sulfate. | ||
| Product Adsorption on Silica (B1680970) Gel | 1. Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a polar solvent (e.g., triethylamine (B128534) in the eluent for basic products) before column chromatography. | Highly polar or basic products can irreversibly adsorb to acidic silica gel, leading to low recovery. |
| 2. Alternative Purification: Consider other purification methods such as recrystallization or distillation if chromatography is problematic. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for BNAH reductions?
A1: Acetonitrile (MeCN) is a commonly used and often effective solvent for BNAH reductions due to its ability to dissolve BNAH and a wide range of organic substrates.[1] Other solvents such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF) can also be used. The optimal solvent is substrate-dependent, and it is advisable to perform small-scale trials with different solvents if low yield is an issue.
Q2: How can I assess the purity and stability of my BNAH?
A2: The purity of BNAH can be determined by ¹H NMR spectroscopy. Fresh, pure BNAH will show characteristic peaks for the dihydropyridine (B1217469) ring protons. BNAH is sensitive to light, air, and moisture. It should be stored in a cool, dark place under an inert atmosphere.[2] If you suspect degradation, it is best to use a freshly prepared batch.
Q3: What is the typical stoichiometry for a BNAH reduction?
A3: A slight excess of BNAH, typically 1.2 to 1.5 molar equivalents relative to the substrate, is often used to ensure complete conversion. For less reactive substrates or if competitive side reactions are occurring, a larger excess (e.g., 2.0 equivalents) may be necessary.
Q4: My reaction is complete by TLC, but the isolated yield is still low. What should I investigate?
A4: If the reaction appears complete, the loss of product is likely occurring during the workup and purification steps. Refer to the "Product Decomposition or Loss During Workup" section in the troubleshooting guide. Pay close attention to potential air oxidation, product volatility, and losses during chromatography.
Q5: Can BNAH reduce other functional groups besides C=C, C=O, and C=N bonds?
A5: BNAH is a relatively mild reducing agent and is generally selective for activated double bonds such as those in conjugated enones, imines, and certain aldehydes and ketones. It typically does not reduce esters, amides, or carboxylic acids under standard conditions.
Quantitative Data Summary
The following tables provide illustrative data on how reaction parameters can influence the yield of BNAH reductions. Note that optimal conditions are highly substrate-dependent.
Table 1: Effect of Solvent on the Reduction of Chalcone (B49325)
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetonitrile | 25 | 12 | 85 |
| Dichloromethane | 25 | 12 | 70 |
| Tetrahydrofuran | 25 | 12 | 75 |
| Dimethylformamide | 25 | 12 | 88 |
Table 2: Effect of Temperature on the Reduction of Benzaldehyde (B42025)
| Temperature (°C) | Solvent | Time (h) | Yield (%) |
| 0 | Acetonitrile | 24 | 65 |
| 25 (Room Temp) | Acetonitrile | 12 | 92 |
| 50 | Acetonitrile | 4 | 85 (some byproduct formation) |
Table 3: Effect of BNAH Stoichiometry on the Reduction of N-Benzylideneaniline
| Molar Equivalents of BNAH | Solvent | Time (h) | Yield (%) |
| 1.0 | Acetonitrile | 24 | 75 |
| 1.2 | Acetonitrile | 18 | 88 |
| 1.5 | Acetonitrile | 12 | 95 |
| 2.0 | Acetonitrile | 12 | 96 |
Experimental Protocols
Protocol 1: Reduction of an α,β-Unsaturated Ketone (Chalcone)
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Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add chalcone (1.0 mmol, 1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (10 mL) via syringe. Stir the solution until the chalcone is completely dissolved. Add this compound (BNAH) (1.5 mmol, 1.5 eq) in one portion under a positive flow of inert gas.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water (10 mL). Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the corresponding saturated ketone.
Protocol 2: Reduction of an Aldehyde (Benzaldehyde)
-
Preparation: In a dry Schlenk flask under an argon atmosphere, dissolve benzaldehyde (1.0 mmol, 1.0 eq) in anhydrous acetonitrile (10 mL).
-
Reagent Addition: Add BNAH (1.2 mmol, 1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Workup: Quench the reaction with a few drops of water. Remove the solvent in vacuo.
-
Purification: Purify the residue by flash chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to yield benzyl (B1604629) alcohol.
Protocol 3: Reduction of an Imine (N-Benzylideneaniline)
-
Preparation: To an oven-dried flask, add N-benzylideneaniline (1.0 mmol, 1.0 eq) and BNAH (1.5 mmol, 1.5 eq).
-
Inert Atmosphere and Solvent: Place the flask under a nitrogen atmosphere and add anhydrous acetonitrile (15 mL).
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Workup: After the reaction is complete, add water (15 mL) and extract the product with dichloromethane (3 x 20 mL).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography to give N-benzylaniline.
Visualizations
Caption: General mechanism of BNAH reduction.
Caption: Troubleshooting workflow for low yields.
Caption: Key parameters influencing reaction yield.
References
common side products in BNAH reactions and their avoidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-benzyl-1,4-dihydronicotinamide (BNAH) in chemical reactions. The information is presented in a question-and-answer format to directly address common issues and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in BNAH reactions?
A1: The most prevalent side products in BNAH reactions originate from the BNAH molecule itself and its interactions with the reaction medium or substrates. These can be broadly categorized as:
-
Oxidation Product (BNA⁺): The primary "byproduct" is the oxidized form of BNAH, the 1-benzylnicotinamide cation (BNA⁺). This is an inherent consequence of the desired reduction reaction.
-
Degradation Products: BNAH, being an NADH mimic, is susceptible to degradation, especially under acidic conditions or upon exposure to air (oxidation). Degradation can proceed through hydration and isomerization. Acid-catalyzed breakdown can lead to cyclized and rearranged products.
-
BNAH Dimers and Oligomers: Under certain conditions, BNAH can form dimers or oligomers, which can complicate product purification.
-
Solvent-Related Byproducts: In the presence of a strong base and certain solvents like dimethylformamide (DMF) or acetonitrile (B52724), side reactions involving the solvent can occur. While BNAH itself is not a strong base, impurities or added bases can trigger these reactions.
-
Substrate-Specific Side Products: Depending on the substrate, unwanted secondary reactions can occur. For example, in the reduction of α,β-unsaturated ketones, 1,4-reduction (conjugate reduction) can compete with the desired 1,2-reduction of the carbonyl group. In imine reductions, over-alkylation of the resulting amine can sometimes be observed as a minor byproduct.
Q2: My BNAH reaction is giving a low yield. What are the potential causes and how can I troubleshoot it?
A2: Low yields in BNAH reactions can be attributed to several factors. A systematic troubleshooting approach is recommended.
Troubleshooting Guide for Low Yield
| Observation | Potential Cause | Recommended Solution |
| Significant unreacted starting material | Incomplete reaction | - Extend the reaction time. - Increase the reaction temperature cautiously. - Increase the equivalents of BNAH. |
| Poor quality of BNAH | - Use freshly prepared or properly stored BNAH. - Verify the purity of BNAH by NMR or other analytical techniques. | |
| Presence of multiple unidentified spots on TLC | Decomposition of BNAH or product | - Lower the reaction temperature. - Reduce the reaction time and monitor closely. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use a milder work-up procedure.[1] |
| Impure starting materials or solvent | - Purify all reagents and ensure solvents are anhydrous and of high purity.[2] | |
| Product loss during work-up | Product is water-soluble | - Check the aqueous layer for your product. - Perform multiple extractions with smaller volumes of organic solvent.[2] |
| Product is volatile | - Be cautious during solvent removal (rotoevaporation). | |
| Emulsion formation during extraction | - Add brine to the aqueous layer to break the emulsion. - Filter the entire mixture through a pad of Celite. |
Q3: How does the choice of solvent affect BNAH reactions and the formation of side products?
A3: The choice of solvent is critical and can significantly impact reaction rate, selectivity, and the generation of side products.
-
Aprotic Solvents (e.g., Acetonitrile, THF, Dichloromethane): These are generally preferred for BNAH reductions. They are less likely to react with BNAH and can effectively dissolve both the BNAH and many organic substrates. Acetonitrile is a common choice.
-
Protic Solvents (e.g., Methanol (B129727), Ethanol, Water): Protic solvents can react with BNAH, leading to its decomposition, especially at elevated temperatures or under acidic/basic conditions. While some reductions are performed in alcohols, the potential for side reactions is higher. If a protic solvent is necessary, the reaction should be carefully optimized at a low temperature.
Q4: How can I minimize the formation of BNAH-related impurities?
A4: Minimizing impurities requires careful control over reaction conditions and purification procedures.
-
Use High-Purity BNAH: Start with BNAH of the highest possible purity.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (nitrogen or argon) to prevent oxidation of BNAH.
-
Optimize Stoichiometry: Use the minimum necessary excess of BNAH to drive the reaction to completion. A large excess will result in more BNA⁺ and potential degradation products to remove.
-
Temperature Control: Maintain the optimal reaction temperature. For many BNAH reductions, room temperature is sufficient. Avoid excessive heating, which can accelerate decomposition.
-
pH Control: Avoid strongly acidic or basic conditions unless the reaction specifically requires them, as these can promote BNAH degradation.
Experimental Protocols
Protocol 1: General Procedure for the Reduction of a Ketone with BNAH
-
Setup: To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 mmol) and BNAH (1.2 mmol, 1.2 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous acetonitrile (5-10 mL) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, quench by adding water (10 mL).
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the desired alcohol from the oxidized BNAH (BNA⁺) and other impurities. The polar BNA⁺ will typically remain on the baseline or elute with a very polar solvent system.
Protocol 2: Work-up Procedure to Remove Boron-Containing Impurities (if applicable)
In cases where boron-based reagents might be used in preceding steps, residual boron compounds can be removed.
-
After the initial work-up, concentrate the crude product.
-
Add methanol (10-20 mL) to the residue and concentrate again under reduced pressure.
-
Repeat this process 2-3 times. This procedure forms volatile trimethyl borate, which is removed during evaporation.[3]
Visualizing Reaction Logic
Diagram 1: Troubleshooting Workflow for Low-Yield BNAH Reactions
Caption: A logical workflow for diagnosing and addressing low yields in BNAH-mediated reactions.
Diagram 2: BNAH Reaction and Side Product Formation Pathway
References
stability of 1-Benzyl-1,4-dihydronicotinamide in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-1,4-dihydronicotinamide (BNAH).
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling and use of BNAH in experimental settings.
Question: My BNAH solution has changed color (e.g., turned yellow). What is the cause and is it still usable?
Answer: A color change in your BNAH solution, particularly the appearance of a yellow tint, is a common indicator of degradation. BNAH is susceptible to oxidation, which leads to the formation of the oxidized product, 1-benzylnicotinamide cation (BNA+), and other potential degradation products. This oxidation can be accelerated by exposure to air (oxygen), light, and certain impurities.
-
Recommendation: It is advisable to prepare fresh BNAH solutions for your experiments to ensure the highest purity and reactivity. If you observe a significant color change, it is recommended to discard the solution and prepare a new one. To minimize degradation, always use high-purity solvents and handle the solid and solutions under an inert atmosphere (e.g., nitrogen or argon) where possible.
Question: I am seeing inconsistent results in my reduction reactions using BNAH. Could the stability of my BNAH solution be a factor?
Answer: Yes, inconsistent results are a strong indication of BNAH degradation. The concentration of active BNAH in your solution will decrease over time as it degrades, leading to lower reaction yields or slower reaction rates. The rate of degradation can be influenced by the solvent, pH, temperature, and exposure to light and oxygen.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared BNAH solutions for your experiments.
-
Solvent Choice: Consider the solvent you are using. While BNAH is used in a variety of solvents, its stability can differ. For example, in photocatalytic systems using acetonitrile (B52724), BNAH acts as an electron donor and is consumed in the process[1].
-
pH Control: If your reaction is in an aqueous or protic solvent, be mindful of the pH. A related compound, benzyl (B1604629) nicotinate (B505614), shows increased degradation under basic conditions due to hydroxide (B78521) ion-catalyzed hydrolysis[2]. It is plausible that BNAH is also more susceptible to degradation at higher pH.
-
Monitor Purity: Use analytical techniques like HPLC or UV-Vis spectroscopy to check the purity of your BNAH solution before use.
-
Question: How should I store my solid BNAH and its solutions to maximize stability?
Answer: Proper storage is crucial for maintaining the integrity of BNAH.
-
Solid BNAH:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
For long-term storage, refrigeration (2-8°C) is recommended[3].
-
Store under an inert atmosphere (argon or nitrogen) to minimize oxidation.
-
-
BNAH Solutions:
-
Prepare solutions fresh whenever possible.
-
If short-term storage is necessary, store solutions in a tightly sealed vial, protected from light, and refrigerated.
-
Degas the solvent before preparing the solution to remove dissolved oxygen.
-
For applications requiring high purity, consider storing solutions under an inert atmosphere.
-
Question: What are the expected degradation products of BNAH?
Answer: The primary degradation product of BNAH is its oxidized form, the 1-benzylnicotinamide cation (BNA+). This occurs through the loss of a hydride ion (H-), which is fundamental to its function as a reducing agent. In the presence of certain oxidants, a one-electron oxidation can occur, leading to the formation of a BNAH radical cation (BNAH•+)[1]. Further degradation pathways may exist, especially in aqueous solutions at high pH, potentially involving hydrolysis of the amide group, though this is less commonly reported for BNAH itself compared to related esters like benzyl nicotinate[2].
Quantitative Data on Stability
Direct quantitative stability data for BNAH across a range of solvents and conditions is limited in the published literature. However, data from a structurally similar compound, benzyl nicotinate, can provide some insight into potential pH-dependent degradation.
Table 1: Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution at 25°C (Extrapolated Data)
| pH | Half-life (t½) in minutes |
| 7.40 | 990 |
| 9.04 | 88 |
Data extracted from a study on benzyl nicotinate and is intended for illustrative purposes to highlight potential pH sensitivity.[2]
This data suggests that the stability of related nicotinamide (B372718) derivatives can be significantly influenced by pH, with much faster degradation occurring under more alkaline conditions.
Experimental Protocols
1. Stability Analysis of BNAH using High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of BNAH and its primary degradation product, BNA+.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase: An isocratic mobile phase can be composed of a mixture of a buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3 with phosphoric acid) and an organic solvent like acetonitrile (e.g., 70:30 v/v)[4]. The exact ratio may need to be optimized for your specific column and system.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: BNAH can be monitored at its UV absorbance maximum, which is around 350-360 nm. The degradation product, BNA+, will have a different absorbance maximum (around 260 nm), so a diode array detector can be beneficial for monitoring both simultaneously.
-
Procedure for Stability Study:
-
Prepare a stock solution of BNAH in the solvent of interest.
-
Divide the solution into several vials and store them under the desired conditions (e.g., different temperatures, light exposure).
-
At specified time points, withdraw an aliquot, dilute it to an appropriate concentration with the mobile phase, and inject it into the HPLC system.
-
Calculate the peak area of BNAH at each time point. A decrease in the peak area over time indicates degradation. The appearance and increase of a peak corresponding to BNA+ can also be monitored.
-
2. Monitoring BNAH Oxidation using UV-Vis Spectroscopy
This technique is useful for observing the real-time degradation of BNAH, especially in kinetic studies of its oxidation.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a solution of BNAH in the desired solvent (e.g., acetonitrile) in a quartz cuvette.
-
Record the initial UV-Vis spectrum of the BNAH solution. BNAH has a characteristic absorbance peak around 350-360 nm[5].
-
Initiate the degradation process (e.g., by adding an oxidizing agent or exposing the solution to air/light).
-
Monitor the change in the absorbance spectrum over time. The degradation of BNAH will result in a decrease in the absorbance at its λmax, while the formation of BNA+ will lead to an increase in absorbance at a lower wavelength (around 260 nm).
-
The rate of degradation can be determined by plotting the absorbance of BNAH versus time[6].
-
3. Characterization of Degradation Products using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can provide detailed structural information to identify the degradation products of BNAH.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Procedure:
-
Induce degradation of a BNAH solution (e.g., by prolonged exposure to air and light).
-
Remove the solvent and re-dissolve the residue in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Acquire a ¹H NMR spectrum.
-
Compare the spectrum of the degraded sample to that of a pure BNAH standard. The disappearance of the characteristic dihydropyridine (B1217469) proton signals of BNAH and the appearance of new aromatic signals will indicate the formation of BNA+. Other minor degradation products may also be identified by their unique NMR signals[7].
-
Visualizations
Caption: Proposed degradation pathways for BNAH.
Caption: Workflow for assessing BNAH stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 952-92-1 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A stability-indicating proton nuclear magnetic resonance spectroscopic method for the analysis of propantheline bromide in pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Effect of pH on the Rate of BNAH Reductions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on understanding and controlling the effect of pH on the rate of 1-benzyl-1,4-dihydronicotinamide (BNAH) reductions. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of pH on the rate of BNAH reductions?
A1: The pH of the reaction medium is a critical parameter that can significantly influence the rate of BNAH reductions. Generally, there is an optimal pH range for these reactions. Extreme pH values, both acidic and alkaline, can lead to a decrease in the reaction rate. This is due to a combination of factors including the stability of BNAH itself, the protonation state of the substrate, and the mechanism of the reduction.
Q2: Why is BNAH unstable at very low pH?
A2: BNAH, like other NADH analogs, is susceptible to acid-catalyzed degradation. In acidic conditions, the dihydropyridine (B1217469) ring can be protonated, leading to hydration and subsequent decomposition into non-reductive species. This degradation reduces the effective concentration of BNAH, thereby decreasing the observed reaction rate.
Q3: How does a very high pH affect the reduction rate?
A3: While a basic medium can be favorable for some BNAH reductions by facilitating the hydride transfer, very high pH values can also be detrimental. Extremely alkaline conditions can lead to the degradation of BNAH through other pathways. Additionally, the substrate itself might be unstable or undergo side reactions at high pH. For some reactions, an increase in pH can lead to a decrease in the photoreduction rate due to strong interactions between CO2 and the alkaline solution, which can reduce the overall reaction efficiency.
Q4: Can the buffer components affect the reaction?
A4: Yes, the components of the buffer solution can sometimes interfere with the reaction. For example, phosphate (B84403) buffers might interact with certain metal catalysts if they are being used in the reaction system. It is crucial to select a buffer system that is inert to the reactants and any catalysts involved. It is always recommended to run control experiments to ensure the buffer itself is not influencing the reaction outcome.
Troubleshooting Guide
Issue 1: The BNAH reduction is much slower than expected.
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Possible Cause 1: Incorrect pH.
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Solution: Verify the pH of your reaction mixture using a calibrated pH meter. Do not rely solely on the theoretical pH of the buffer. Ensure the pH is within the optimal range for your specific reaction. If the optimal pH is unknown, consider performing a pH screening experiment.
-
-
Possible Cause 2: BNAH degradation.
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Solution: Prepare fresh solutions of BNAH for your experiments. BNAH can degrade upon storage, especially if exposed to light, air, or non-optimal pH conditions. Check the purity of your BNAH stock using UV-Vis spectrophotometry by measuring its characteristic absorbance peak around 355 nm.
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-
Possible Cause 3: Buffer interference.
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Solution: Try a different buffer system to rule out any specific buffer effects. For example, if you are using a phosphate buffer, consider switching to a Tris or HEPES buffer and see if the reaction rate improves.
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Issue 2: The reaction rate is not reproducible across experiments.
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Possible Cause 1: Inconsistent pH.
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Solution: Ensure that the pH of each reaction is precisely controlled and measured. Small variations in pH can lead to significant changes in reaction rates. Prepare a large batch of buffer solution to be used across all related experiments to minimize variability.
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-
Possible Cause 2: Temperature fluctuations.
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Solution: BNAH reductions, like most chemical reactions, are sensitive to temperature. Use a temperature-controlled reaction vessel or a water bath to maintain a constant temperature throughout the experiment.
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-
Possible Cause 3: Inaccurate concentration of reactants.
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Solution: Double-check the calculations for the concentrations of your stock solutions. Use calibrated pipettes for accurate dispensing of reactants.
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Issue 3: The reaction starts, but then the rate plateaus or decreases rapidly.
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Possible Cause 1: Product inhibition.
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Solution: The product of the reaction might be inhibiting the forward reaction. This can be investigated by adding a known amount of the product at the beginning of the reaction to see if it affects the initial rate.
-
-
Possible Cause 2: BNAH instability under reaction conditions.
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Solution: The reaction conditions (e.g., pH, light exposure) might be causing the BNAH to degrade over the course of the reaction. Monitor the stability of BNAH under the same conditions but in the absence of the substrate.
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Quantitative Data Summary
The rate of BNAH reductions is highly dependent on the substrate and reaction conditions. The following table provides representative data on how the observed rate constant (k_obs) for the reduction of a generic substrate by BNAH might vary with pH. Note that the optimal pH can differ for other substrates.
| pH | Observed Rate Constant (k_obs) (s⁻¹) | Relative Rate (%) |
| 5.0 | 0.002 | 10 |
| 6.0 | 0.008 | 40 |
| 7.0 | 0.018 | 90 |
| 7.5 | 0.020 | 100 |
| 8.0 | 0.016 | 80 |
| 9.0 | 0.009 | 45 |
| 10.0 | 0.003 | 15 |
This table is an illustrative example based on typical pH-rate profiles for reactions involving NADH analogs. The actual values will vary depending on the specific substrate, temperature, and solvent system.
Experimental Protocols
Protocol: Determining the pH-Rate Profile for a BNAH Reduction using UV-Vis Spectrophotometry
This protocol describes a general method for investigating the effect of pH on the rate of reduction of a substrate by BNAH.
1. Materials and Reagents:
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This compound (BNAH)
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Substrate of interest (e.g., an activated ketone or imine)
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A series of buffer solutions covering the desired pH range (e.g., citrate (B86180) for pH 4-6, phosphate for pH 6-8, borate (B1201080) for pH 8-10).[1][2]
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Reaction solvent (e.g., a mixture of acetonitrile (B52724) and water)
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Calibrated pH meter
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UV-Vis spectrophotometer with a temperature-controlled cuvette holder
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Quartz cuvettes (1 cm path length)
2. Preparation of Solutions:
-
Buffer Solutions: Prepare a series of buffer solutions (e.g., 0.1 M) at different pH values (e.g., 5.0, 6.0, 7.0, 7.5, 8.0, 9.0, 10.0).[1][2][3][4][5] Adjust the pH of each buffer solution accurately using a calibrated pH meter.
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BNAH Stock Solution: Prepare a stock solution of BNAH in the chosen reaction solvent. Due to its light sensitivity, wrap the container in aluminum foil and prepare it fresh before the experiments.
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Substrate Stock Solution: Prepare a stock solution of the substrate in the same reaction solvent.
3. Experimental Procedure:
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Set the temperature of the UV-Vis spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette the appropriate volume of the buffer solution and the reaction solvent.
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Add the substrate stock solution to the cuvette to achieve the desired final concentration. Mix gently by inverting the cuvette.
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Place the cuvette in the spectrophotometer and record the initial absorbance spectrum or the absorbance at a specific wavelength where BNAH absorbs (around 355 nm). This will serve as the baseline.
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Initiate the reaction by adding the BNAH stock solution to the cuvette. Quickly mix the solution and start the kinetic measurement.
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Monitor the decrease in absorbance of BNAH at its λ_max (around 355 nm) over time.[6] The reaction can also be monitored by the appearance of a product if it has a unique UV-Vis absorption.
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Repeat the experiment for each pH value in your series.
4. Data Analysis:
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For each pH, plot the absorbance of BNAH versus time.
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Determine the initial rate of the reaction from the initial slope of the absorbance vs. time curve.
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Assuming pseudo-first-order conditions (if the substrate is in large excess), plot ln(Absorbance) vs. time. The negative of the slope of this line will give the observed rate constant (k_obs).
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Create a pH-rate profile by plotting the calculated k_obs values against the corresponding pH.
Visualizations
Caption: Experimental workflow for determining the pH-rate profile of a BNAH reduction.
Caption: Logical relationship between pH and factors affecting the rate of BNAH reductions.
References
- 1. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for BNAH Reaction Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of products from BNAH (1-benzyl-1,4-dihydronicotinamide) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude BNAH reaction product?
The most common impurity is the oxidized form of BNAH, the N-benzylnicotinamide cation. This oxidation can occur during the reaction, workup, or purification if not performed under carefully controlled, oxygen-free conditions[1]. Other potential impurities include unreacted starting materials such as nicotinamide (B372718) and benzyl (B1604629) chloride, as well as byproducts from their side reactions.
Q2: My purified BNAH product is a yellow oil instead of a solid. What could be the reason?
If your BNAH product is an oil, it is likely due to the presence of impurities. Even small amounts of the oxidized pyridine (B92270) form or residual solvents can prevent crystallization. Further purification is recommended. If the product is expected to be a solid at room temperature, attempting recrystallization from a different solvent system or purification by column chromatography might be necessary to remove these impurities.
Q3: I am observing a significant amount of a colored impurity. What is it and how can I minimize it?
A colored impurity often indicates the presence of the oxidized pyridine derivative, which is a common side product in BNAH reactions[2]. To minimize its formation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents for the reaction and workup[1]. Avoiding prolonged exposure to air and light is also critical.
Q4: Can I use silica (B1680970) gel column chromatography to purify BNAH?
While possible, caution is advised when using silica gel chromatography for BNAH purification. BNAH can be sensitive to the acidic nature of silica gel and may decompose on the column, leading to the formation of the oxidized pyridine impurity and a lower yield. If chromatography is necessary, using a deactivated silica gel and running the column quickly is recommended.
Q5: What is the best method to monitor the progress of the purification?
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the purification process. TLC can provide a quick assessment of the separation of BNAH from its impurities. For more quantitative analysis of purity, HPLC is the preferred method.
Troubleshooting Guides
This guide addresses specific issues you may encounter during the purification of your BNAH reaction product.
| Problem | Possible Cause | Troubleshooting Suggestions |
| Low recovery after recrystallization | The chosen solvent or solvent system is too good at dissolving BNAH at low temperatures. | - Perform a thorough solvent screen to find a solvent in which BNAH is highly soluble at high temperatures but poorly soluble at low temperatures. - Try a solvent/anti-solvent system. Dissolve the crude product in a minimal amount of a good solvent and then slowly add an anti-solvent in which BNAH is insoluble to induce crystallization. - Ensure the cooling process is slow to allow for maximum crystal formation. |
| Product decomposes on the silica gel column | BNAH is sensitive to the acidic nature of silica gel. | - Deactivate the silica gel by treating it with a base like triethylamine (B128534) before packing the column. - Use a less acidic stationary phase like alumina. - Opt for alternative purification methods such as recrystallization or preparative HPLC. |
| Yellow coloration of the final product | Presence of the oxidized pyridine impurity. This can also be due to trace metal impurities from catalysts used in preceding synthetic steps. | - Rerun the purification, ensuring all steps are performed under an inert atmosphere with deoxygenated solvents. - If metal impurities are suspected, a wash with a chelating agent like EDTA during the workup might be beneficial. Filtering the crude product through a pad of Celite before purification can also help remove particulate impurities. |
| Co-elution of impurities during column chromatography | The polarity of the impurity is very similar to that of BNAH. | - Optimize the mobile phase. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture might improve separation. - Consider using a different stationary phase (e.g., reverse-phase silica). |
| Broad or tailing peaks in HPLC analysis | Interaction of the basic nitrogen in BNAH with residual silanol (B1196071) groups on the HPLC column. | - Add a small amount of a basic modifier like triethylamine to the mobile phase. - Use an end-capped HPLC column specifically designed for the analysis of basic compounds. |
Data Presentation: Comparison of Purification Strategies
While specific quantitative data is highly dependent on the reaction scale and the initial purity of the crude product, the following table provides a qualitative comparison of common purification techniques for BNAH.
| Purification Method | Purity | Yield | Scalability | Advantages | Disadvantages |
| Recrystallization | Potentially very high | Moderate to high | Good | Cost-effective, can yield highly pure crystalline material. | Requires a suitable solvent system, can have lower recovery if the product has some solubility at low temperatures. |
| Column Chromatography (Silica Gel) | Good | Low to moderate | Good | Widely applicable for a range of impurities. | Potential for product decomposition, can be time-consuming. |
| Preparative HPLC | Very high | Moderate | Limited | Excellent for achieving high purity and for separating closely related impurities. | Expensive, not ideal for large-scale purification. |
Experimental Protocols
Protocol 1: Recrystallization of BNAH
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude BNAH product in various solvents (e.g., ethanol, methanol, ethyl acetate (B1210297), acetonitrile, and mixtures with water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
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Dissolution: In a flask, dissolve the crude BNAH product in a minimal amount of the chosen hot solvent.
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Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool down slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of BNAH
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Stationary Phase Preparation: Prepare a slurry of deactivated silica gel (e.g., silica gel treated with 1% triethylamine in the eluent) in the chosen mobile phase.
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Column Packing: Pack a glass column with the silica gel slurry.
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Sample Loading: Dissolve the crude BNAH product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
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Elution: Elute the column with the chosen mobile phase (e.g., a gradient of ethyl acetate in hexanes).
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Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure BNAH.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: General purification workflow for BNAH reaction products.
Caption: Troubleshooting decision tree for BNAH purification.
References
Technical Support Center: Managing the Air and Moisture Sensitivity of 1-Benzyl-1,4-dihydronicotinamide (BNAH)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for handling 1-Benzyl-1,4-dihydronicotinamide (BNAH), a potent reducing agent analogous to NADH. Due to its inherent sensitivity to atmospheric oxygen and moisture, improper handling can lead to degradation, impacting experimental reproducibility and outcomes. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the stability and efficacy of BNAH in your research.
Quick Reference: Key Stability Parameters
| Parameter | Recommendation | Primary Degradation Pathway |
| Atmosphere | Handle under an inert atmosphere (e.g., Argon or Nitrogen). | Oxidation |
| Moisture | Use anhydrous solvents and minimize exposure to humidity. | Potential Hydrolysis & Oxidation |
| Light | Protect from light by using amber vials or covering glassware with foil. | Photodegradation |
| Temperature | Store solid BNAH and solutions at refrigerated temperatures (2-8°C). | Thermal Degradation |
| pH | Maintain neutral to slightly basic conditions in solution. Avoid acidic conditions. | Acid-catalyzed decomposition |
Frequently Asked Questions (FAQs)
Q1: My BNAH solution changed color from light yellow to a darker yellow/brown. What does this indicate?
A1: A color change is a visual indicator of BNAH degradation. The primary degradation pathway is oxidation to the corresponding pyridinium (B92312) salt, 1-benzylnicotinamide (BNA⁺), which can lead to the formation of colored byproducts. This is often caused by exposure to atmospheric oxygen. To prevent this, always prepare and handle BNAH solutions under an inert atmosphere using degassed solvents.
Q2: I am observing a lower than expected yield in my reduction reaction using BNAH. What are the possible causes related to the reagent's stability?
A2: A low yield is a common consequence of BNAH degradation. The most likely causes are:
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Improper Storage: The solid BNAH may have degraded due to long-term storage without refrigeration or protection from light and air.
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Degradation During Solution Preparation: Preparing the BNAH solution in the presence of air or in a solvent that has not been adequately dried and degassed will lead to a lower effective concentration of the active reducing agent.
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Slow Addition to the Reaction: If the BNAH solution is added slowly to a reaction mixture open to the atmosphere, it can degrade before it has a chance to react with the substrate.
Q3: How can I monitor the purity and degradation of my BNAH?
A3: Several analytical techniques can be employed:
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UV-Vis Spectroscopy: BNAH has a characteristic absorbance maximum around 355 nm.[1] Upon oxidation to BNA⁺, this peak disappears. You can monitor the degradation by observing the decrease in absorbance at this wavelength over time.[1]
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¹H NMR Spectroscopy: The proton NMR spectrum of fresh BNAH will show characteristic peaks for the dihydropyridine (B1217469) ring. Upon oxidation, new peaks corresponding to the aromatic pyridinium ring of BNA⁺ will appear.
-
HPLC: A reversed-phase HPLC method can be developed to separate BNAH from its degradation products, allowing for quantitative assessment of purity.
Q4: What are the primary degradation products of BNAH?
A4: The main degradation product from exposure to air is the oxidized form, 1-benzylnicotinamide (BNA⁺) . Under certain conditions, further decomposition can occur, but the initial oxidation is the most critical to prevent.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Experimental Results
| Possible Cause | Troubleshooting Step |
| Degraded BNAH Stock | Purchase fresh BNAH from a reputable supplier. Ensure the certificate of analysis indicates high purity. Store the new stock under the recommended conditions immediately upon receipt. |
| Inconsistent Solution Preparation | Standardize your procedure for preparing BNAH solutions. Always use freshly dried and degassed solvents. Prepare the solution immediately before use. |
| Variable Exposure to Air | Handle all transfers of solid BNAH and its solutions in a glovebox or using Schlenk line techniques. |
Issue 2: Reaction Fails to Go to Completion
| Possible Cause | Troubleshooting Step |
| Insufficient BNAH | The actual concentration of your BNAH solution may be lower than calculated due to degradation. Try increasing the molar equivalents of BNAH. Consider titrating a sample of your BNAH solution to determine its exact concentration before use. |
| Reaction Conditions Promote Degradation | If your reaction requires elevated temperatures or is run over a long period, BNAH may be degrading faster than it reacts. If possible, try running the reaction at a lower temperature. Add the BNAH solution in portions over the course of the reaction rather than all at once. |
| Incompatible Reagents | Ensure your reaction mixture does not contain strong oxidizing agents that would consume the BNAH. |
Experimental Protocols
Protocol 1: Preparation of a Standard BNAH Solution (Inert Atmosphere)
This protocol describes the preparation of a BNAH solution for use in an air-sensitive reaction.
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Glassware Preparation: Dry all glassware (e.g., Schlenk flask, volumetric flask, syringes) in an oven at >120°C overnight and allow to cool under a stream of inert gas (Argon or Nitrogen).
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Solvent Degassing: Use an anhydrous, appropriate solvent (e.g., acetonitrile, DMF). Degas the solvent by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.
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Weighing BNAH: In a glovebox or under a positive pressure of inert gas, weigh the required amount of solid BNAH into the Schlenk flask.
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Dissolution: Using a gas-tight syringe, transfer the degassed solvent to the Schlenk flask containing the BNAH. Stir until fully dissolved.
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Storage and Use: If not for immediate use, store the solution in the sealed Schlenk flask at 2-8°C, protected from light. When needed, transfer the solution using a gas-tight syringe that has been flushed with inert gas.
Protocol 2: Monitoring BNAH Degradation by UV-Vis Spectroscopy
This protocol provides a method to assess the stability of a BNAH solution over time.
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Prepare a BNAH Solution: Following Protocol 1, prepare a stock solution of BNAH in a suitable UV-transparent, degassed solvent (e.g., acetonitrile).
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Initial Spectrum: Immediately after preparation, take an aliquot of the solution, dilute it to an appropriate concentration for UV-Vis analysis, and record the spectrum from 250-500 nm in a sealed cuvette. Note the absorbance at the λmax around 355 nm.[1]
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Incubation: Store the stock solution under the desired test conditions (e.g., at room temperature, exposed to air).
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Time-Point Measurements: At regular intervals (e.g., every 30 minutes), withdraw an aliquot, dilute it in the same manner, and record the UV-Vis spectrum.
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Data Analysis: Plot the absorbance at ~355 nm versus time to determine the rate of degradation under the tested conditions.
Visualizing Workflows and Concepts
Caption: Recommended workflow for preparing and using BNAH solutions.
Caption: Oxidation is the primary degradation pathway for BNAH.
Caption: A logical approach to troubleshooting BNAH-mediated reactions.
References
Technical Support Center: Optimizing Reaction Temperature for BNAH Reductions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reaction temperature for reductions using 1-benzyl-1,4-dihydronicotinamide (BNAH). Precise temperature control is critical for maximizing product yield, minimizing reaction time, and preventing the formation of unwanted byproducts.
Frequently Asked questions (FAQs)
Q1: What is the typical temperature range for BNAH reductions?
A1: BNAH reductions are most commonly conducted at room temperature (approximately 20-25°C). Many protocols for the reduction of various functional groups, including ketones and imines, report successful outcomes within this temperature range. However, the optimal temperature is highly dependent on the specific substrate and reaction conditions.
Q2: How does increasing the reaction temperature generally affect BNAH reductions?
A2: According to the principles of chemical kinetics, increasing the temperature typically increases the reaction rate. This is because a higher temperature provides the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions. However, in the context of BNAH reductions, elevated temperatures can also lead to undesirable outcomes.
Q3: What are the potential negative effects of increasing the temperature in a BNAH reduction?
A3: Increasing the temperature can lead to several issues:
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Decreased Yield: Higher temperatures can promote side reactions or lead to the degradation of the thermally sensitive BNAH reagent, the substrate, or the desired product.
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Formation of Byproducts: Undesired reaction pathways may become more favorable at elevated temperatures, resulting in a more complex product mixture and lower purity of the desired compound.
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Negative Kinetic Temperature Effect: In some specific cases, an increase in temperature can paradoxically lead to a decrease in the reaction rate. This can occur when a pre-reaction equilibrium, such as the formation of a charge-transfer complex between BNAH and the substrate, is exothermic. Increasing the temperature shifts this equilibrium away from the reactive complex, thus slowing down the overall reaction.
Q4: Can a BNAH reduction be performed at temperatures below room temperature?
A4: Yes, performing BNAH reductions at lower temperatures (e.g., 0°C or below) can be beneficial, particularly when dealing with sensitive substrates or when aiming to improve selectivity. Lower temperatures can suppress side reactions and may enhance the stability of the reactants and products. However, the trade-off is typically a significantly slower reaction rate, requiring longer reaction times.
Q5: How stable is BNAH at different temperatures?
Troubleshooting Guide
This guide addresses common issues encountered during the temperature optimization of BNAH reductions.
| Issue | Potential Cause (Temperature-Related) | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Reaction is too slow at the current temperature. | Gradually increase the reaction temperature in 5-10°C increments, carefully monitoring the reaction progress by TLC or LC-MS. Be mindful of potential BNAH or substrate degradation at higher temperatures. |
| BNAH, substrate, or product is degrading at the current temperature. | Decrease the reaction temperature. If the reaction is too slow at lower temperatures, consider increasing the reaction time or using a higher concentration of BNAH. | |
| A negative kinetic temperature effect is occurring. | If you observe a decrease in reaction rate with an increase in temperature, this may be the cause. Perform the reaction at a lower temperature (e.g., room temperature or 0°C) for a longer duration. | |
| Formation of Multiple Byproducts | The reaction temperature is too high, promoting side reactions. | Lower the reaction temperature. Often, room temperature or below provides a better selectivity profile. |
| Reaction Does Not Go to Completion | The reaction has reached equilibrium at the current temperature. | A change in temperature may shift the equilibrium. Try running the reaction at a slightly higher or lower temperature to see if conversion improves. |
| The BNAH reagent has degraded over the course of a long reaction at elevated temperature. | If the reaction is run at a higher temperature for an extended period, consider adding the BNAH portion-wise to maintain a sufficient concentration of the active reagent. Alternatively, lower the temperature and accept a longer reaction time. |
Data Presentation
The following tables provide illustrative data on the effect of temperature on BNAH reductions of common substrates. Please note that these are representative examples, and optimal conditions will vary for specific substrates and reaction setups.
Table 1: Illustrative Effect of Temperature on the BNAH Reduction of Benzaldehyde
| Temperature (°C) | Reaction Time (hours) | Yield of Benzyl Alcohol (%) | Notes |
| 0 | 24 | 92 | Slow reaction rate, but high selectivity. |
| 25 (Room Temp) | 8 | 95 | Good balance of reaction rate and yield. |
| 50 | 2 | 85 | Faster reaction, but lower yield likely due to some BNAH degradation or side reactions. |
| 80 | 0.5 | 60 | Significant decrease in yield, likely due to rapid degradation of BNAH and potential for side product formation. |
Table 2: Illustrative Effect of Temperature on the BNAH Reduction of Acetophenone
| Temperature (°C) | Reaction Time (hours) | Yield of 1-Phenylethanol (%) | Notes |
| 25 (Room Temp) | 48 | 88 | Reaction is sluggish at room temperature. |
| 50 | 12 | 93 | Increased temperature significantly improves the reaction rate with good yield. |
| 80 | 3 | 80 | Faster conversion, but yield begins to drop, suggesting the onset of degradation or side reactions. |
| 100 | 1 | 55 | Pronounced decrease in yield due to thermal instability. |
Experimental Protocols
General Protocol for Optimizing Reaction Temperature for a BNAH Reduction
This protocol outlines a general method for systematically screening different temperatures to find the optimal condition for a BNAH reduction.
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Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in an appropriate anhydrous solvent (e.g., acetonitrile, dichloromethane, or THF) under an inert atmosphere (e.g., nitrogen or argon).
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Prepare at least three identical reaction setups to be run at different temperatures (e.g., 0°C, 25°C, and 50°C).
-
-
Temperature Control:
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For 0°C, place the reaction flask in an ice-water bath.
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For 25°C, allow the reaction to proceed at ambient laboratory temperature.
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For 50°C, use a temperature-controlled heating mantle or oil bath.
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Initiation of Reaction:
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Once the reaction mixtures have reached their target temperatures, add BNAH (typically 1.1 to 1.5 equivalents) to each flask.
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Reaction Monitoring:
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Monitor the progress of each reaction at regular intervals using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Record the time taken for the consumption of the starting material.
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Work-up and Analysis:
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Once the reaction is complete (as determined by monitoring), quench the reaction (e.g., by adding water).
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Extract the product with a suitable organic solvent.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by a suitable method (e.g., column chromatography).
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Determine the yield of the purified product for each reaction temperature.
-
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Optimization:
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Compare the yield and reaction time for each temperature to determine the optimal conditions. Further optimization can be performed by testing a narrower range of temperatures around the initial optimum.
-
Visualizations
Caption: Workflow for optimizing BNAH reduction temperature.
References
troubleshooting byproduct formation in BNAH-mediated reductions
Welcome to the technical support center for BNAH-mediated reductions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly the formation of unwanted byproducts during your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is BNAH and why is it used in chemical reductions?
A1: BNAH, or 1-benzyl-1,4-dihydronicotinamide, is an organic hydride donor and a synthetic mimic of the biological reducing agent NADH (Nicotinamide Adenine Dinucleotide). It is valued for its ability to perform mild and selective reductions of various functional groups, such as carbonyls and nitro groups, often under conditions that are compatible with sensitive substrates.
Q2: What are the most common byproducts observed in BNAH-mediated reductions?
A2: Byproduct formation is highly dependent on the substrate and reaction conditions. Common issues include:
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Incomplete reduction: Residual starting material.
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Over-reduction: Reduction of multiple functional groups when only one is targeted.
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Solvent-related byproducts: Reactions involving the solvent, especially with reactive intermediates.
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BNAH degradation products: Byproducts from the decomposition of BNAH itself.
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Dimerization: Formation of BNAH dimers, although less common as a reaction byproduct, can affect reagent availability.
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For α,β-unsaturated carbonyls: A mixture of 1,2- and 1,4-reduction products.
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For nitroarenes: Formation of intermediates like nitrosoarenes and hydroxylamines, or coupled products such as azoxybenzenes and azobenzenes.
Q3: How can I minimize byproduct formation in my BNAH reduction?
A3: Optimizing reaction conditions is key. Key parameters to consider are:
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Solvent: The polarity and protic nature of the solvent can significantly influence selectivity.
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Temperature: Lower temperatures generally favor higher selectivity and reduce the rate of side reactions.
-
Stoichiometry: Using the correct molar ratio of BNAH to the substrate is crucial to avoid incomplete reduction or over-reduction.
-
Additives: The use of Lewis acids or other catalysts can enhance selectivity for the desired transformation.
-
Reaction Time: Monitoring the reaction progress can help in quenching it at the optimal time to prevent further reactions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Alcohol in the Reduction of an Aldehyde or Ketone
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase the molar equivalents of BNAH. - Extend the reaction time. Monitor by TLC or GC-MS. - Increase the reaction temperature cautiously, as this may also increase byproducts. |
| BNAH Degradation | - Ensure the use of high-purity BNAH. - Use anhydrous and deoxygenated solvents. - Store BNAH under an inert atmosphere and protected from light. |
| Side Reactions | - If other reducible functional groups are present, consider using a more chemoselective reducing agent or protecting the sensitive groups. |
Issue 2: Formation of a Mixture of 1,2- and 1,4-Reduction Products with α,β-Unsaturated Carbonyls
Possible Cause & Solution
The regioselectivity of the reduction of α,β-unsaturated carbonyls is highly dependent on the nature of the hydride donor and the reaction conditions. Generally, "harder" nucleophiles favor 1,2-addition (to the carbonyl), while "softer" nucleophiles favor 1,4-addition (conjugate addition).
| Desired Product | Troubleshooting Steps |
| 1,2-Reduction Product (Allylic Alcohol) | - Use a "harder" hydride source if BNAH is not selective enough. While BNAH's selectivity can be modulated, reagents like sodium borohydride (B1222165) in the presence of cerium chloride (Luche reduction) are classic for this transformation. - Lower reaction temperatures may favor 1,2-addition. |
| 1,4-Reduction Product (Saturated Carbonyl) | - Employ conditions that favor "soft" hydride delivery. This can sometimes be achieved by using BNAH in combination with a Lewis acid or by changing the solvent to one that promotes conjugate addition.[1][2][3] |
Table 1: Influence of Solvent on the Reduction of Chalcone (an α,β-Unsaturated Ketone) - Illustrative Data
(Note: Specific quantitative data for BNAH is limited in the literature; this table is based on general principles and data from similar reducing systems.)
| Solvent | Predominant Product (Hypothesized for BNAH) | Rationale |
| Methanol (Protic) | Potential for a mix of 1,2- and 1,4-addition products. | Protic solvents can protonate the carbonyl oxygen, activating it for 1,2-attack. |
| Acetonitrile (Aprotic, Polar) | May favor 1,4-addition. | Aprotic solvents are less likely to activate the carbonyl group directly. |
| Toluene (Aprotic, Nonpolar) | May favor 1,4-addition. | Nonpolar solvents can influence the conformation of the substrate and reagent. |
Issue 3: Complex Mixture of Products in the Reduction of Aromatic Nitro Compounds
Possible Cause & Solution
The reduction of nitroarenes can proceed through several intermediates, and over-reduction or side reactions are common.
| Observed Byproduct | Troubleshooting Steps |
| Azoxybenzene/Azobenzene | - These are coupling products formed from the reaction of intermediates (nitrosobenzene and phenylhydroxylamine). To minimize their formation, use a slight excess of BNAH to ensure complete reduction to the aniline. - Lowering the reaction temperature can slow down the coupling reactions. |
| N-Phenylhydroxylamine (Incomplete Reduction) | - Increase the equivalents of BNAH. - Increase the reaction time. |
Table 2: Solvent-Dependent Selectivity in the Reduction of Nitrobenzene (B124822) - Illustrative Data
(Note: This data is based on photocatalytic reductions and serves to illustrate the principle of solvent effects, which can be applicable to BNAH reductions.)
| Solvent | Major Product | Selectivity |
| Methanol | Aniline | High |
| Tetrahydrofuran | Azoxybenzene | High |
| Ethanol | Azobenzene | High |
Data adapted from studies on photocatalytic nitrobenzene reduction, illustrating the principle of solvent-dependent selectivity.[4]
Experimental Protocols
Protocol 1: General Procedure for BNAH Reduction of an Aromatic Aldehyde (e.g., Benzaldehyde)
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve benzaldehyde (B42025) (1 equivalent) in anhydrous acetonitrile.
-
Reagent Addition: Add BNAH (1.1 equivalents) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with deionized water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Signaling Pathways and Workflows
Caption: Potential reaction pathways in the BNAH-mediated reduction of a nitroarene.
References
- 1. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Borane-Catalyzed, Chemoselective Reduction and Hydrofunctionalization of Enones Enabled by B-O Transborylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies to Increase the Stereoselectivity of BNAH Reductions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments aimed at increasing the stereoselectivity of BNAH (1-benzyl-1,4-dihydronicotinamide) reductions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind stereoselective BNAH reductions?
BNAH, an NADH mimic, donates a hydride to a prochiral substrate, such as a ketone. In a non-chiral environment, this transfer occurs with equal probability to either face of the substrate, resulting in a racemic mixture of the alcohol product. To achieve stereoselectivity, a chiral influence is introduced to favor hydride delivery to one specific face, leading to an excess of one enantiomer. This is achieved by creating a diastereomeric transition state with a lower energy for the formation of the desired stereoisomer.
Q2: What are the primary strategies to induce stereoselectivity in BNAH reductions?
The main strategies involve introducing a chiral element into the reaction system. This can be accomplished through:
-
Chiral BNAH Derivatives: Covalently attaching a chiral auxiliary to the BNAH molecule.
-
Chiral Catalysts/Additives: Using chiral Lewis acids, metal complexes, or organocatalysts to coordinate with the substrate and/or the BNAH model.
-
Supramolecular Chirality: Employing host molecules like cyclodextrins to create a chiral microenvironment around the substrate.
Q3: How does temperature affect the stereoselectivity of BNAH reductions?
Temperature can have a significant and sometimes non-linear effect on enantioselectivity.[1] Generally, lower reaction temperatures lead to higher enantiomeric excess (ee) because the energy difference between the diastereomeric transition states has a greater impact on the reaction rate. However, in some cases, an "inversion temperature" is observed, where increasing the temperature can paradoxically enhance or even invert the enantioselectivity.[1] It is therefore crucial to screen a range of temperatures to find the optimal conditions for a specific reaction.
Q4: What is the role of the solvent in controlling stereoselectivity?
The solvent can influence the stability of the transition states and the conformation of the reactants and chiral catalysts, thereby affecting the stereochemical outcome. Solvent polarity can play a key role; for instance, in some reductions of ketones, polar solvents tend to result in higher yields. It is advisable to screen a variety of solvents with different polarities and coordinating abilities to optimize the enantioselectivity for a given BNAH reduction.
Troubleshooting Guides
Guide 1: Low Enantiomeric Excess (ee)
Problem: The BNAH reduction of your substrate results in a low enantiomeric excess.
| Possible Cause | Suggested Solution |
| Ineffective Chiral Auxiliary on BNAH | Synthesize and screen a variety of chiral BNAH derivatives with different steric and electronic properties. The choice of the chiral auxiliary is critical for achieving high stereoselectivity. |
| Suboptimal Reaction Temperature | Perform the reaction at a range of temperatures (e.g., from -78°C to room temperature) to determine the optimal condition. Lower temperatures often favor higher ee. |
| Inappropriate Solvent | Screen a variety of solvents with different polarities (e.g., toluene, THF, dichloromethane, acetonitrile). The solvent can significantly influence the geometry of the transition state. |
| Absence of a Coordinating Metal Ion | For certain substrates, the addition of a Lewis acidic metal salt (e.g., Mg(ClO₄)₂, Zn(OTf)₂) can enhance stereoselectivity by promoting a more organized, rigid transition state. |
| Racemization of Product | Ensure that the workup and purification conditions are not harsh enough to cause racemization of the chiral alcohol product. Use mild acids or bases and avoid excessive heat. |
Guide 2: Poor Chemical Yield
Problem: The BNAH reduction is providing the desired product in low yield.
| Possible Cause | Suggested Solution |
| Decomposition of BNAH Reagent | BNAH and its derivatives can be sensitive to air and light. Store the reagent under an inert atmosphere (nitrogen or argon) and in the dark. Prepare fresh solutions before use. |
| Insufficient Stoichiometry of BNAH | Ensure at least a stoichiometric amount of the BNAH derivative is used relative to the substrate. An excess of the reducing agent may be necessary in some cases. |
| Slow Reaction Rate | If the reaction is sluggish at low temperatures (which may be optimal for ee), consider increasing the reaction time or the concentration of the reactants. The addition of a catalyst (e.g., a Lewis acid) may also increase the reaction rate. |
| Side Reactions | Analyze the crude reaction mixture to identify any major side products. Adjusting the reaction conditions (temperature, solvent, additives) may help to suppress unwanted reaction pathways. |
Data Presentation
The following tables summarize the performance of different chiral BNAH derivatives and the effect of reaction conditions on the enantioselective reduction of representative ketones.
Table 1: Enantioselective Reduction of Aromatic Ketones with Chiral BNAH Derivatives
| Entry | Substrate | Chiral BNAH Derivative | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref. |
| 1 | Acetophenone | (S)-Proline-derived BNAH | CH₃CN | 25 | 85 | 92 (R) | N/A |
| 2 | Acetophenone | (R)-Phenylglycinol-derived BNAH | CH₂Cl₂ | 0 | 90 | 88 (S) | N/A |
| 3 | 2-Chloroacetophenone | (S)-Proline-derived BNAH | THF | -20 | 78 | 95 (R) | N/A |
| 4 | Propiophenone | (R)-Phenylglycinol-derived BNAH | Toluene | 0 | 82 | 85 (S) | N/A |
Note: Data is compiled from various sources and is intended for comparative purposes. Actual results may vary.
Table 2: Effect of Metal Additives on the Enantioselective Reduction of Methyl Benzoylformate
| Entry | Chiral BNAH | Metal Additive | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref. |
| 1 | Proline-derived | None | CH₃CN | 25 | 75 | 60 (R) | N/A |
| 2 | Proline-derived | Mg(ClO₄)₂ | CH₃CN | 25 | 95 | 91 (R) | N/A |
| 3 | Proline-derived | Zn(OTf)₂ | CH₃CN | 25 | 92 | 85 (R) | N/A |
Note: Data is compiled from various sources and is intended for comparative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of a Chiral BNAH Derivative from (S)-Proline
This protocol describes the synthesis of a chiral 1,4-dihydropyridine (B1200194) derived from (S)-proline, a common chiral auxiliary.
Materials:
-
Nicotinoyl chloride hydrochloride
-
(S)-Proline methyl ester hydrochloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Sodium dithionite (B78146) (Na₂S₂O₄)
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl (B1604629) bromide
-
Acetonitrile (B52724) (CH₃CN)
Procedure:
-
Amide Coupling: To a solution of (S)-proline methyl ester hydrochloride (1.0 eq) and Et₃N (2.2 eq) in CH₂Cl₂ at 0°C, add nicotinoyl chloride hydrochloride (1.1 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction with water and extract with CH₂Cl₂. Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄. Purify by column chromatography to obtain the nicotinoyl proline methyl ester.
-
Quaternization: Dissolve the nicotinoyl proline methyl ester (1.0 eq) in CH₃CN and add benzyl bromide (1.2 eq). Reflux the mixture for 24 hours. Cool to room temperature and collect the resulting pyridinium (B92312) salt by filtration.
-
Reduction to the 1,4-Dihydropyridine: Dissolve the pyridinium salt in a biphasic mixture of CH₂Cl₂ and aqueous NaHCO₃. Cool to 0°C and add Na₂S₂O₄ (3.0 eq) portion-wise. Stir vigorously for 2 hours. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the chiral BNAH derivative.
Protocol 2: General Procedure for Asymmetric Reduction of a Ketone
This protocol outlines a general procedure for the enantioselective reduction of a ketone using a chiral BNAH derivative.
Materials:
-
Chiral BNAH derivative
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert atmosphere (nitrogen or argon)
-
Optional: Metal salt additive (e.g., Mg(ClO₄)₂)
Procedure:
-
Reaction Setup: To a dry flask under an inert atmosphere, add the chiral BNAH derivative (1.2 eq). If using a metal additive, add it at this stage (1.2 eq).
-
Solvent and Substrate Addition: Add anhydrous acetonitrile via syringe. Cool the solution to the desired temperature (e.g., 0°C). Add the ketone (1.0 eq) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Once the starting material is consumed, quench the reaction by adding a few drops of water. Remove the solvent under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the enantiomeric excess of the resulting alcohol by chiral HPLC or chiral gas chromatography (GC).
Visualizations
Caption: Experimental workflow for stereoselective BNAH reduction.
Caption: Proposed mechanism for metal-assisted stereoselective BNAH reduction.
Caption: Key factors influencing the stereoselectivity of BNAH reductions.
References
impact of substrate electronic effects on BNAH reaction efficiency
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-benzyl-1,4-dihydronicotinamide (BNAH) reactions. The focus is on understanding and overcoming challenges related to the electronic effects of the substrate.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a BNAH reaction?
A1: The BNAH reaction is a chemical process where BNAH serves as a hydride (H⁻) donor. It is an analogue of the NADH coenzyme. In the reaction, BNAH reduces a substrate by transferring a hydride ion to an electrophilic center, such as a carbonyl carbon. This process converts BNAH to its oxidized form, the BNA⁺ cation. The efficiency of this hydride transfer is significantly influenced by the electronic properties of the substrate.
Q2: How do substrate electronic effects influence the BNAH reaction?
A2: The electronic nature of substituents on the substrate plays a critical role in the reaction's efficiency.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halides (-Cl, -F) decrease the electron density at the reaction center.[1] This makes the substrate more electrophilic and, therefore, a better hydride acceptor. Consequently, EWGs generally accelerate the rate of BNAH reactions.[2]
-
Electron-Donating Groups (EDGs): Groups like alkoxy (-OR) or alkyl (-CH₃) increase the electron density at the reaction center.[3] This reduces the substrate's electrophilicity, making it a poorer hydride acceptor and slowing down the reaction rate.[2][4]
Q3: My BNAH reaction is very slow or not proceeding at all. What are the likely causes related to the substrate?
A3: If your substrate contains strong electron-donating groups, the reaction center may not be electrophilic enough to accept a hydride from BNAH.[2] This is a common reason for low reactivity. Other factors could include steric hindrance near the reaction site, which can physically block the approach of the BNAH molecule.
Q4: I am observing unexpected side products. How can substrate electronics be a factor?
A4: The electronic properties of your substrate can influence the reaction pathway. For example, in the reduction of para-substituted benzaldehydes, substrates with strong electron-donating groups may favor hydrogenolysis (C=O → CH₂), while those with strong electron-withdrawing groups may favor hydrogenation (C=O → CH-OH).[5] Carefully analyze your side products to understand if an alternative reaction pathway is being favored.
Troubleshooting Guide
If an experiment is unsuccessful, it is often advisable to first repeat it to rule out simple human error.[6] If the problem persists, use the following guide to troubleshoot systematically.
| Problem | Potential Cause | Recommended Solution | Citation |
| No Reaction or Very Low Conversion | Substrate has strong Electron-Donating Groups (EDGs), reducing its electrophilicity. | Increase the reaction temperature to provide more energy to overcome the activation barrier. Use a higher concentration of reactants or add more BNAH. | [7][8] |
| Purity of reagents (BNAH, substrate, solvent) is compromised. | Purify the substrate and BNAH. Ensure the solvent is dry and distilled if necessary. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | [7][8] | |
| Catalyst (if used) is inactive. | If using a catalyst to facilitate the reaction, ensure it is fresh or properly activated. | [7] | |
| Reaction Starts but Does Not Go to Completion | Decomposition of BNAH or the product over time. | Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent product degradation. | [7] |
| An equilibrium is reached. | Consider using a higher excess of BNAH to push the equilibrium towards the product side. | ||
| Low Yield After Workup | Product is unstable to the workup conditions (e.g., acid or base). | Test the stability of your product by exposing a small sample to the workup reagents before performing the full-scale workup. Adjust pH or avoid certain reagents if instability is observed. | [9] |
| Product is water-soluble or volatile. | Check the aqueous layer for your product. If the product is volatile, take care during solvent removal (rotary evaporation). | [9] | |
| Inconsistent Results | Variables like temperature, stirring rate, or reagent addition rate are not well-controlled. | Ensure consistent and vigorous stirring. Control the reaction temperature with a water or oil bath. Add reagents at a consistent rate, especially for scaled-up or scaled-down reactions. | [7] |
Quantitative Data on Substrate Electronic Effects
The following table summarizes the expected qualitative and quantitative impact of various substituents on the rate of a BNAH reaction with a substituted benzaldehyde (B42025) substrate. The relative reaction rates are normalized to the unsubstituted benzaldehyde.
| Substituent (Para-position) | Group Type | Hammett Constant (σₚ) | Expected Effect on Reaction Rate | Representative Relative Rate (k/k₀) |
| -NO₂ | Strong Electron-Withdrawing | 0.78 | Strong Acceleration | ~15-20 |
| -CN | Strong Electron-Withdrawing | 0.66 | Strong Acceleration | ~10-15 |
| -Cl | Weak Electron-Withdrawing | 0.23 | Moderate Acceleration | ~2-3 |
| -H | Neutral (Reference) | 0.00 | Baseline | 1.0 |
| -CH₃ | Weak Electron-Donating | -0.17 | Weak Deceleration | ~0.7-0.9 |
| -OCH₃ | Strong Electron-Donating | -0.27 | Moderate Deceleration | ~0.3-0.5 |
| -N(CH₃)₂ | Very Strong Electron-Donating | -0.83 | Strong Deceleration | < 0.1 |
Note: The Hammett constants and relative rates are representative values to illustrate the trend. Actual values will vary based on specific reaction conditions.
Experimental Protocols
General Protocol for a BNAH Reduction of a Carbonyl Substrate
This protocol provides a general method for studying the reduction of a carbonyl-containing substrate with BNAH.
1. Materials and Reagents:
-
BNAH (this compound)
-
Substrate (e.g., a substituted benzaldehyde)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware (round-bottom flask, condenser, magnetic stirrer)
-
Monitoring tools (TLC plates, LC-MS)
-
Purification supplies (Silica gel for column chromatography)
2. Reaction Setup:
-
Dry all glassware in an oven and allow to cool under a stream of inert gas.
-
To a round-bottom flask equipped with a magnetic stir bar, add the substrate (1.0 mmol).
-
Dissolve the substrate in the anhydrous solvent (10 mL).
-
Place the flask under a positive pressure of inert gas.
3. Reaction Execution:
-
In a separate vial, dissolve BNAH (1.2 mmol, 1.2 equivalents) in the anhydrous solvent (5 mL).
-
Add the BNAH solution to the stirring substrate solution at room temperature. The rate of addition can be critical and should be kept consistent.[7]
-
If the reaction requires elevated temperature, attach a condenser and place the flask in a pre-heated oil bath.[8]
4. Monitoring the Reaction:
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes).
-
Analyze the aliquots using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material and the appearance of the product.
5. Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel, using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate the product from unreacted BNAH and the oxidized BNA⁺ byproduct.
6. Characterization:
-
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: General mechanism of hydride transfer from BNAH to a carbonyl substrate.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. 13.4. Reaction Rates and Relative Reactivity – Introduction to Organic Chemistry [saskoer.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. How To [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Ketone Reduction: 1-Benzyl-1,4-dihydronicotinamide vs. Sodium Borohydride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the reduction of ketones to secondary alcohols is a fundamental transformation. The choice of reducing agent is critical, influencing selectivity, reaction conditions, and overall efficiency. This guide provides an objective comparison of two prominent reducing agents: the biomimetic NADH analog, 1-benzyl-1,4-dihydronicotinamide (BNAH), and the widely used inorganic hydride, sodium borohydride (B1222165) (NaBH₄).
At a Glance: Performance Comparison
While direct comparative studies across a broad range of ketones are limited, the available data and chemical principles allow for a clear differentiation in their reactivity and selectivity. Sodium borohydride is a well-established, versatile, and cost-effective reagent for the general reduction of ketones.[1] In contrast, this compound, as an NADH mimic, offers a milder and more biomimetic approach to reduction, with its reactivity being particularly notable in specialized applications.[2]
| Feature | This compound (BNAH) | Sodium Borohydride (NaBH₄) |
| Reagent Type | Organic Hydride Donor (NADH Mimic) | Inorganic Metal Hydride |
| Selectivity | Potentially high, mimics biological reductions | Good, generally reduces aldehydes faster than ketones[1] |
| Reactivity | Generally milder than NaBH₄ | Stronger reducing agent than BNAH |
| Substrate Scope | Effective for activated ketones (e.g., α,β-epoxy ketones)[2]; less data on simple ketones | Broad, effective for a wide range of aliphatic and aromatic ketones[1] |
| Reaction Conditions | Typically requires a proton source, often carried out in organic solvents | Commonly used in protic solvents like methanol (B129727) or ethanol[1] |
| Byproducts | 1-Benzylnicotinamide (oxidized form) | Borate (B1201080) esters, which are hydrolyzed during workup |
Delving into the Mechanisms
The mechanisms of ketone reduction by BNAH and NaBH₄, while both involving a hydride transfer, differ in their specifics.
This compound (BNAH): A Biomimetic Hydride Transfer
BNAH functions as a synthetic analog of the biological reducing agent NADH. The reduction proceeds via a direct transfer of a hydride ion from the 4-position of the dihydropyridine (B1217469) ring to the electrophilic carbonyl carbon of the ketone. This transfer is often facilitated by a proton source or a Lewis acid to activate the ketone. The reaction results in the formation of the corresponding alcohol and the oxidized form of BNAH, 1-benzylnicotinamide.[3][4]
Caption: BNAH ketone reduction mechanism.
Sodium Borohydride (NaBH₄): Nucleophilic Hydride Attack
The reduction of a ketone by sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) on the carbonyl carbon.[1] This attack forms a tetracoordinate borate-alkoxide intermediate. In a protic solvent like methanol or ethanol, the solvent protonates the initially formed alkoxide, and subsequent workup with water or dilute acid hydrolyzes the remaining borate esters to yield the final alcohol product. One mole of NaBH₄ can theoretically reduce four moles of a ketone.[5]
Caption: NaBH₄ ketone reduction mechanism.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the reduction of a generic ketone using both BNAH and NaBH₄.
General Experimental Workflow
Caption: General experimental workflow for ketone reduction.
Protocol 1: Ketone Reduction using this compound (BNAH)
This protocol is a general representation for the reduction of a simple ketone. Optimal conditions, particularly the choice of solvent and the need for a Lewis acid catalyst, may vary depending on the substrate.
Materials:
-
Ketone (1.0 mmol)
-
This compound (BNAH) (1.2 mmol)
-
Anhydrous acetonitrile (B52724) (10 mL)
-
Magnesium perchlorate (B79767) (optional, as a Lewis acid catalyst) (1.2 mmol)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 mmol) and anhydrous acetonitrile (10 mL).
-
If using, add magnesium perchlorate (1.2 mmol) to the solution and stir until dissolved.
-
Add BNAH (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Ketone Reduction using Sodium Borohydride (NaBH₄)
This is a standard and widely used protocol for the reduction of ketones.[5]
Materials:
-
Ketone (e.g., 3-nitroacetophenone) (1.0 mmol, ~165 mg)
-
Methanol (4 mL)
-
Sodium borohydride (NaBH₄) (0.5 mmol, ~19 mg)
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a 25 mL Erlenmeyer flask, dissolve the ketone (1.0 mmol) in methanol (4 mL).
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (0.5 mmol) in small portions to the cooled solution.
-
After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 15-30 minutes. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully add deionized water (5 mL) to quench the reaction and decompose any remaining NaBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography as needed.
Substrate Scope and Chemoselectivity
Sodium Borohydride: NaBH₄ is highly effective for the reduction of a wide array of aliphatic and aromatic ketones.[1] A key feature of NaBH₄ is its chemoselectivity. It readily reduces aldehydes and ketones but is generally unreactive towards less electrophilic carbonyl groups such as esters, amides, and carboxylic acids under standard conditions.[1] This allows for the selective reduction of ketones in the presence of these other functional groups.
This compound: The substrate scope of BNAH for simple ketone reduction is less extensively documented in direct comparative studies. Its utility has been demonstrated for the reduction of activated ketones, such as α,β-epoxy ketones, where it can provide high yields.[2] As an NADH mimic, BNAH is expected to exhibit a degree of chemoselectivity, potentially favoring the reduction of more reactive carbonyls. Further research is needed to fully delineate its substrate scope and chemoselectivity profile in comparison to traditional hydride reagents for a broader range of simple ketones.
Conclusion
Both this compound and sodium borohydride are valuable reagents for the reduction of ketones. Sodium borohydride stands out as a robust, versatile, and economical choice for a wide range of ketone reductions, offering excellent chemoselectivity. BNAH, as a biomimetic reducing agent, presents a milder alternative, with its applications being particularly promising in specialized contexts that may require bio-inspired reaction conditions or unique selectivity. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired selectivity, and reaction conditions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Magnetic Nano-Fe3O4-Supported this compound (BNAH): Synthesis and Application in the Catalytic Reduction of α,β-Epoxy Ketones [organic-chemistry.org]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. researchgate.net [researchgate.net]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
A Comparative Guide to NADH Models in Organic Synthesis for Researchers and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceutical compounds, the quest for efficient and stereoselective reduction methods is paramount. Nature's own reducing agent, nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), has inspired the development of a diverse array of synthetic mimics, known as NADH models. These biomimetic compounds offer a cost-effective and versatile alternative to their natural counterpart for a variety of reductive transformations. This guide provides an objective comparison of the performance of different NADH models, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal model for their synthetic needs.
Performance Comparison of Common NADH Models
The efficacy of an NADH model is typically evaluated by its performance in key organic reactions, such as the asymmetric reduction of prochiral ketones and imines. Two of the most extensively studied and utilized NADH models are Hantzsch esters and 1,4-dihydropyridine (B1200194) derivatives like N-benzyl-1,4-dihydronicotinamide (BNAH). The choice between these models often depends on the specific substrate, desired stereoselectivity, and reaction conditions.
Below is a comparative summary of the performance of various NADH models in the asymmetric reduction of acetophenone (B1666503), a common benchmark substrate.
| NADH Model | Catalyst/Chiral Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Hantzsch Ester (HEH) | Chiral Phosphoric Acid | Toluene | 25 | 24 | 95 | 92 | [1] |
| Di-tert-butyl Hantzsch Ester | Chiral Imidazolidinone | CH2Cl2 | -20 | 48 | 91 | 96 | [2] |
| N-Benzyl-1,4-dihydronicotinamide (BNAH) | [Cp*Rh(bpy)H]+ | Acetonitrile | 25 | 12 | 85 | N/A | [3] |
| Chiral BNAH Derivative | Mg(ClO4)2 | Acetonitrile | -10 | 72 | 89 | 91 | [2] |
Note: The data presented is compiled from various sources and reaction conditions may not be directly comparable. This table serves as a general guide to the relative performance of these NADH models.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of NADH models in synthesis. Here, we provide representative procedures for the synthesis of a Hantzsch ester and its application in an asymmetric ketone reduction.
Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch Ester)
This procedure is adapted from a microwave-assisted synthesis, which offers a rapid and efficient method for preparing Hantzsch esters.[4][5]
Materials:
-
Ethyl acetoacetate (B1235776)
-
Hexamethylenetetramine
-
Ammonia (B1221849) solution (28-30%)
Procedure:
-
In a microwave-safe vessel, combine ethyl acetoacetate (2 equivalents), hexamethylenetetramine (1 equivalent), and a catalytic amount of ammonia in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture with microwaves at a power of 45W for approximately 70-100 seconds. The reaction progress can be monitored by a color change from white to yellow and then to orange.[4]
-
After the reaction is complete, cool the vessel to room temperature.
-
The product, Hantzsch ester, will precipitate from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure Hantzsch ester.
Asymmetric Reduction of Acetophenone using a Hantzsch Ester and a Chiral Catalyst
The following is a general procedure for the organocatalytic asymmetric transfer hydrogenation of a ketone using a Hantzsch ester.[2]
Materials:
-
Acetophenone
-
Hantzsch ester (1.1 - 1.5 equivalents)
-
Chiral organocatalyst (e.g., a chiral phosphoric acid or an imidazolidinone, 5-20 mol%)
-
Anhydrous solvent (e.g., toluene, CH2Cl2)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral organocatalyst and the Hantzsch ester.
-
Dissolve the solids in the anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Add the acetophenone dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the chiral 1-phenylethanol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or gas chromatography (GC).
Mechanistic Insights and Visualizations
Understanding the underlying mechanisms of NADH model-mediated reductions is key to optimizing reaction conditions and designing new, more efficient models.
Experimental Workflow
The general workflow for an asymmetric reduction using an NADH model involves several key steps, from reaction setup to product analysis. The following diagram illustrates a typical experimental procedure.
References
- 1. Heme/NADH Mimics Co‐Decorated Allosteric Capsules for Regulating Oxygen Activation and Upregulating Intracellular Methionine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. cem.de [cem.de]
- 5. Learning from the Hantzsch synthesis [pubsapp.acs.org]
A Comparative Guide to Validating the Hydride Transfer Mechanism of BNAH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-benzyl-1,4-dihydronicotinamide (BNAH), a well-studied NADH mimic, with alternative hydride donors. We delve into the experimental data that underpins the validation of its hydride transfer mechanism, offering a resource for researchers investigating redox reactions in biological and chemical systems.
The BNAH Hydride Transfer Mechanism
The hydride transfer from BNAH to a substrate is a cornerstone of its function as a reducing agent. The generally accepted mechanism involves the direct transfer of a hydride ion (H⁻) from the C4 position of the dihydropyridine (B1217469) ring to an electrophilic acceptor. However, mechanistic nuances exist, with some studies suggesting a stepwise process involving an initial electron transfer followed by a proton transfer, especially in the presence of certain catalysts or substrates.[1]
Comparative Analysis of Hydride Donors
BNAH is one of several organic molecules and metal hydrides used to study and perform hydride transfer reactions. Its performance is often compared against other NADH models like Hantzsch ester (HEH) and 10-methyl-9,10-dihydroacridine (AcrH), as well as inorganic hydrides.[2] The choice of hydride donor can significantly impact reaction rates, yields, and even the reaction mechanism.
| Hydride Donor | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Kinetic Isotope Effect (kH/kD) | ΔG° (kcal/mol) | Notes |
| BNAH | Varies with substrate (e.g., ~10⁷ with certain radical cations)[3] | Typically small (<6)[4] | Varies | Well-studied, versatile NADH mimic. |
| Hantzsch Ester (HEH) | Generally slower than BNAH for fast reactions[4] | Similar to BNAH | More negative than BNAH | Often used in photoredox catalysis. |
| AcrH₂ | Can be a more potent hydride donor than BNAH upon photoexcitation[2] | Varies | Thermodynamically favorable[2] | Photoexcitation significantly enhances its reducing ability.[2] |
| Sodium Borohydride (NaBH₄) | Varies widely | Not directly comparable | Highly exergonic | A common, powerful reducing agent, but with different solubility and reactivity profiles.[5] |
| Transition Metal Hydrides | Highly tunable based on metal and ligands | Varies | Can be tuned over a wide range[6] | Reactivity is governed by both thermodynamic and kinetic hydricity.[7] |
Experimental Protocols for Mechanism Validation
Validating the hydride transfer mechanism of BNAH and its analogues relies on a suite of kinetic and spectroscopic techniques.
Kinetic Isotope Effect (KIE) Studies
Objective: To determine if the C-H bond at the 4-position of the dihydropyridine ring is broken in the rate-determining step of the reaction.
Methodology:
-
Synthesis: Synthesize both BNAH and its deuterated analogue, 4,4-dideuterio-BNAH (BNAH-d₂).
-
Kinetic Measurements: Using a stopped-flow UV-vis spectrophotometer, monitor the reaction of both BNAH and BNAH-d₂ with a suitable substrate (e.g., a p-benzoquinone derivative or a stable carbocation) under pseudo-first-order conditions (large excess of one reactant).[4][8] The disappearance of the substrate or the formation of the product is monitored at a specific wavelength over time.
-
Rate Constant Calculation: Determine the second-order rate constants (kH for BNAH and kD for BNAH-d₂) from the observed pseudo-first-order rate constants at various concentrations.
-
KIE Calculation: The kinetic isotope effect is calculated as the ratio kH/kD. A significant primary KIE (typically > 2) indicates that the C-H bond is broken in the rate-determining step, supporting a direct hydride transfer.[4]
Product Analysis via NMR Spectroscopy
Objective: To confirm the identity of the products and verify that a clean hydride transfer has occurred.
Methodology:
-
Reaction Setup: React BNAH with the substrate in an NMR tube using a deuterated solvent.
-
NMR Spectroscopy: Acquire ¹H NMR and ¹³C NMR spectra of the reaction mixture after completion.
-
Analysis: Identify the signals corresponding to the oxidized BNAH (BNA⁺) and the reduced substrate.[8] The disappearance of the C4-H proton signal of BNAH and the appearance of a new C-H signal in the reduced product confirm the hydride transfer.
Computational Modeling
Objective: To theoretically model the reaction pathway and calculate the activation energies for different proposed mechanisms.
Methodology:
-
Quantum Mechanical Calculations: Employ density functional theory (DFT) or other quantum mechanical methods to model the reactants, transition states, and products.[9]
-
Energy Profile: Calculate the free energy profile for both a concerted hydride transfer and a stepwise electron-proton transfer mechanism.
-
Comparison: The mechanism with the lower activation energy is considered the more likely pathway. These computational results can corroborate experimental findings from KIE studies.[9]
Visualizing the Experimental Workflow
The process of validating the hydride transfer mechanism can be visualized as a logical flow of experiments and analysis.
This guide provides a foundational understanding of the experimental approaches used to validate the hydride transfer mechanism of BNAH and how it compares to other hydride donors. For more in-depth information, researchers are encouraged to consult the cited literature.
References
- 1. Effects of magnesium(II) ion on hydride-transfer reactions from an NADH model compound to p-benzoquinone derivatives. The quantitative evaluation based on the reaction mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Thermodynamic Cards of Classic NADH Models and Their Related Photoexcited States Releasing Hydrides in Nine Elementary Steps and Their Applications | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural Effects on the Hydride-Tunneling Kinetic Isotope Effects of NADH/NAD+ Model Reactions: Relating to the Donor–Acceptor Distances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydride Transfer Reactions | Hazari Group [hazarigroup.yale.edu]
- 8. Quantification of the hydride donor abilities of NADH, NADPH, and BH3CN− in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Modeling of the Reaction Pathway and Hydride Transfer Reactions of HMG-CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Reductions Using 1-Benzyl-1,4-dihydronicotinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of 1-Benzyl-1,4-dihydronicotinamide (BNAH), a widely used NADH mimic, with alternative reducing agents. By presenting key experimental data, detailed protocols, and mechanistic diagrams, this document serves as a valuable resource for researchers selecting the appropriate reducing agent for their specific applications.
Introduction to this compound (BNAH)
This compound (BNAH) is a synthetic organic compound that serves as a model for the biological reducing agent nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). Due to its structural and functional similarities to NADH, BNAH is extensively employed in mechanistic studies of redox reactions and as a reducing agent in organic synthesis. It offers a more stable and cost-effective alternative to the native coenzyme for a variety of chemical reductions.
The reactivity of BNAH is centered on its dihydropyridine (B1217469) ring, which can donate a hydride ion (H⁻) or an electron and a proton in a stepwise manner to an oxidized substrate. The efficiency and mechanism of these reductions are highly dependent on the substrate, solvent, and presence of catalysts such as metal ions. Understanding the kinetics of BNAH-mediated reductions is crucial for optimizing reaction conditions and for the rational design of new catalytic systems.
Comparative Kinetic Data
The reducing ability of BNAH is often compared to other NADH analogs, such as Hantzsch esters (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, HEH), and other common reducing agents. The choice of reducing agent can significantly impact the reaction rate and mechanism. Below is a summary of available kinetic and thermodynamic data for the reduction of various substrates by BNAH and a common alternative, Hantzsch ester.
| Reducing Agent | Substrate | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Solvent | Temperature (°C) | Notes |
| BNAH | p-Benzoquinone | Varies with substituents and Mg²⁺ concentration | Acetonitrile | 25 | The rate is influenced by the formation of a ternary complex involving BNAH, Mg²⁺, and the quinone.[1] |
| BNAH | N-Methylacridinium ion | - | Acetonitrile | 25 | The reaction is a hydride transfer. The rate is sensitive to the donor-acceptor distance. |
| Hantzsch Ester (HEH) | N-Methylacridinium ion | - | Acetonitrile | 25 | Also a hydride transfer reaction. The kinetics are influenced by the puckered conformation of the dihydropyridine ring. |
Thermodynamic Comparison of Hydride Donor Abilities:
A comparison of the thermodynamic properties of BNAH and Hantzsch ester (HEH) reveals differences in their hydride releasing capabilities. For BNAH, the heterolytic C4-H bond dissociation energy is smaller than the homolytic bond dissociation energy, suggesting that hydride (H⁻) release is more facile than hydrogen atom (H•) transfer. In contrast, for HEH, the heterolytic and homolytic bond dissociation energies are very similar, indicating that both hydride and hydrogen atom transfer are almost equally possible.
Reaction Mechanisms and Logical Relationships
The reduction of a substrate by BNAH can proceed through several pathways, primarily direct hydride transfer or a multi-step process involving single electron transfer (SET) followed by proton transfer. The predominant mechanism is influenced by the nature of the substrate and the reaction conditions.
References
A Comparative Guide to BNAH and Hantzsch Ester as Reducing Agents
In the realm of organic synthesis, the choice of a reducing agent is pivotal for achieving desired chemical transformations with high efficiency and selectivity. Among the myriad of available reagents, 1-Benzyl-1,4-dihydronicotinamide (BNAH) and Hantzsch esters have emerged as prominent biomimetic reducing agents, mimicking the function of the natural cofactor NADH. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific applications.
Physicochemical and Thermodynamic Properties
BNAH and Hantzsch esters, both belonging to the 1,4-dihydropyridine (B1200194) family, exhibit distinct thermodynamic properties that govern their reducing capabilities. The ease with which they can donate a hydride ion (H⁻) or a hydrogen atom (H•) is a key determinant of their reactivity.
| Property | BNAH | Hantzsch Ester (HEH) | Reference |
| Heterolytic C4-H Bond Dissociation Energy | Favored over homolytic cleavage | 69.3 kcal/mol | [1] |
| Homolytic C4-H Bond Dissociation Energy | Less favored than heterolytic cleavage | 69.4 kcal/mol | [1] |
| Oxidation Potential | 0.259 V vs. Fc+/Fc in CH₃CN | ~0.8-0.9 V vs. SCE | [1] |
The data indicates that for Hantzsch ester, the energies for hydride and hydrogen atom transfer are nearly identical, suggesting a dual reactivity profile.[1] In contrast, BNAH demonstrates a preference for heterolytic cleavage, making it a more dedicated hydride donor.[1]
Performance in Reduction Reactions
Both BNAH and Hantzsch esters are effective in reducing a variety of functional groups. However, their selectivity and the scope of their applications can differ significantly.
Reduction of Carbonyl Compounds
Hantzsch esters are recognized as mild reducing agents for carbonyl compounds, often necessitating the presence of a Brønsted or Lewis acid catalyst to activate the substrate.[2] A notable feature of Hantzsch esters is their chemoselectivity; in α,β-unsaturated systems, they preferentially reduce the C=C double bond over the C=O bond.[3]
Reduction of Imines
The reduction of imines to amines is a crucial transformation in organic synthesis. Hantzsch esters are widely employed for this purpose, particularly in asymmetric reductions catalyzed by chiral Brønsted acids.[2][4]
Reduction of α,β-Epoxy Ketones
BNAH has demonstrated efficient catalytic activity in the reduction of α,β-epoxy ketones to the corresponding β-hydroxy ketones.[5]
Reaction Mechanisms
The primary reduction mechanism for both BNAH and Hantzsch esters involves the transfer of a hydride ion from their C4 position to an electrophilic center in the substrate. The driving force for this reaction is the formation of the stable, aromatic pyridinium (B92312) salt.
Hydride Transfer Mechanism
Caption: Generalized hydride transfer mechanism for BNAH and Hantzsch ester.
In addition to hydride transfer, Hantzsch esters can participate in photoredox catalysis, acting as single electron and hydrogen atom donors.[6] This dual reactivity expands their synthetic utility beyond traditional reductions.
Hantzsch Ester in Photoredox Catalysis
Caption: Role of Hantzsch ester in a photoredox catalytic cycle.
Experimental Protocols
General Protocol for Hantzsch Ester-Mediated Reductive Amination of Ketones
This protocol is adapted from the asymmetric reductive amination of ketones using a chiral Brønsted acid catalyst.[7]
Materials:
-
Ketone (1.0 equiv)
-
Amine (1.2 equiv)
-
Hantzsch ester (1.5 equiv)
-
Chiral phosphoric acid catalyst (e.g., TRIP, 5 mol%)
-
Toluene (B28343) (solvent)
-
4 Å Molecular sieves
Procedure:
-
To a dry reaction vial, add the ketone, amine, chiral phosphoric acid catalyst, and 4 Å molecular sieves.
-
Add toluene to achieve a desired concentration (e.g., 0.1 M).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the Hantzsch ester to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 40 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be purified by column chromatography on silica (B1680970) gel to isolate the desired amine.
General Protocol for the Reduction of α,β-Unsaturated Aldehydes with Hantzsch Ester
This protocol is based on the organocatalytic hydride reduction of enals.[8]
Materials:
-
α,β-Unsaturated aldehyde (1.0 equiv)
-
Hantzsch ester (1.2 equiv)
-
Organocatalyst (e.g., imidazolidinone, 10 mol%)
-
Solvent (e.g., CHCl₃)
Procedure:
-
To a reaction vial, add the α,β-unsaturated aldehyde and the organocatalyst.
-
Dissolve the mixture in the chosen solvent.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add the Hantzsch ester to the cooled solution.
-
Stir the reaction at that temperature, monitoring by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction (e.g., with saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent (e.g., CH₂Cl₂), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
Both BNAH and Hantzsch esters are valuable NADH mimics for chemical reductions. Hantzsch esters offer versatility, functioning as both hydride donors in thermal reactions and as electron/hydrogen atom donors in photoredox catalysis. Their mildness and chemoselectivity, particularly for conjugated systems, make them highly useful. BNAH, with its propensity for hydride donation, is a reliable choice for specific applications such as the reduction of α,β-epoxy ketones. The selection between these two reagents will ultimately depend on the specific substrate, desired selectivity, and reaction conditions. The provided experimental protocols offer a starting point for researchers to explore the utility of these powerful reducing agents in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Magnetic nano-Fe3O4-supported this compound (BNAH): synthesis and application in the catalytic reduction of α,β-epoxy ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hantzsch esters: an emerging versatile class of reagents in photoredox catalyzed organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Unraveling Reaction Pathways: A Comparative Guide to Isotopic Labeling Studies of BNAH and Other NADH Models
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of hydride transfer is paramount. 1-Benzyl-1,4-dihydronicotinamide (BNAH), a stable analog of the cofactor NADH, serves as a critical tool in these investigations. Isotopic labeling, particularly the substitution of hydrogen with deuterium (B1214612), provides an unparalleled lens through which to view the fleeting transition states of these reactions. This guide offers a comparative analysis of BNAH and its alternatives, supported by experimental data from isotopic labeling studies, to elucidate their respective reaction pathways.
The central question in the study of BNAH and other NADH models, such as Hantzsch esters (HEH) and acridine (B1665455) derivatives (AcrH), is the nature of the hydride transfer. Does it occur in a single, concerted step, or through a sequence of electron and proton transfers? The kinetic isotope effect (KIE), a measure of the change in reaction rate upon isotopic substitution, is a powerful diagnostic tool. A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is being broken in the rate-determining step of the reaction, strongly suggesting a concerted hydride transfer. Conversely, a small or absent KIE may point towards a multi-step pathway where C-H bond cleavage is not rate-limiting.
Comparative Analysis of Kinetic Isotope Effects
The choice of NADH model compound can significantly influence the operative reaction mechanism. Experimental data from various isotopic labeling studies, summarized below, highlight these differences.
| NADH Model | Hydride Acceptor | Solvent | kH/kD (at 25 °C) | Inferred Pathway | Reference |
| BNAH | p-Benzoquinone Derivatives | Acetonitrile | ~3.5 - 5.5 | Primarily Concerted Hydride Transfer | [1] |
| BNAH | Trifluoroacetophenone | Acetonitrile | 4.3 | Concerted Hydride Transfer | [1] |
| Hantzsch Ester (HEH) | N-methylacridinium ion | Acetonitrile | 4.16 | Concerted Hydride Transfer | [2] |
| 10-Methylacridine (MAH) | p-Chloranil | Acetonitrile | Large (T-dependent) | Multi-step (e- + H+) Transfer | [3] |
Note: The KIE values can vary depending on the specific substrate and reaction conditions. The data presented here are representative values from the cited literature.
The data clearly indicate that both BNAH and Hantzsch esters tend to favor a concerted hydride transfer mechanism, as evidenced by their substantial KIE values.[1][2] In contrast, acridine derivatives like MAH, when reacting with strong electron acceptors, can proceed through a multi-step pathway involving an initial electron transfer, which results in a more complex and temperature-dependent KIE.[3]
Visualizing the Reaction Pathways
The fundamental mechanistic dichotomy between a concerted and a stepwise hydride transfer can be visualized as follows:
Experimental Protocols
A rigorous comparison of BNAH and its alternatives necessitates standardized experimental protocols. Below are representative methodologies for the synthesis of isotopically labeled BNAH and the determination of the kinetic isotope effect.
Synthesis of 1-Benzyl-4,4-dideuterio-1,4-dihydronicotinamide (BNAH-d2)
This procedure involves the reduction of the corresponding pyridinium (B92312) salt with a deuterium source.
Materials:
-
Sodium dithionite (B78146) (Na2S2O4)
-
Deuterium oxide (D2O)
-
Sodium carbonate (Na2CO3)
-
Dichloromethane (B109758) (CH2Cl2), deoxygenated
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
In a round-bottom flask protected from light and under an inert atmosphere (e.g., argon), dissolve 1-benzyl-3-carbamoylpyridinium chloride in D2O.
-
Add sodium carbonate to the solution.
-
In a separate flask, prepare a solution of sodium dithionite in D2O.
-
Cool the pyridinium salt solution in an ice bath.
-
Slowly add the sodium dithionite solution to the stirred pyridinium salt solution. A bright yellow color should develop.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Extract the mixture with deoxygenated dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure at room temperature.
-
The resulting yellow solid, BNAH-d2, should be stored under an inert atmosphere and protected from light. The isotopic purity should be confirmed by 1H NMR spectroscopy and mass spectrometry.[4][5]
Determination of the Kinetic Isotope Effect (KIE) by Stopped-Flow Spectrophotometry
This technique allows for the rapid mixing of reactants and monitoring of the reaction progress on a millisecond timescale, which is essential for studying fast hydride transfer reactions.
Equipment and Reagents:
-
Stopped-flow spectrophotometer equipped with a UV-Vis detector
-
BNAH and BNAH-d2 stock solutions in anhydrous, deoxygenated acetonitrile
-
Hydride acceptor (e.g., trifluoroacetophenone) stock solution in the same solvent
-
Gas-tight syringes
Experimental Workflow:
Procedure:
-
Prepare stock solutions of BNAH, BNAH-d2, and the hydride acceptor in anhydrous, deoxygenated acetonitrile. The concentration of the NADH model should be in excess (at least 10-fold) of the acceptor to ensure pseudo-first-order kinetics.
-
Thermostat the stopped-flow instrument to the desired temperature (e.g., 25 °C).
-
Load one syringe with the BNAH (or BNAH-d2) solution and the other with the acceptor solution.
-
Initiate the reaction by rapidly mixing the two solutions.
-
Monitor the reaction by observing the disappearance of the acceptor's absorbance or the appearance of the product's absorbance at a predetermined wavelength (λmax).
-
Record the absorbance data as a function of time.
-
Repeat the experiment multiple times for both BNAH and BNAH-d2 to ensure reproducibility.
-
Analyze the kinetic traces by fitting them to a pseudo-first-order exponential decay function to obtain the observed rate constants (k_obs).
-
The second-order rate constants (kH and kD) are determined by dividing k_obs by the concentration of the NADH model.
Conclusion
Isotopic labeling studies, particularly those employing deuterium, are indispensable for elucidating the reaction pathways of BNAH and other NADH models. The magnitude of the kinetic isotope effect provides strong evidence for distinguishing between concerted hydride transfer and multi-step mechanisms. While BNAH and Hantzsch esters generally favor a concerted pathway for a range of substrates, the mechanism can be influenced by the structure of both the hydride donor and acceptor, as well as the reaction conditions. The detailed protocols provided herein offer a framework for conducting such comparative studies, enabling researchers to further probe the subtleties of these fundamental chemical transformations.
References
- 1. Structural Effects on the Hydride-Tunneling Kinetic Isotope Effects of NADH/NAD+ Model Reactions: Relating to the Donor–Acceptor Distances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Large Temperature Dependence of Large Kinetic Isotope Effects of Multistep Hydride Reduction of p‑Chloranil by NADH Models in Acetonitrile: Proton Tunneling within Loose Radical Ion-Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of BNAH: A Computational and Experimental Comparison of Hydride Transfer Pathways
For researchers, scientists, and drug development professionals, understanding the reaction mechanism of 1-benzyl-1-4-dihydronicotinamide (BNAH), a key mimic of the NADH coenzyme, is crucial for designing novel catalysts and therapeutic agents. The central debate in the mechanism of BNAH-mediated reactions revolves around whether the hydride transfer occurs in a single, concerted step or through a multi-step, stepwise process. This guide provides a comprehensive comparison of these proposed mechanisms, supported by computational and experimental data, to offer a clearer understanding of the factors governing BNAH reactivity.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to investigate the intricacies of these reaction pathways. By calculating the potential energy surfaces and activation energies of proposed intermediates and transition states, researchers can quantitatively assess the feasibility of different mechanisms.
At the Heart of the Debate: Concerted vs. Stepwise Hydride Transfer
The two primary competing mechanisms for the BNAH hydride transfer reaction are:
-
Concerted Mechanism: This pathway involves the direct transfer of a hydride ion (H-) from the BNAH donor to the acceptor molecule in a single transition state. It is a one-step process with no intermediate species formed.
-
Stepwise Mechanism: This mechanism proceeds through one or more intermediates. The most commonly proposed stepwise pathways involve an initial single electron transfer (SET) from BNAH to the substrate, forming a BNAH radical cation and a substrate radical anion. This is then followed by a proton transfer or a hydrogen atom transfer to complete the reaction. The main variations of the stepwise mechanism are the electron-proton-electron (EPE) and electron-hydrogen atom transfer (EHAT) pathways.
Computational Validation: A Quantitative Look at Reaction Energetics
Computational studies employing DFT allow for the calculation of activation barriers for these competing pathways, providing a quantitative basis for comparison. The relative energies of the transition states for the concerted and stepwise mechanisms determine which pathway is kinetically favored.
While a single, universally agreed-upon set of activation energies for all BNAH reactions is not available due to the substrate-dependent nature of the reaction, a general consensus from various computational studies is emerging. The table below summarizes representative activation energy ranges for the concerted and stepwise pathways for hydride transfer from BNAH to a generic substrate, as calculated by DFT methods.
| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Key Characteristics |
| Concerted Hydride Transfer | DFT (e.g., B3LYP, M06-2X) | 15 - 25 | Single transition state, direct hydride transfer. |
| Stepwise (SET-initiated) | DFT (e.g., B3LYP, M06-2X) | 20 - 35 | Formation of radical ion pair intermediate, subsequent proton or H-atom transfer. |
Note: The exact activation energies are highly dependent on the substrate, solvent, and the specific DFT functional and basis set used in the calculations.
These computational findings are often corroborated by experimental evidence, such as kinetic isotope effect (KIE) studies. A large deuterium (B1214612) KIE is typically indicative of a concerted mechanism where the C-H bond is broken in the rate-determining step.
Experimental Protocols for Mechanistic Elucidation
The validation of proposed reaction mechanisms relies on robust experimental data. Here are detailed methodologies for key experiments used to study BNAH reaction kinetics and mechanisms.
Stopped-Flow UV-Vis Spectroscopy for Kinetic Analysis
This technique is ideal for monitoring the rapid kinetics of BNAH reactions, which are often complete within seconds or even milliseconds.
Objective: To determine the rate constants of the reaction by monitoring the change in absorbance of BNAH or the product over time. BNAH has a characteristic UV absorbance peak at approximately 355 nm, which disappears as it is oxidized to BNAH+.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of BNAH in a suitable solvent (e.g., acetonitrile, degassed to remove oxygen).
-
Prepare a stock solution of the substrate at a known concentration in the same solvent.
-
Prepare a series of substrate solutions of varying concentrations by serial dilution.
-
-
Instrumentation Setup:
-
Use a stopped-flow spectrophotometer equipped with a UV-Vis detector.
-
Set the observation wavelength to the λmax of BNAH (around 355 nm).
-
Equilibrate the instrument and reactant syringes to the desired reaction temperature.
-
-
Data Acquisition:
-
Load one syringe with the BNAH solution and the other with a substrate solution.
-
Rapidly mix the two solutions by driving the syringes. The reaction is initiated upon mixing.
-
The flow is stopped, and the change in absorbance at 355 nm is recorded as a function of time.
-
Repeat the experiment for each substrate concentration, ensuring pseudo-first-order conditions (substrate in large excess).
-
-
Data Analysis:
-
Fit the absorbance vs. time data to an appropriate kinetic model (e.g., single exponential decay) to obtain the pseudo-first-order rate constant (k_obs) for each substrate concentration.
-
Plot k_obs versus the substrate concentration. The slope of this plot will give the second-order rate constant (k2) for the reaction.
-
Cyclic Voltammetry for Redox Potential Measurement
Cyclic voltammetry is used to determine the oxidation potential of BNAH and the reduction potential of the substrate. This information is crucial for assessing the thermodynamic feasibility of a single electron transfer step in the stepwise mechanism.
Methodology:
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate) in the chosen solvent.
-
Analyte Solutions: Prepare solutions of BNAH and the substrate in the electrolyte solution.
-
Electrochemical Cell: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement:
-
Record the cyclic voltammogram of the electrolyte solution alone as a baseline.
-
Record the cyclic voltammogram of the BNAH solution, scanning to a potential where oxidation occurs.
-
Record the cyclic voltammogram of the substrate solution, scanning to a potential where reduction occurs.
-
-
Analysis: Determine the peak oxidation potential of BNAH and the peak reduction potential of the substrate from their respective voltammograms. The difference in these potentials can be used to calculate the Gibbs free energy change for the initial electron transfer step.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the concerted and stepwise BNAH reaction mechanisms and a typical computational workflow for their validation.
A Comparative Guide to the Reducing Power of BNAH Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reducing power of 1-Benzyl-1,4-dihydronicotinamide (BNAH) and its derivatives, which serve as crucial models for the NADH coenzyme. Understanding the relative reducing capabilities of these compounds is paramount for applications in organic synthesis, enzymatic studies, and the development of novel therapeutic agents. This document summarizes key experimental data, details the methodologies for its acquisition, and visualizes the underlying processes to facilitate a comprehensive understanding.
Quantitative Comparison of Reducing Power
The reducing power of BNAH derivatives can be quantified through electrochemical methods, such as cyclic voltammetry, and by measuring the kinetics of hydride transfer reactions. The tables below present a compilation of experimental data from various studies to allow for a direct comparison of these compounds.
Electrochemical Properties
The oxidation potential is a direct measure of the ease with which a compound can be oxidized, and thus reflects its reducing strength. A more negative oxidation potential indicates a stronger reducing agent. The following table lists the oxidation potentials of BNAH and several of its derivatives, typically measured in acetonitrile (B52724) (MeCN) against a standard reference electrode.
Table 1: Oxidation Potentials of BNAH Derivatives
| Compound | Substituent on Benzyl Ring | Oxidation Potential (V vs. Ag/AgCl) | Reference |
| BNAH | None | +0.58 | Fictional Example |
| MeO-BNAH | 4-Methoxy | +0.52 | Fictional Example |
| Cl-BNAH | 4-Chloro | +0.65 | Fictional Example |
| NO2-BNAH | 4-Nitro | +0.78 | Fictional Example |
Note: The data in this table is illustrative. Actual experimental values should be consulted from the cited literature for specific applications.
Kinetic Data for Hydride Transfer
The rate of hydride transfer to a suitable acceptor is another critical measure of the reducing power of BNAH derivatives. The second-order rate constants for these reactions provide a quantitative comparison of their reactivity. The following table presents kinetic data for the reduction of a radical cation by a series of para-substituted BNAH derivatives.[1]
Table 2: Second-Order Rate Constants for the Reaction of G-BNAH with PTZ•+ in Acetonitrile at 298 K
| G-BNAH Derivative (Substituent G) | kobs (M-1 s-1) x 107 |
| CH3O | 3.25 |
| CH3 | 3.01 |
| H | 2.80 |
| Cl | 2.45 |
| Br | 2.39 |
Data sourced from a study on the hydride transfer from 1-(p-substituted benzyl)-1,4-dihydronicotinamide (G-BNAH) to N-benzylphenothiazine radical cation (PTZ•+)[1]
Experimental Protocols
Accurate and reproducible data are the cornerstone of comparative studies. Below are detailed methodologies for the key experiments used to evaluate the reducing power of BNAH derivatives.
Determination of Oxidation Potential by Cyclic Voltammetry
Objective: To determine the oxidation potential of BNAH derivatives, providing a thermodynamic measure of their reducing power.
Materials:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
Electrochemical cell suitable for air-sensitive compounds
-
Potentiostat
-
Anhydrous acetonitrile (MeCN)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF6)
-
BNAH derivative of interest (typically 1-5 mM)
-
Inert gas (Argon or Nitrogen) for deoxygenation
Procedure:
-
Preparation of the Solution: In a glovebox or under an inert atmosphere, prepare a solution of the BNAH derivative in anhydrous acetonitrile containing the supporting electrolyte.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are clean and polished according to standard procedures. For air-sensitive BNAH derivatives, the cell should be sealed and equipped with gas inlet and outlet ports.[2][3]
-
Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.[2]
-
Cyclic Voltammetry Scan:
-
Set the initial and final potentials to a value where no electrochemical reaction is expected.
-
Scan the potential towards a more positive value to observe the oxidation of the BNAH derivative.
-
Reverse the scan direction after the oxidation peak has been observed.
-
Typical scan rates range from 20 to 200 mV/s.
-
-
Data Analysis: The oxidation potential (Epa) is determined from the peak of the anodic wave in the cyclic voltammogram. For a reversible or quasi-reversible process, the half-wave potential (E1/2) provides a better estimate of the standard redox potential.
Kinetic Analysis of Hydride Transfer by UV-Vis Spectrophotometry
Objective: To determine the rate constant of the hydride transfer reaction from a BNAH derivative to a suitable acceptor, providing a kinetic measure of its reducing power.
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
BNAH derivative solution in a suitable solvent (e.g., acetonitrile)
-
Solution of the hydride acceptor (e.g., a stable radical cation or a quinone) in the same solvent
-
Syringes for rapid mixing
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the BNAH derivative and the hydride acceptor at known concentrations.
-
Spectrophotometric Monitoring:
-
Identify a wavelength where the reactant or product has a distinct absorbance maximum, allowing the reaction progress to be monitored.
-
Place a known volume of the hydride acceptor solution into the cuvette and record the initial absorbance.
-
-
Initiation of the Reaction: Rapidly inject a known volume of the BNAH derivative solution into the cuvette and start monitoring the change in absorbance over time.
-
Data Acquisition: Record the absorbance at regular time intervals until the reaction is complete.
-
Data Analysis:
-
Convert the absorbance data to concentration using the Beer-Lambert law.
-
Plot the concentration of the reactant or product as a function of time.
-
Determine the initial rate of the reaction from the slope of the curve at time zero.
-
By varying the initial concentrations of the BNAH derivative and the acceptor, the order of the reaction with respect to each reactant can be determined, and the second-order rate constant (k2) can be calculated.
-
Visualizing the Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key concepts and workflows discussed in this guide.
Caption: Mechanism of hydride transfer from a BNAH derivative.
Caption: Experimental workflow for Cyclic Voltammetry.
Caption: Workflow for Kinetic Analysis via UV-Vis Spectroscopy.
References
A Comparative Guide to Analytical Methods for the Quantification of 1-Benzyl-1,4-dihydronicotinamide (BNAH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 1-benzyl-1,4-dihydronicotinamide (BNAH), a synthetic analog of the NADH cofactor. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in various experimental settings. This document compares two common analytical methods: High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible (UV-Vis) Spectrophotometry. While direct comparative studies on BNAH are limited, this guide consolidates available information and presents representative performance data to aid in method selection.
Data Presentation: Performance Characteristics
The choice between analytical methods often involves a trade-off between performance, speed, and cost. The following tables summarize the typical validation parameters for HPLC-UV and UV-Vis spectrophotometry for the quantification of small organic molecules similar to BNAH.
Table 1: Performance Characteristics of a Representative HPLC-UV Method
| Validation Parameter | Performance Characteristic |
| Linearity (Range) | 0.1 - 100.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Repeatability (Intra-day) | < 2.0% |
| - Intermediate Precision (Inter-day) | < 3.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Specificity | High (separates BNAH from its oxidized form, BNA+, and other impurities) |
Table 2: Performance Characteristics of a Representative UV-Vis Spectrophotometric Method
| Validation Parameter | Performance Characteristic |
| Linearity (Range) | 0.5 - 25.0 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 97.0% - 103.0% |
| Precision (% RSD) | |
| - Repeatability (Intra-day) | < 3.0% |
| - Intermediate Precision (Inter-day) | < 5.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Specificity | Moderate (susceptible to interference from other UV-absorbing compounds) |
Methodology Comparison
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique that separates components in a mixture, allowing for highly specific quantification. For BNAH, a reversed-phase HPLC method with UV detection is suitable. This method can distinguish BNAH from its degradation products, such as the oxidized form BNA+.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler and faster method that relies on the absorbance of UV or visible light by the analyte. BNAH has a characteristic absorbance maximum that can be used for its quantification. However, this method is less specific than HPLC and can be prone to interference from other components in the sample that absorb at the same wavelength.
Experimental Protocols
HPLC-UV Method for BNAH Quantification
This protocol outlines a general procedure for the quantification of BNAH using HPLC with UV detection.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
BNAH reference standard
2. Preparation of Mobile Phase and Standard Solutions:
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
-
Standard Stock Solution: Prepare a stock solution of BNAH in methanol (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection Wavelength: BNAH has a characteristic absorbance maximum around 355 nm.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The concentration of BNAH in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.
UV-Vis Spectrophotometric Method for BNAH Quantification
This protocol provides a general procedure for the quantification of BNAH using a UV-Vis spectrophotometer.
1. Instrumentation and Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Methanol (UV grade)
-
BNAH reference standard
2. Preparation of Standard Solutions:
-
Standard Stock Solution: Prepare a stock solution of BNAH in methanol (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to cover the linear range of the assay (e.g., 0.5 - 25 µg/mL).
3. Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance (λmax) for BNAH in methanol (approximately 355 nm).
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of a blank (methanol), the standard solutions, and the sample solutions.
-
The concentration of BNAH in the sample is determined by comparing its absorbance to the calibration curve.
Visualizations
Experimental Workflow for BNAH Quantification
The following diagram illustrates the general workflow for the quantification of BNAH using either HPLC-UV or UV-Vis spectrophotometry.
Oxidation of BNAH
BNAH is an analog of the biological reducing agent NADH and is readily oxidized. This is a key chemical transformation that analytical methods must be able to distinguish.
A Comparative Guide to BNAH and Enzymatic Reductions for Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
The reduction of carbonyl compounds to chiral alcohols is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where stereochemistry is paramount. This guide provides an objective comparison of two prominent methods for achieving this transformation: the use of the synthetic NADH mimic, 1-Benzyl-1,4-dihydronicotinamide (BNAH), and the application of enzymatic reductions, primarily utilizing ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). This comparison is supported by experimental data to aid researchers in selecting the most suitable method for their specific synthetic needs.
At a Glance: BNAH vs. Enzymatic Reductions
| Feature | BNAH (this compound) | Enzymatic Reductions (KREDs/ADHs) |
| Nature of Catalyst | Synthetic organic hydride donor (NADH mimic).[1] | Biocatalysts (enzymes, either isolated or in whole cells).[2][3] |
| Stereoselectivity | Generally requires a chiral catalyst or auxiliary for enantioselectivity.[4][5] | Often exhibit excellent inherent stereoselectivity (>99% ee).[2][6] |
| Reaction Conditions | Can be performed under a range of conditions, including organic solvents. | Typically mild, aqueous conditions (neutral pH, room temperature).[3] |
| Substrate Scope | Broad applicability to various reducible functional groups.[7][8][9] | Can be broad but is enzyme-specific; may require screening or engineering.[10][11] |
| Cofactor | Stoichiometric reductant, though catalytic use with a regeneration system is possible. | Requires catalytic amounts of a natural cofactor (NADH/NADPH) with an efficient regeneration system.[3][12] |
| Work-up & Purification | Generally straightforward chemical work-up. | Can be more complex, especially with whole-cell systems, but product isolation is often simple. |
| "Green" Chemistry | Can be improved with catalyst recycling.[7][8] | Considered a "green" alternative due to mild conditions and biodegradability of the catalyst.[1][13] |
Quantitative Performance Comparison: Reduction of Acetophenone (B1666503) Derivatives
The following tables summarize typical experimental data for the reduction of acetophenone and its derivatives, providing a quantitative basis for comparison.
Table 1: BNAH-Mediated Reductions
| Substrate | Chiral Catalyst/Auxiliary | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 2-bromo-1-phenylethylidenemalononitrile | α-cyclodextrin | Water | 25 | 24 | - | up to 28 (R) | [4][5] |
| α,β-epoxy ketones | None (supported on magnetic nanoparticles) | Methanol | RT | 1-3 | 85-98 | N/A (diastereoselective) | [7][8][9] |
| Acetophenone | Chiral Oxazaborolidinones | THF | - | - | High | 23-76 (R) | [14] |
Table 2: Enzymatic Reductions
| Substrate | Biocatalyst | Cofactor Regeneration | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Acetophenone | KRED1-Pglu | Glucose/GDH | Tris-HCl buffer | 22 | - | - | >99 (S) | [5][15] |
| Substituted Acetophenones | Engineered KREDs | Isopropanol | Buffer | Ambient | < 24 | >95 | >99 (S) | [2][7] |
| Acetophenone | Rhodotorula glutinis (immobilized) | Glucose | Buffer | 30 | 48 | 77 | >99 (S) | [6] |
| Acetophenone Derivatives | Baker's Yeast | Polymethylhydrosiloxane | Water | RT | 24-48 | >80 | up to 70 (R) | [12] |
Experimental Protocols
General Procedure for BNAH Reduction of an Aromatic Ketone (Hypothetical Optimized Protocol)
This protocol is a generalized procedure based on common practices for asymmetric reductions using BNAH with a chiral catalyst.
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), the chiral catalyst (e.g., a chiral diamine or amino alcohol, 0.1 eq) is dissolved in an anhydrous aprotic solvent (e.g., THF, 5 mL).
-
Reagent Addition: To this solution, a solution of BNAH (1.2 eq) in the same solvent is added, followed by the dropwise addition of a solution of the aromatic ketone (1.0 eq) in the same solvent.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: The reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the chiral alcohol. The enantiomeric excess is determined by chiral HPLC or GC.
General Procedure for Enzymatic Reduction of Acetophenone using a KRED with Cofactor Regeneration
This protocol is based on a published procedure for the reduction of acetophenone derivatives using KRED1-Pglu.[7]
-
Reaction Mixture Preparation: In a screw-capped test tube, prepare a 5 mL reaction volume containing:
-
50 mM Tris/HCl buffer (pH 8.0)
-
Ketoreductase (KRED1-Pglu, 20 mU/mL)
-
Glucose Dehydrogenase (GDH, 1 U/mL) for cofactor regeneration
-
NADP+ (0.1 mM)
-
Glucose (4 times the molar amount of the substrate)
-
Substrate (e.g., acetophenone, 1 g/L)
-
-
Reaction Incubation: The mixture is incubated at a controlled temperature (e.g., 22°C) with gentle agitation.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by GC or HPLC.
-
Work-up: Upon completion, the reaction mixture is extracted with ethyl acetate (B1210297) (3 x 5 mL).
-
Analysis: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and analyzed by chiral GC or HPLC to determine the yield and enantiomeric excess of the product alcohol.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the key mechanisms and a decision-making workflow.
BNAH Reduction Mechanism
Caption: Hydride transfer from BNAH to a ketone.
Enzymatic (Ketoreductase) Reduction Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 8. Magnetic nano-Fe3O4-supported this compound (BNAH): synthesis and application in the catalytic reduction of α,β-epoxy ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent | MDPI [mdpi.com]
- 12. A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFfluoride, Polymethylhydrosiloxane and Biocatalysts, Baker’s Yeast – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal Procedures for 1-Benzyl-1,4-dihydronicotinamide
This guide provides essential safety and logistical information for the proper disposal of 1-Benzyl-1,4-dihydronicotinamide (BNAH), a common synthetic analog of the cofactor NADH. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Assessment and Safety Precautions
Safety data for this compound presents some inconsistencies across suppliers. While some sources classify it as non-hazardous, others issue a "Warning" and associate it with specific hazard statements.[1] Given this conflicting information, it is imperative to handle this compound with caution, assuming it to be hazardous.
Key Hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Personal Protective Equipment (PPE): Before handling or preparing for disposal, ensure the following PPE is worn:
-
Gloves: Chemical impermeable gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood.[1][2]
Chemical and Physical Properties
Understanding the properties of this compound is crucial for its safe handling and disposal. This compound is known to be sensitive to light and air.[3][4]
| Property | Value |
| Molecular Formula | C₁₃H₁₄N₂O[2][5] |
| Molecular Weight | 214.26 g/mol [5][6] |
| Appearance | Yellow solid or light yellow to brown powder/crystal[2][7] |
| Melting Point | 112 - 123 °C[2][3][7] |
| Solubility | Slightly soluble in Methanol[2][5] |
| Stability | Light and air-sensitive[3][4] |
| Storage | Store in a refrigerator, tightly sealed, and protected from light[1] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is to treat it as chemical waste. Do not dispose of this chemical down the drain or in regular solid waste.[8]
Experimental Protocol: Waste Collection and Disposal
-
Waste Segregation:
-
Solid Waste: Collect surplus or expired solid this compound in a designated, clearly labeled hazardous waste container. Ensure the container is compatible with the chemical.
-
Contaminated Materials: Any items grossly contaminated with the compound (e.g., weighing boats, gloves, paper towels) should also be placed in this solid chemical waste container.
-
Solutions: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
-
Container Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
List all constituents of the waste, including any solvents.
-
Keep the container closed at all times, except when adding waste.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Arranging for Disposal:
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Ensure personnel are moved to a safe area, upwind of the spill if possible.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the powder from becoming airborne.[1] Avoid creating dust.
-
Cleanup:
-
Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material.
-
Place the collected material into a designated hazardous waste container.
-
Clean the spill area thoroughly with soap and water.[2]
-
-
Reporting: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper handling and disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. Benzyldihydronicotinamide | C13H14N2O | CID 95276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 952-92-1 | TCI EUROPE N.V. [tcichemicals.com]
- 8. nems.nih.gov [nems.nih.gov]
Safeguarding Your Research: A Guide to Handling 1-Benzyl-1,4-dihydronicotinamide
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 1-Benzyl-1,4-dihydronicotinamide (CAS 952-92-1), a compound that requires careful management due to its potential hazards. Adherence to these protocols is critical for personal safety and the integrity of your research.
Immediate Safety and Handling Protocols
This compound is a solid, typically a yellow powder, that can pose risks if not handled correctly.[1][2] Hazard classifications for this chemical include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][3] Therefore, a comprehensive personal protective equipment (PPE) plan is mandatory for all procedures involving this compound.
Key safety measures include:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[2][4]
-
Ignition Sources: Avoid all sources of ignition. Use non-sparking tools and take precautionary measures against static discharge.[1]
-
Incompatible Materials: Store separately from strong oxidizing agents and acids.[2][5]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound, based on the identified hazards.
| PPE Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[2][6] Note: Nitrile gloves offer poor protection against pyridine (B92270) and similar compounds and should be avoided.[7] | To prevent skin contact and absorption, addressing the H315 (Causes skin irritation) hazard. |
| Eye Protection | Chemical splash goggles.[2] In situations with a higher risk of splashing, a face shield should also be worn.[4] | To protect eyes from splashes and dust, addressing the H319 (Causes serious eye irritation) hazard. |
| Respiratory Protection | An FFP3 or a NIOSH-approved N95/P100 respirator.[3][8] | To avoid inhalation of dust, addressing the H335 (May cause respiratory irritation) hazard. |
| Body Protection | A standard laboratory coat, fully buttoned. | To protect clothing and skin from contamination.[2] |
Procedural Workflow for Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: A logical workflow for the safe handling and disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, evacuate the area and assess the situation. For small spills, use an inert, non-combustible absorbent material like vermiculite (B1170534) or sand to contain the substance.[2][9] For larger spills, or if you are not trained to handle the situation, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[5]
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified and handled as hazardous waste.[2]
-
Waste Segregation: Do not mix waste containing this compound with other incompatible waste streams.[2]
-
Containerization: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[5] The label should clearly indicate the contents and associated hazards.
-
Final Disposal: Arrange for the disposal of the waste through a licensed and certified waste disposal company, in accordance with all local, state, and federal regulations.[2]
References
- 1. assets.ctfassets.net [assets.ctfassets.net]
- 2. benchchem.com [benchchem.com]
- 3. nanospace.store [nanospace.store]
- 4. benchchem.com [benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. bestsafetyequipments.com [bestsafetyequipments.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
